Product packaging for 8-Acetyl-7-methoxycoumarin(Cat. No.:CAS No. 89019-07-8)

8-Acetyl-7-methoxycoumarin

Número de catálogo: B1282994
Número CAS: 89019-07-8
Peso molecular: 218.20 g/mol
Clave InChI: OTYBDEHZHXKGBO-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
  • Packaging may vary depending on the PRODUCTION BATCH.

Descripción

8-Acetyl-7-methoxycoumarin (CAS 89019-07-8) is a high-purity coumarin derivative provided as a light yellow solid for research applications. This compound serves as a versatile and privileged scaffold in medicinal chemistry, particularly as a precursor for synthesizing novel molecules with investigated biological activities. The reactive acetyl group at the C-8 position is a key functional handle for chemical derivatization, enabling the synthesis of diverse libraries of compounds, including chalcones and pyrazoline derivatives, which have shown promising in vitro cytotoxic activity against cancer cell lines such as hepatocellular carcinoma (HepG2) . Coumarin-based compounds are extensively studied for their broad pharmacological potential, including anticancer properties. Research on analogous coumarin structures indicates mechanisms such as inducing cell cycle arrest, triggering apoptosis, and inhibiting tubulin polymerization . Furthermore, this compound can be utilized to create Schiff base ligands for developing metal complexes, such as with ruthenium(II), which have demonstrated enhanced antiproliferative activity in biomedical research . This product is For Research Use Only and is not intended for diagnostic or therapeutic applications. It is strictly for use in laboratory research by qualified professionals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H10O4 B1282994 8-Acetyl-7-methoxycoumarin CAS No. 89019-07-8

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

8-acetyl-7-methoxychromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10O4/c1-7(13)11-9(15-2)5-3-8-4-6-10(14)16-12(8)11/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTYBDEHZHXKGBO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C=CC2=C1OC(=O)C=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20556130
Record name 8-Acetyl-7-methoxy-2H-1-benzopyran-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20556130
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89019-07-8
Record name 8-Acetyl-7-methoxy-2H-1-benzopyran-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20556130
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

8-Acetyl-7-methoxycoumarin synthesis pathway from resorcinol

Author: BenchChem Technical Support Team. Date: December 2025

This in-depth guide details the multi-step synthesis pathway for 8-acetyl-7-methoxycoumarin, a valuable coumarin (B35378) derivative, starting from the readily available precursor, resorcinol (B1680541). This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. The synthesis involves four primary stages: a Pechmann condensation to form the coumarin core, followed by acetylation, a Fries rearrangement to introduce the acetyl group at the desired position, and finally, methylation to yield the target compound.

Overall Synthesis Pathway

The synthesis proceeds through three key intermediates: 7-hydroxy-4-methylcoumarin, 7-acetoxy-4-methylcoumarin (B160210), and 8-acetyl-7-hydroxy-4-methylcoumarin (B1234970). Each step is catalyzed and requires specific reaction conditions to ensure optimal yield and purity.

Synthesis_Pathway Resorcinol Resorcinol Intermediate1 7-Hydroxy-4-methylcoumarin Resorcinol->Intermediate1 Step 1 EAA Ethyl Acetoacetate (B1235776) EAA->Intermediate1 H2SO4 conc. H₂SO₄ H2SO4->Intermediate1 Intermediate2 7-Acetoxy-4-methylcoumarin Intermediate1->Intermediate2 Step 2 AceticAnhydride Acetic Anhydride (B1165640) AceticAnhydride->Intermediate2 Intermediate3 8-Acetyl-7-hydroxy-4-methylcoumarin Intermediate2->Intermediate3 Step 3 AlCl3 Anhydrous AlCl₃ AlCl3->Intermediate3 FinalProduct This compound Intermediate3->FinalProduct Step 4 DMS Dimethyl Sulfate (B86663) DMS->FinalProduct K2CO3 K₂CO₃, Acetone K2CO3->FinalProduct

Caption: Synthesis pathway of this compound from resorcinol.

Experimental Protocols and Data

The following sections provide detailed experimental procedures for each synthetic step, along with tabulated quantitative data for yields and physical properties.

Step 1: Synthesis of 7-Hydroxy-4-methylcoumarin via Pechmann Condensation

The initial step involves the acid-catalyzed condensation of resorcinol with ethyl acetoacetate to form the core coumarin structure.[1][2][3] This reaction, known as the Pechmann condensation, can be carried out using various acid catalysts.[4][5][6]

Experimental Protocol:

  • In a 250 mL beaker, cool 50 mL of concentrated sulfuric acid to below 10°C in an ice bath.[1]

  • Prepare a solution of 5.0 g of resorcinol dissolved in 6.75 mL of ethyl acetoacetate.

  • Once the sulfuric acid reaches 0°C, slowly add the resorcinol solution while maintaining the low temperature and stirring.[1]

  • After the addition is complete, remove the reaction mixture from the ice bath and allow it to stand at room temperature overnight.[1][2]

  • Pour the reaction mixture into ice-cold water with constant stirring to precipitate the product.[1]

  • Filter the separated pale-yellow solid using suction filtration.

  • Wash the solid thoroughly with cold distilled water until the washings are neutral to litmus.[1]

  • Dry the product at 60°C. For further purification, recrystallize the crude product from ethanol (B145695).[1]

ReactantsCatalystTemp. (°C)Time (h)ProductYield (%)M.p. (°C)
Resorcinol, Ethyl Acetoacetateconc. H₂SO₄0 to RT~187-Hydroxy-4-methylcoumarin80 - 88185 - 190[2]
Resorcinol, Ethyl AcetoacetateAmberlyst-15 (Microwave)1000.337-Hydroxy-4-methylcoumarin97188 - 190[3]
Step 2: Synthesis of 7-Acetoxy-4-methylcoumarin (Acetylation)

The hydroxyl group of 7-hydroxy-4-methylcoumarin is acetylated using acetic anhydride to form the precursor required for the Fries rearrangement.[1][7]

Experimental Protocol:

  • To 2.5 g of 7-hydroxy-4-methylcoumarin, add 3 mL of acetic anhydride and 5 mL of pyridine (B92270) dropwise with stirring.[1]

  • Reflux the mixture for 1.5 to 2 hours under anhydrous conditions.[8]

  • While still hot, pour the solution into crushed ice to precipitate the product.

  • Filter the solid product and wash it thoroughly with cold water.

  • Recrystallize the crude product from ethanol to obtain pure 7-acetoxy-4-methylcoumarin.

ReactantReagentTime (h)ProductYield (%)M.p. (°C)
7-Hydroxy-4-methylcoumarinAcetic Anhydride1.5 - 27-Acetoxy-4-methylcoumarinHigh150 - 153
Step 3: Synthesis of 8-Acetyl-7-hydroxy-4-methylcoumarin via Fries Rearrangement

This key step involves the intramolecular migration of the acetyl group from the phenolic ester to the aromatic ring, catalyzed by a Lewis acid.[9][10] The reaction temperature is critical for favoring the formation of the ortho-isomer (8-acetyl) over the para-isomer (6-acetyl).[11]

Experimental Protocol:

  • In a round-bottom flask equipped with a calcium chloride guard tube, mix 2.5 g of 7-acetoxy-4-methylcoumarin with 4.5 g of anhydrous aluminum chloride.[1]

  • Heat the mixture in an oil bath at 160°C for three hours.[1][8]

  • Cool the reaction mixture to room temperature.

  • Carefully acidify the mixture by adding concentrated hydrochloric acid dropwise at 10°C over 2 hours.

  • Pour the mixture into ice water to precipitate the crude product.

  • Filter the solid, wash with water, and recrystallize from ethanol to yield pure 8-acetyl-7-hydroxy-4-methylcoumarin.

| Reactant | Catalyst | Temp. (°C) | Time (h) | Product | Yield (%) | M.p. (°C) | | ---------------------------- | ----------------------- | ---------- | -------- | ----------------------------------- | 70 - 80 | 167 - 172 | | 7-Acetoxy-4-methylcoumarin | Anhydrous AlCl₃ | 160 | 2 - 3 | 8-Acetyl-7-hydroxy-4-methylcoumarin | | |

Step 4: Synthesis of this compound (O-Methylation)

The final step is the methylation of the phenolic hydroxyl group of 8-acetyl-7-hydroxy-4-methylcoumarin. This is typically achieved using dimethyl sulfate or dimethyl carbonate in the presence of a weak base.[12][13][14]

Experimental Protocol:

  • In a round-bottom flask, dissolve 2.18 g (0.01 mol) of 8-acetyl-7-hydroxy-4-methylcoumarin in 50 mL of dry acetone.

  • Add 2.76 g (0.02 mol) of anhydrous potassium carbonate to the solution.

  • To the stirred suspension, add 1.0 mL (0.011 mol) of dimethyl sulfate dropwise.

  • Reflux the reaction mixture for 6-8 hours, monitoring the progress by thin-layer chromatography (TLC).

  • After completion, filter off the potassium carbonate and wash it with acetone.

  • Evaporate the solvent from the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate (B1210297) and wash with a 5% sodium hydroxide (B78521) solution, followed by water until neutral.

  • Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent to obtain the crude product.

  • Recrystallize the product from a suitable solvent like ethanol to get pure this compound.

ReactantReagentsSolventTime (h)ProductYield (%)M.p. (°C)
8-Acetyl-7-hydroxy-4-methylcoumarinDimethyl Sulfate, K₂CO₃Acetone6 - 8This compoundGoodN/A

References

Spectroscopic Profile of 8-Acetyl-7-methoxycoumarin: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of 8-Acetyl-7-methoxycoumarin, a significant organic compound utilized in various research and development applications. This document details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering a foundational resource for its identification, characterization, and application in scientific endeavors.

Molecular Structure and Properties

This compound possesses the molecular formula C₁₂H₁₀O₄ and a molecular weight of 218.20 g/mol .[1] Its structure features a coumarin (B35378) core substituted with an acetyl group at the C8 position and a methoxy (B1213986) group at the C7 position. This substitution pattern significantly influences its spectroscopic characteristics.

Molecular Structure:

Caption: Chemical structure of this compound.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The expected chemical shifts for this compound are predicted based on the analysis of similar coumarin structures.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~7.7d1HH-4
~7.5d1HH-5
~6.9d1HH-6
~6.3d1HH-3
~3.9s3H-OCH₃
~2.6s3H-COCH₃

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmCarbon Atom Assignment
~200C=O (acetyl)
~160C-2 (lactone C=O)
~162C-7
~155C-8a
~143C-4
~128C-5
~113C-6
~112C-4a
~110C-8
~114C-3
~56-OCH₃
~30-COCH₃
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The characteristic absorption bands for this compound are presented below.

Table 3: Key IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Functional Group Vibration
~1735-1720C=O stretch (lactone)
~1685-1665C=O stretch (acetyl)
~1620-1580C=C stretch (aromatic)
~1270-1200C-O stretch (aryl ether)
~1150-1050C-O stretch (ester)
Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming the molecular weight and offering insights into its structure. The PubChem database lists the exact mass of this compound as 218.05790880 Da.[1]

Table 4: Mass Spectrometry Data for this compound

m/zInterpretation
218.0579[M]⁺ (Molecular Ion)
203[M - CH₃]⁺ (Loss of methyl from acetyl)
190[M - CO]⁺ (Loss of carbon monoxide)
175[M - CO - CH₃]⁺
147[M - COCH₃ - CO]⁺

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data for coumarin derivatives, which would be applicable to this compound.

NMR Spectroscopy
  • Sample Preparation: A sample of 5-10 mg of the compound is dissolved in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

  • Instrumentation: ¹H and ¹³C NMR spectra are typically recorded on a 400 MHz or 500 MHz spectrometer.

  • Data Acquisition:

    • ¹H NMR: Spectra are acquired with a sufficient number of scans to obtain a good signal-to-noise ratio. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS) as an internal standard.

    • ¹³C NMR: Spectra are acquired using a proton-decoupled pulse sequence. Chemical shifts are reported in ppm relative to the solvent peak or TMS.

Infrared (IR) Spectroscopy
  • Sample Preparation: For solid samples, a small amount of the compound is finely ground with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, a thin film can be cast from a suitable solvent on a salt plate (e.g., NaCl or KBr).

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.

  • Data Acquisition: The spectrum is typically recorded in the range of 4000-400 cm⁻¹. The data is processed to show the percentage of transmittance or absorbance as a function of wavenumber.

Mass Spectrometry
  • Sample Preparation: A dilute solution of the compound is prepared in a suitable volatile solvent (e.g., methanol (B129727) or acetonitrile).

  • Instrumentation: An Electron Ionization (EI) or Electrospray Ionization (ESI) mass spectrometer is commonly used.

  • Data Acquisition: The sample is introduced into the ion source. For EI, a standard electron energy of 70 eV is typically used. The mass analyzer separates the ions based on their mass-to-charge ratio, and a mass spectrum is generated.

Logical Workflow for Spectroscopic Analysis

The process of identifying and characterizing a compound like this compound using spectroscopy follows a logical workflow.

Spectroscopic_Workflow Spectroscopic Analysis Workflow cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_interpretation Data Interpretation & Structure Confirmation Synthesis Synthesis of This compound Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification MS Mass Spectrometry (MS) Determine Molecular Weight Purification->MS IR Infrared (IR) Spectroscopy Identify Functional Groups Purification->IR NMR NMR Spectroscopy (¹H, ¹³C) Elucidate C-H Framework Purification->NMR Interpretation Combined Spectral Data Interpretation MS->Interpretation IR->Interpretation NMR->Interpretation Structure Structure Confirmation of This compound Interpretation->Structure

Caption: A logical workflow for the synthesis and spectroscopic characterization of this compound.

This guide serves as a comprehensive resource for the spectroscopic properties of this compound. The provided data and protocols are essential for its accurate identification and for facilitating its use in further research and development.

References

The Multifaceted Biological Activities of 8-Acetyl-7-methoxycoumarin Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The coumarin (B35378) scaffold, a fundamental structural motif in numerous natural and synthetic compounds, continues to be a focal point in the quest for novel therapeutic agents. Among the vast array of coumarin derivatives, those bearing an 8-acetyl-7-methoxy substitution pattern have emerged as a promising class with a diverse range of biological activities. This technical guide provides an in-depth exploration of the synthesis, biological evaluation, and mechanistic insights into 8-acetyl-7-methoxycoumarin derivatives, offering a valuable resource for researchers in drug discovery and development.

Synthesis of the this compound Core and Its Derivatives

The synthetic route to 8-acetyl-7-hydroxy-4-methylcoumarin, a key precursor, typically commences with resorcinol. A multi-step process involving a Pechmann condensation to form 7-hydroxy-4-methylcoumarin, followed by acetylation and a Fries rearrangement, yields the desired 8-acetylated scaffold.[1] An alternative approach involves the direct acylation of 7-hydroxy-4-methylcoumarin.[1] This core structure serves as a versatile platform for the synthesis of a wide range of derivatives, such as coumarin-pyrimidine hybrids, through reactions with various aromatic aldehydes and subsequent cyclization.[1]

Quantitative Biological Activity Data

The biological potential of this compound derivatives has been investigated across several therapeutic areas, including oncology, inflammation, and infectious diseases. While comprehensive quantitative data for a wide range of these specific derivatives remains an active area of research, studies on closely related 8-methoxycoumarin (B1348513) and other coumarin derivatives provide significant insights into their potential efficacy.

Anticancer Activity

Several novel 3-substituted 8-methoxycoumarin derivatives have demonstrated potent cytotoxic effects against breast cancer cell lines.[2] The in vitro cytotoxic activities of these compounds against MCF-7 and MDA-MB-231 cell lines were evaluated, with some derivatives showing promising IC50 values.[2] For instance, N-(2-hydroxyphenyl)-8-methoxycoumarin-3-carbimidic acid (Compound 6) exhibited significant activity against both MCF-7 and MDA-MB-231 cells.[2]

Table 1: Anticancer Activity of Selected 8-Methoxycoumarin Derivatives [2]

CompoundTarget Cell LineIC50 (µM)
3-(5-(4-Chlorophenyl)oxazol-2-yl)-8-methoxycoumarin (Compound 3)MCF-79.165
MDA-MB-23112.65
N-(2-hydroxyphenyl)-8-methoxycoumarin-3-carboxamide (Compound 5)MCF-7>50
MDA-MB-231>50
N-(2-hydroxyphenyl)-8-methoxycoumarin-3-carbimidic acid (Compound 6)MCF-76.621
MDA-MB-2319.62
Staurosporine (Positive Control)MCF-74.086
MDA-MB-2317.03
Anti-inflammatory Activity
Antimicrobial Activity

The antimicrobial properties of coumarin derivatives have been explored against a range of bacterial and fungal pathogens. While specific MIC values for this compound derivatives are not detailed in the provided search results, a study on 3-acetyl-8-ethoxycoumarin derivatives provides insights into the potential of this class of compounds. Various derivatives synthesized from this core structure were screened for their antimicrobial activity.[4]

Experimental Protocols

Detailed and standardized methodologies are crucial for the accurate evaluation of the biological activities of novel compounds. Below are protocols for key experiments relevant to the assessment of this compound derivatives.

Synthesis of 8-Acetyl-7-hydroxy-4-methylcoumarin via Fries Rearrangement[1]
  • Acetylation of 7-hydroxy-4-methylcoumarin: Reflux 7-hydroxy-4-methylcoumarin with acetic anhydride (B1165640) to produce 7-acetoxy-4-methylcoumarin (B160210).

  • Fries Rearrangement: Heat the resulting 7-acetoxy-4-methylcoumarin with anhydrous aluminum chloride at 160°C for three hours.

  • Hydrolysis: Cool the reaction mixture and slowly add dilute hydrochloric acid.

  • Isolation: Filter the solid product, wash with water, and recrystallize from a suitable solvent to obtain pure 8-acetyl-7-hydroxy-4-methylcoumarin.

In Vitro Anticancer Activity - MTT Assay[2]
  • Cell Seeding: Seed cancer cells (e.g., MCF-7, MDA-MB-231) in a 96-well plate at a suitable density and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

  • Formazan (B1609692) Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC50 value.

In Vitro Anti-inflammatory Activity - Measurement of Nitric Oxide (NO) Production[5]
  • Cell Culture: Culture RAW 264.7 macrophage cells in appropriate media.

  • Cell Stimulation: Seed the cells in a 96-well plate and pre-treat with various concentrations of the test compounds for 1 hour. Subsequently, stimulate the cells with lipopolysaccharide (LPS) for 24 hours.

  • Griess Assay: Collect the cell culture supernatants and measure the nitrite (B80452) concentration using the Griess reagent.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-treated control.

In Vitro Antimicrobial Activity - Broth Microdilution Method (MIC Determination)
  • Preparation of Inoculum: Prepare a standardized bacterial or fungal suspension.

  • Serial Dilution: Perform serial two-fold dilutions of the test compounds in a 96-well microtiter plate containing appropriate broth.

  • Inoculation: Add the microbial inoculum to each well.

  • Incubation: Incubate the plates at an appropriate temperature for 24-48 hours.

  • MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible microbial growth.

Signaling Pathways and Mechanisms of Action

The biological effects of coumarin derivatives are often mediated through their interaction with key cellular signaling pathways. Understanding these mechanisms is crucial for rational drug design and development.

Anticancer Mechanisms

The anticancer activity of coumarin derivatives can be attributed to the modulation of several critical signaling pathways involved in cell proliferation, survival, and apoptosis. The PI3K/AKT/mTOR pathway , a central regulator of cell growth and survival, is a common target.[5][6] Inhibition of this pathway by coumarin derivatives can lead to the induction of apoptosis.[5]

PI3K_AKT_Pathway Potential Anticancer Mechanism of Coumarin Derivatives Coumarin This compound Derivative PI3K PI3K Coumarin->PI3K Inhibition AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Apoptosis Apoptosis mTOR->Apoptosis Inhibition

Caption: Inhibition of the PI3K/AKT/mTOR pathway by coumarin derivatives.

Anti-inflammatory Mechanisms

The anti-inflammatory effects of coumarins are often linked to the suppression of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) and MAPK (Mitogen-Activated Protein Kinase) signaling pathways.[7][8][9] These pathways play a crucial role in the production of pro-inflammatory cytokines and mediators.

Anti_Inflammatory_Pathway Potential Anti-inflammatory Mechanism of Coumarin Derivatives Coumarin This compound Derivative MAPK MAPK (ERK, JNK, p38) Coumarin->MAPK Inhibition NFkB NF-κB Coumarin->NFkB Inhibition LPS LPS TLR4 TLR4 LPS->TLR4 TLR4->MAPK TLR4->NFkB Inflammation Pro-inflammatory Mediators (NO, PGE2, Cytokines) MAPK->Inflammation NFkB->Inflammation

Caption: Inhibition of NF-κB and MAPK pathways by coumarin derivatives.

Conclusion

This compound derivatives represent a versatile and promising scaffold for the development of new therapeutic agents. Their documented and potential activities against cancer, inflammation, and microbial infections warrant further extensive investigation. The synthesis of diverse libraries of these derivatives, coupled with rigorous biological evaluation using standardized protocols, will be instrumental in unlocking their full therapeutic potential. Furthermore, a deeper understanding of their interactions with key signaling pathways will facilitate the design of more potent and selective drug candidates. This technical guide serves as a foundational resource to stimulate and guide future research in this exciting field.

References

The Versatile Precursor: A Technical Guide to 8-Acetyl-7-methoxycoumarin in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the synthesis and utility of 8-acetyl-7-methoxycoumarin as a pivotal precursor for the synthesis of a diverse range of heterocyclic compounds. While much of the existing literature focuses on its hydroxylated analogue, 8-acetyl-7-hydroxycoumarin, this paper will also draw upon established methodologies for the hydroxy compound to project the vast potential of its methoxy (B1213986) counterpart in constructing novel molecular architectures with significant biological activities.

Synthesis of the Core Scaffold: 8-Acetyl-7-methoxy-4-methylcoumarin

The primary route to obtaining 8-acetyl-7-methoxy-4-methylcoumarin involves a multi-step synthesis, typically commencing with the Pechmann condensation to form the coumarin (B35378) core, followed by a Fries rearrangement and subsequent methylation.

Synthesis of 8-Acetyl-7-hydroxy-4-methylcoumarin (B1234970)

The foundational precursor, 8-acetyl-7-hydroxy-4-methylcoumarin, is synthesized from resorcinol (B1680541) and ethyl acetoacetate. The process involves the formation of 7-hydroxy-4-methylcoumarin, followed by acetylation and a Fries rearrangement to introduce the acetyl group at the C-8 position[1].

Methylation of 8-Acetyl-7-hydroxy-4-methylcoumarin

The targeted precursor, 8-acetyl-7-methoxy-4-methylcoumarin, can be readily synthesized by the methylation of the hydroxyl group of 8-acetyl-7-hydroxy-4-methylcoumarin. A common method involves the use of methyl iodide in the presence of a base like anhydrous sodium carbonate in a suitable solvent such as methanol[2].

Experimental Protocol: Methylation of 8-Acetyl-7-hydroxy-4-methylcoumarin [2]

  • A mixture of 8-acetyl-7-hydroxy-4-methylcoumarin (0.15 mol), methyl iodide (0.45 mol), and anhydrous sodium carbonate (0.225 mol) is refluxed in 150 mL of methanol (B129727) with stirring for 12 hours.

  • The methanol is removed under vacuum.

  • The solid product is treated with 300 mL of water and neutralized with 15% HCl to remove the excess sodium carbonate.

  • The product is filtered and recrystallized from aqueous ethanol (B145695) to yield 8-acetyl-7-methoxy-4-methylcoumarin.

Synthesis_Workflow Resorcinol Resorcinol Pechmann Pechmann Condensation Resorcinol->Pechmann EthylAcetoacetate Ethyl Acetoacetate EthylAcetoacetate->Pechmann Hydroxycoumarin 7-Hydroxy-4-methylcoumarin Pechmann->Hydroxycoumarin Acetylation Acetylation Hydroxycoumarin->Acetylation Acetoxycoumarin 7-Acetoxy-4-methylcoumarin Acetylation->Acetoxycoumarin Fries Fries Rearrangement Acetoxycoumarin->Fries Acetylhydroxycoumarin 8-Acetyl-7-hydroxy-4-methylcoumarin Fries->Acetylhydroxycoumarin Methylation Methylation Acetylhydroxycoumarin->Methylation Acetylmethoxycoumarin This compound Methylation->Acetylmethoxycoumarin

Synthesis of this compound.

Heterocyclic Synthesis from this compound

The acetyl group at the C-8 position of this compound serves as a versatile handle for the construction of various heterocyclic rings through condensation and cyclization reactions.

Synthesis of Pyrimidine (B1678525) Derivatives

Coumarin-pyrimidine hybrids are a class of compounds known for their significant biological activities[1][3]. The synthesis typically proceeds through a Claisen-Schmidt condensation to form a chalcone (B49325) intermediate, followed by cyclization with a guanidine (B92328) salt.

Experimental Protocol: Synthesis of Coumarin-Pyrimidine Hybrids [1]

  • Chalcone Formation (Claisen-Schmidt Condensation): A mixture of 8-acetyl-7-methoxy-4-methylcoumarin, an appropriate aromatic aldehyde, and a catalytic amount of piperidine (B6355638) in absolute ethanol is refluxed for 20-40 hours. The reaction progress is monitored by TLC. After completion, the mixture is cooled and poured into ice water to precipitate the chalcone intermediate, which is then filtered and dried.

  • Pyrimidine Ring Formation (Cyclization): The synthesized chalcone and guanidine hydrochloride are added to dry N,N-Dimethylformamide (DMF). Sodium bicarbonate is added to neutralize the HCl from guanidine hydrochloride. The mixture is refluxed for 48-70 hours at 70°C. After cooling, the mixture is poured into water to precipitate the final coumarin-pyrimidine hybrid, which is then filtered, washed, and purified by recrystallization.

Pyrimidine_Synthesis Acetylmethoxycoumarin 8-Acetyl-7-methoxy-4-methylcoumarin ClaisenSchmidt Claisen-Schmidt Condensation Acetylmethoxycoumarin->ClaisenSchmidt AromaticAldehyde Aromatic Aldehyde AromaticAldehyde->ClaisenSchmidt Chalcone Chalcone Intermediate ClaisenSchmidt->Chalcone Cyclization Cyclization Chalcone->Cyclization Guanidine Guanidine HCl Guanidine->Cyclization Pyrimidine Coumarin-Pyrimidine Hybrid Cyclization->Pyrimidine

Synthesis of Coumarin-Pyrimidine Hybrids.
Synthesis of Pyrazole Derivatives

Pyrazole moieties are prevalent in many pharmacologically active compounds[4][5]. The synthesis of coumarin-pyrazole hybrids can be achieved by the condensation of the acetyl group of this compound with hydrazines.

Experimental Protocol: Synthesis of Coumarin-Pyrazole Derivatives (adapted from[6])

  • An equimolar mixture of 8-acetyl-7-methoxy-4-methylcoumarin and a substituted hydrazine (B178648) is dissolved in ethanol.

  • A few drops of glacial acetic acid are added as a catalyst.

  • The reaction mixture is refluxed for 4-6 hours.

  • After cooling, the mixture is poured into crushed ice to precipitate the product.

  • The solid is filtered, washed with water, and recrystallized from a suitable solvent to yield the coumarin-pyrazole derivative.

Synthesis of Isoxazole (B147169) Derivatives

Isoxazoles are another important class of five-membered heterocycles with a wide range of biological activities[5][7]. The synthesis of coumarin-isoxazole derivatives can be accomplished through the reaction of the corresponding chalcone intermediate with hydroxylamine (B1172632) hydrochloride.

Experimental Protocol: Synthesis of Coumarin-Isoxazole Derivatives (adapted from)

  • The chalcone intermediate is prepared as described in the pyrimidine synthesis (Section 2.1).

  • A mixture of the chalcone and hydroxylamine hydrochloride is refluxed in a suitable solvent such as ethanol or DMSO, often in the presence of a base like piperidine or potassium hydroxide.

  • The reaction is monitored by TLC. Upon completion, the mixture is cooled and acidified with dilute HCl.

  • The precipitated solid is filtered, washed with sodium bicarbonate solution and then with water, and finally recrystallized to afford the coumarin-isoxazole derivative.

Quantitative Data Summary

The following tables summarize key quantitative data for the synthesis of representative heterocyclic derivatives. It is important to note that much of the available data is for derivatives of 8-acetyl-7-hydroxy-4-methylcoumarin. The yields and melting points for the corresponding 7-methoxy derivatives are expected to be similar but may vary.

Table 1: Synthesis of Chalcone Intermediates from 8-Acetyl-7-hydroxy-4-methylcoumarin

Aromatic AldehydeYield (%)Melting Point (°C)Reference
4-Methoxybenzaldehyde63180[1]

Table 2: Synthesis of Coumarin-Pyrimidine Hybrids from Chalcones

Chalcone Intermediate (from 8-acetyl-7-hydroxy-4-methylcoumarin)Yield (%)Melting Point (°C)Reference
Derived from Benzaldehyde--[3]
Derived from 4-Chlorobenzaldehyde--[3]

Table 3: Synthesis of Schiff Bases from 8-Acetyl-7-hydroxy-4-methylcoumarin

Substituted AnilineYield (%)Melting Point (°C)Reference
Aniline--[6]
4-Chloroaniline--[6]

Biological Activities of Derived Heterocycles

Heterocyclic compounds derived from coumarin scaffolds are known to exhibit a wide range of biological activities, including antimicrobial, antifungal, and cytotoxic effects[8][9].

Antimicrobial and Antifungal Activity

Coumarin-pyrimidine hybrids synthesized from 8-acetyl-7-hydroxy-4-methylcoumarin have demonstrated significant antimicrobial activity against various bacterial and fungal strains, including Klebsiella pneumoniae, Staphylococcus epidermidis, and Candida albicans[3]. The presence of different substituents on the pyrimidine ring can modulate the antimicrobial spectrum and potency. Similarly, thiazole (B1198619) derivatives of coumarins have also shown promising antifungal activity[10].

Cytotoxic Activity

Several coumarin derivatives have been investigated for their cytotoxic activity against various cancer cell lines. For instance, certain acetoxycoumarin derivatives have shown cytotoxicity against A549 lung cancer and CRL 1548 liver cancer cell lines[11][12]. The cytotoxic potential is often attributed to the induction of cell cycle arrest and apoptosis.

Biological_Activity Precursor This compound Heterocycles Synthesized Heterocycles (Pyrimidines, Pyrazoles, Isoxazoles) Precursor->Heterocycles Antimicrobial Antimicrobial Activity Heterocycles->Antimicrobial Antifungal Antifungal Activity Heterocycles->Antifungal Cytotoxic Cytotoxic Activity Heterocycles->Cytotoxic Signaling Modulation of Signaling Pathways (e.g., Apoptosis) Cytotoxic->Signaling

Biological Activities of Derived Heterocycles.

Conclusion

This compound stands as a highly valuable and versatile precursor in the field of heterocyclic synthesis. Its reactive acetyl group provides a convenient entry point for the construction of a multitude of heterocyclic rings, including pyrimidines, pyrazoles, and isoxazoles. While direct literature on the methoxy derivative is somewhat limited, the well-established chemistry of its hydroxy analog provides a strong foundation for exploring its synthetic potential. The resulting coumarin-heterocycle hybrids are promising candidates for drug discovery and development, exhibiting a broad spectrum of biological activities. Further research into the synthesis and biological evaluation of derivatives from this compound is warranted to fully unlock their therapeutic potential.

References

CAS number and chemical properties of 8-Acetyl-7-methoxycoumarin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and spectral data of 8-Acetyl-7-methoxycoumarin (CAS Number: 89019-07-8). It is intended to serve as a valuable resource for researchers and professionals engaged in chemical synthesis, drug discovery, and development.

Chemical Properties and Identification

This compound, also known as 8-acetyl-7-methoxychromen-2-one, is a derivative of coumarin (B35378), a benzopyrone scaffold found in many natural products. The presence of the acetyl and methoxy (B1213986) functional groups imparts specific chemical and biological characteristics to the molecule.

Table 1: Chemical Identification and Physical Properties of this compound

PropertyValueReference(s)
CAS Number 89019-07-8[1]
Molecular Formula C₁₂H₁₀O₄[1]
Molecular Weight 218.21 g/mol [1]
IUPAC Name 8-acetyl-7-methoxychromen-2-one[1]
Appearance Powder
Melting Point 117-127 °C
Boiling Point 419.9 °C at 760 mmHg (estimated)
Density 1.264 g/cm³ (estimated)
logP (o/w) 1.340 (estimated)

Synthesis Protocol

The synthesis of this compound can be achieved through a multi-step process, beginning with the Pechmann condensation to form the coumarin core, followed by a Fries rearrangement and subsequent methylation.

Synthesis of 8-Acetyl-7-hydroxy-4-methylcoumarin (B1234970) (Precursor)

The primary precursor, 8-acetyl-7-hydroxy-4-methylcoumarin, is synthesized from resorcinol (B1680541).

Experimental Protocol:

  • Step 1: Synthesis of 7-hydroxy-4-methylcoumarin.

    • Cool 50 mL of concentrated sulfuric acid to below 10°C in an ice bath.

    • Slowly add a solution of 5 g of resorcinol in 6.75 mL of ethyl acetoacetate (B1235776) to the cooled sulfuric acid, maintaining the temperature below 10°C.

    • Allow the reaction mixture to stand in a refrigerator overnight.

    • Pour the mixture into ice-cold water with constant stirring to precipitate the product.

    • Filter the solid, wash thoroughly with water, and recrystallize from ethanol (B145695) to obtain pure 7-hydroxy-4-methylcoumarin.

  • Step 2: Acetylation of 7-hydroxy-4-methylcoumarin.

  • Step 3: Fries Rearrangement to 8-acetyl-7-hydroxy-4-methylcoumarin.

    • Heat a mixture of 2.5 g of 7-acetoxy-4-methylcoumarin and 4.5 g of anhydrous aluminum chloride in an oil bath at 160°C for three hours.[2]

    • Cool the mixture and acidify with concentrated hydrochloric acid.

    • Filter the resulting solid, wash with ice-cold water, and recrystallize from ethanol to yield 8-acetyl-7-hydroxy-4-methylcoumarin.[2]

Methylation of 8-Acetyl-7-hydroxycoumarin

The final step involves the methylation of the hydroxyl group at the 7-position.

Experimental Protocol:

  • Dissolve 8-acetyl-7-hydroxy-4-methylcoumarin in a suitable solvent such as acetone (B3395972) or dimethylformamide (DMF).

  • Add a base, such as anhydrous potassium carbonate (K₂CO₃), to the solution.

  • Add a methylating agent, such as dimethyl sulfate (B86663) ((CH₃)₂SO₄) or methyl iodide (CH₃I), dropwise to the mixture.

  • Reflux the reaction mixture for several hours, monitoring the progress by thin-layer chromatography (TLC).

  • After completion, pour the reaction mixture into ice water to precipitate the crude product.

  • Filter the solid, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain pure this compound.

Diagram 1: Synthesis Workflow for this compound

G Synthesis of this compound Resorcinol Resorcinol Step1 Pechmann Condensation Resorcinol->Step1 EAA Ethyl Acetoacetate EAA->Step1 H2SO4 H₂SO₄ (cat.) H2SO4->Step1 HMC 7-Hydroxy-4-methylcoumarin Step1->HMC Step2 Acetylation HMC->Step2 AA Acetic Anhydride AA->Step2 AMC 7-Acetoxy-4-methylcoumarin Step2->AMC Step3 Fries Rearrangement AMC->Step3 AlCl3 AlCl₃ AlCl3->Step3 AHMC 8-Acetyl-7-hydroxy-4-methylcoumarin Step3->AHMC Step4 Methylation AHMC->Step4 MethylatingAgent Methylating Agent (e.g., (CH₃)₂SO₄) MethylatingAgent->Step4 Base Base (e.g., K₂CO₃) Base->Step4 Product This compound Step4->Product

Caption: General workflow for the synthesis of this compound.

Spectral Data

The structural confirmation of this compound is achieved through various spectroscopic techniques.

Table 2: Spectral Data for this compound

Spectroscopic Data Observed Peaks / Values Interpretation
¹H NMR (CDCl₃, 400 MHz), δ (ppm)~2.5 (s, 3H), ~3.9 (s, 3H), ~6.2 (d), ~6.9 (d), ~7.6 (d), ~7.8 (d)-COCH₃, -OCH₃, C3-H, C6-H, C5-H, C4-H
¹³C NMR (CDCl₃, 100 MHz), δ (ppm)~25, ~56, ~100-160 (multiple peaks), ~200-COCH₃, -OCH₃, Aromatic & Olefinic carbons, C=O (acetyl)
FT-IR (KBr), ν (cm⁻¹)~1720-1740, ~1680-1700, ~1600, ~1200-1300C=O (lactone), C=O (acetyl), C=C (aromatic), C-O stretch
Mass Spectrometry (EI)m/z 218 (M⁺), fragments corresponding to loss of -CH₃, -CO, -OCH₃Molecular ion peak, characteristic fragmentation pattern

Note: The exact chemical shifts and coupling constants for NMR may vary slightly depending on the solvent and experimental conditions. The provided values are estimations based on data for structurally similar compounds.

Solubility

The solubility of this compound is a critical parameter for its application in biological assays and as a synthetic intermediate.

Table 3: Solubility of this compound

Solvent Solubility Notes
Dimethyl Sulfoxide (DMSO) SolubleA common solvent for preparing stock solutions for biological assays.
Ethanol SolubleSoluble in ethanol, which can be used for recrystallization.
Dimethylformamide (DMF) SolubleAnother suitable solvent for creating stock solutions.
Water Sparingly solubleAs with many coumarin derivatives, solubility in aqueous solutions is limited.

For biological experiments, it is recommended to prepare a concentrated stock solution in DMSO or DMF and then dilute it with the aqueous buffer of choice.[3] To enhance solubility, gentle warming and sonication can be employed.

Potential Biological Activity and Signaling Pathways

Coumarin derivatives are known to exhibit a wide range of pharmacological activities. The core structure of 8-methoxycoumarin (B1348513) has been shown to influence cellular signaling pathways, particularly the Mitogen-Activated Protein Kinase (MAPK) pathway.

8-Methoxycoumarin has been reported to enhance melanogenesis in B16F10 melanoma cells.[4][5] This effect is mediated through the upregulation of microphthalmia-associated transcription factor (MITF), a key regulator of melanocyte development and melanin (B1238610) synthesis. The study demonstrated that 8-methoxycoumarin activates the MAPK pathway, leading to the phosphorylation of p38 and JNK, while inhibiting the phosphorylation of ERK.[4][5]

Diagram 2: Potential Signaling Pathway of 8-Methoxycoumarin

G MAPK Signaling Pathway Influenced by 8-Methoxycoumarin Coumarin 8-Methoxycoumarin p38 p38 Coumarin->p38 Activates JNK JNK Coumarin->JNK Activates ERK ERK Coumarin->ERK Inhibits MITF MITF Upregulation p38->MITF JNK->MITF ERK->MITF Melanogenesis Melanogenesis MITF->Melanogenesis

Caption: Proposed MAPK signaling pathway modulation by 8-methoxycoumarin.

While this pathway has been elucidated for the parent compound, it provides a strong rationale for investigating the effects of this compound on similar signaling cascades in relevant biological systems. The acetyl group at the 8-position may modulate the compound's activity, potency, and specificity, making it a compelling candidate for further pharmacological evaluation.

References

8-Acetyl-7-methoxycoumarin: A Technical Guide to its Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

8-Acetyl-7-methoxycoumarin, a member of the coumarin (B35378) family of benzopyrone compounds, is emerging as a molecule of significant interest in the field of therapeutic research. While extensive research has been conducted on the diverse biological activities of the broader coumarin class, specific data on this particular derivative is still maturing. This technical guide consolidates the available information on this compound and its closely related analogs, providing a comprehensive overview of its synthesis, potential therapeutic applications, and mechanisms of action. This document aims to serve as a foundational resource for researchers and professionals in drug discovery and development, highlighting areas of promise and opportunities for future investigation.

Introduction

Coumarins are a large class of phenolic compounds found in many plants and are known for their wide range of pharmacological properties, including anticoagulant, anticancer, anti-inflammatory, antimicrobial, and neuroprotective activities. The structural diversity within the coumarin family allows for a broad spectrum of biological effects. This compound, with its characteristic acetyl and methoxy (B1213986) substitutions on the coumarin scaffold, presents a unique profile for potential therapeutic development. This guide will delve into the technical details of its synthesis, and explore its putative applications in oncology, inflammation, infectious diseases, and neurodegenerative disorders, drawing upon data from closely related analogs where direct information is limited.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below.

PropertyValueReference
Molecular Formula C₁₂H₁₀O₄[1]
Molecular Weight 218.20 g/mol [1]
IUPAC Name 8-acetyl-7-methoxychromen-2-one[1]
CAS Number 89019-07-8
Appearance Powder
SMILES CC(=O)C1=C(C=CC2=C1OC(=O)C=C2)OC[1]
XLogP3 1.6[1]

Synthesis of this compound

General Workflow for Synthesis

The synthesis can be conceptualized as a three-stage process:

  • Pechmann Condensation: Formation of the coumarin core.

  • Fries Rearrangement: Introduction of the acetyl group.

  • Methylation: Addition of the methyl group to the hydroxyl moiety.

G cluster_0 Stage 1: Pechmann Condensation cluster_1 Stage 2: Fries Rearrangement cluster_2 Stage 3: Methylation Resorcinol Resorcinol 7-Hydroxy-4-methylcoumarin 7-Hydroxy-4-methylcoumarin Resorcinol->7-Hydroxy-4-methylcoumarin Ethyl acetoacetate, H₂SO₄ 7-Acetoxy-4-methylcoumarin 7-Acetoxy-4-methylcoumarin 7-Hydroxy-4-methylcoumarin->7-Acetoxy-4-methylcoumarin Acetic anhydride 8-Acetyl-7-hydroxycoumarin 8-Acetyl-7-hydroxycoumarin 7-Acetoxy-4-methylcoumarin->8-Acetyl-7-hydroxycoumarin AlCl₃ This compound This compound 8-Acetyl-7-hydroxycoumarin->this compound Dimethyl sulfate, Base G cluster_pathway Apoptotic Pathway Cancer Cell Line Cancer Cell Line Treatment with this compound Treatment with this compound Cancer Cell Line->Treatment with this compound Induction of Apoptosis Induction of Apoptosis Treatment with this compound->Induction of Apoptosis Cell Death Cell Death Induction of Apoptosis->Cell Death Caspase Activation Caspase Activation Induction of Apoptosis->Caspase Activation PARP Cleavage PARP Cleavage Caspase Activation->PARP Cleavage PARP Cleavage->Cell Death G cluster_mapk MAPK Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 MAPK (p38, ERK, JNK) MAPK (p38, ERK, JNK) TLR4->MAPK (p38, ERK, JNK) IKK IKK MyD88->IKK p65/p50(NF-kB) p65/p50(NF-kB) IKK->p65/p50(NF-kB) inhibits Nucleus Nucleus p65/p50(NF-kB)->Nucleus Pro-inflammatory Genes (TNF-α, IL-6, iNOS) Pro-inflammatory Genes (TNF-α, IL-6, iNOS) Nucleus->Pro-inflammatory Genes (TNF-α, IL-6, iNOS) This compound This compound This compound->IKK inhibits (putative) This compound->MAPK (p38, ERK, JNK) inhibits (putative) AP-1 AP-1 MAPK (p38, ERK, JNK)->AP-1 AP-1->Nucleus G Neurotoxin Neurotoxin Oxidative Stress Oxidative Stress Neurotoxin->Oxidative Stress Mitochondrial Dysfunction Mitochondrial Dysfunction Oxidative Stress->Mitochondrial Dysfunction Apoptosis Apoptosis Mitochondrial Dysfunction->Apoptosis Neuronal Cell Death Neuronal Cell Death Apoptosis->Neuronal Cell Death This compound This compound This compound->Oxidative Stress inhibits (putative) This compound->Apoptosis inhibits (putative)

References

The Rising Potential of 8-Methoxycoumarin Derivatives in Oncology: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Recent advancements in medicinal chemistry have spotlighted a novel class of compounds, 8-methoxycoumarin (B1348513) derivatives, as promising candidates in the development of targeted anticancer therapies. Exhibiting potent activity against various cancer cell lines, these derivatives employ a multi-faceted approach to inhibit tumor growth, including the induction of apoptosis, cell cycle arrest, and interference with key enzymatic pathways. This technical guide provides an in-depth analysis of the current research, focusing on the quantitative data, experimental methodologies, and the intricate signaling pathways these compounds modulate.

Quantitative Analysis of Anticancer Activity

The antiproliferative effects of novel 8-methoxycoumarin derivatives have been rigorously quantified across different cancer cell lines. The half-maximal inhibitory concentration (IC50), a key measure of a compound's potency, has been determined through various studies. The data underscores the potential of these derivatives, with some exhibiting greater efficacy than established anticancer drugs.

A series of newly synthesized 8-methoxycoumarin-3-carboxamides demonstrated significant inhibitory effects on the growth of the HepG2 liver cancer cell line.[1] Notably, one compound in this series showed an exceptionally low IC50 value, indicating high potency.[1][2]

Similarly, studies on 3-substituted 8-methoxycoumarin derivatives have revealed their cytotoxic activities against MCF-7 and MDA-MB-231 breast cancer cell lines.[3] The IC50 values for the most effective compounds in this series highlight their potential as anti-breast cancer agents.[3]

Table 1: IC50 Values of Novel 8-Methoxycoumarin Derivatives in Liver Cancer Cells

CompoundCell LineIC50 (µM)Reference CompoundIC50 (µM)
8-methoxycoumarin-3-carboxamide analog (Compound 5)HepG20.9Staurosporine8.4

Data sourced from a 2023 study on novel 8-methoxycoumarin-3-carboxamides.[1][2]

Table 2: IC50 Values of Novel 8-Methoxycoumarin Derivatives in Breast Cancer Cells

CompoundCell LineIC50 (µM)Reference CompoundIC50 (µM)
3-Substituted 8-methoxycoumarin (Compound 3)MCF-79.165Staurosporine (STU)4.086
MDA-MB-23112.65Staurosporine (STU)7.03
3-Substituted 8-methoxycoumarin (Compound 6)MCF-76.621Staurosporine (STU)4.086
MDA-MB-2319.62Staurosporine (STU)7.03

Data sourced from a 2023 study on novel 3-substituted 8-methoxycoumarin derivatives.[3]

Mechanisms of Action: A Multi-Pronged Attack on Cancer Cells

The anticancer properties of 8-methoxycoumarin derivatives stem from their ability to intervene in several cellular processes critical for cancer cell survival and proliferation.

Induction of Apoptosis

A primary mechanism is the induction of programmed cell death, or apoptosis. Flow cytometry analysis and Annexin V-FITC/PI screening have confirmed that these compounds trigger apoptosis in cancer cells.[1] This is often achieved by modulating the expression of key apoptosis-related proteins. For instance, some derivatives up-regulate the expression of pro-apoptotic proteins like Bax and down-regulate anti-apoptotic proteins such as Bcl-2.[4] A crucial step in the apoptotic cascade is the activation of caspases, a family of protease enzymes. Certain 8-methoxycoumarin derivatives have been shown to activate caspase-3 and caspase-7, central executioners of apoptosis.[1][2]

Cell Cycle Arrest

These novel compounds can also halt the progression of the cell cycle, thereby preventing cancer cells from dividing and proliferating. Flow cytometric analysis has revealed that treatment with specific 8-methoxycoumarin derivatives leads to an accumulation of cells in certain phases of the cell cycle. For example, some compounds induce cell cycle arrest at the G1/S phase transition, while others cause arrest in the G2/M and pre-G1 phases in HepG2 cells.[1] In MCF-7 breast cancer cells, a notable derivative was found to induce cell cycle arrest at the S phase.[3]

Inhibition of Key Enzymes and Proteins

Beyond apoptosis and cell cycle arrest, 8-methoxycoumarin derivatives have been found to inhibit the function of proteins and enzymes that are vital for cancer progression.

  • β-Tubulin Polymerization: Microtubules, formed by the polymerization of tubulin, are essential for cell division. Several anticancer drugs target microtubule dynamics.[3] Certain 8-methoxycoumarin derivatives have been shown to substantially inhibit β-tubulin polymerization, disrupting the formation of the mitotic spindle and leading to cell cycle arrest and apoptosis.[1][3]

  • Aromatase and Sulfatase Inhibition: In hormone-dependent cancers like breast cancer, enzymes such as aromatase and sulfatase play a crucial role in estrogen synthesis.[3] The inhibition of these enzymes is a key therapeutic strategy. Specific 8-methoxycoumarin derivatives have demonstrated the ability to inhibit both aromatase and sulfatase activity, suggesting a potential role in treating estrogen-receptor-positive breast cancer.[3]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways affected by these compounds and a typical workflow for their preclinical evaluation.

anticancer_mechanism cluster_compound 8-Methoxycoumarin Derivative cluster_cellular_targets Cellular Targets cluster_cellular_effects Cellular Effects cluster_downstream_effects Downstream Effects Compound Novel 8-Methoxycoumarin Derivative Tubulin β-Tubulin Compound->Tubulin Aromatase Aromatase Compound->Aromatase Sulfatase Sulfatase Compound->Sulfatase Apoptosis_Induction Apoptosis Induction Compound->Apoptosis_Induction Cell_Cycle_Arrest Cell Cycle Arrest Compound->Cell_Cycle_Arrest Tubulin_Inhibition Inhibition of β-Tubulin Polymerization Tubulin->Tubulin_Inhibition inhibits Enzyme_Inhibition Inhibition of Aromatase and Sulfatase Aromatase->Enzyme_Inhibition inhibits Sulfatase->Enzyme_Inhibition inhibits Cancer_Cell_Death Cancer Cell Death Tubulin_Inhibition->Cancer_Cell_Death Enzyme_Inhibition->Cancer_Cell_Death Apoptosis_Induction->Cancer_Cell_Death Cell_Cycle_Arrest->Cancer_Cell_Death

Caption: Mechanism of action for novel 8-methoxycoumarin derivatives.

experimental_workflow Synthesis Synthesis of Novel 8-Methoxycoumarin Derivatives Characterization Structural Characterization (NMR, Mass Spectrometry) Synthesis->Characterization MTT_Assay In Vitro Cytotoxicity Screening (MTT Assay) Characterization->MTT_Assay IC50 Determination of IC50 Values MTT_Assay->IC50 Mechanism_Studies Mechanism of Action Studies IC50->Mechanism_Studies Cell_Cycle Cell Cycle Analysis (Flow Cytometry) Mechanism_Studies->Cell_Cycle Apoptosis Apoptosis Assay (Annexin V-FITC/PI) Mechanism_Studies->Apoptosis Tubulin Tubulin Polymerization Assay Mechanism_Studies->Tubulin Enzyme_Assay Aromatase/Sulfatase Inhibition Assay Mechanism_Studies->Enzyme_Assay Conclusion Identification of Lead Compounds for Further Development Cell_Cycle->Conclusion Apoptosis->Conclusion Tubulin->Conclusion Enzyme_Assay->Conclusion

Caption: Preclinical evaluation workflow for anticancer compounds.

Detailed Experimental Protocols

The following are generalized protocols for the key experiments cited in the research on 8-methoxycoumarin derivatives.

Synthesis of 8-Methoxycoumarin Derivatives

The synthesis of these novel compounds often starts from a precursor like ethyl 8-methoxycoumarin-3-carboxylate.[3] A common approach for creating 8-methoxycoumarin-3-carboxamides involves reacting the starting ester with ammonium (B1175870) acetate (B1210297) under heat.[3] Further modifications can be made to the core structure to generate a library of derivatives with diverse functional groups.[1][3] The structural integrity of the synthesized compounds is then confirmed using techniques such as 1H NMR, 13C NMR, and mass spectrometry.[3]

In Vitro Antiproliferative Activity (MTT Assay)

The MTT assay is a colorimetric assay used to assess cell metabolic activity, which serves as a measure of cell viability.

  • Cell Seeding: Cancer cells (e.g., HepG2, MCF-7, MDA-MB-231) are seeded into 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the synthesized 8-methoxycoumarin derivatives for a specified period, typically 24 to 48 hours.[3]

  • MTT Addition: After the incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

  • Formazan (B1609692) Solubilization: Live cells with active metabolism reduce the yellow MTT to purple formazan crystals. A solubilizing agent, such as DMSO, is added to dissolve these crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength. The absorbance is directly proportional to the number of viable cells.

  • IC50 Calculation: The IC50 value is calculated by plotting the percentage of cell viability against the compound concentration.

Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the distribution of cells in the different phases of the cell cycle.

  • Cell Treatment and Harvesting: Cancer cells are treated with the 8-methoxycoumarin derivative at its IC50 concentration for a defined time (e.g., 48 hours).[3] Both floating and adherent cells are collected.

  • Cell Fixation: The cells are washed and then fixed, typically with cold 70% ethanol, to permeabilize the cell membrane.

  • Staining: The fixed cells are stained with a fluorescent dye that binds to DNA, such as propidium (B1200493) iodide (PI). RNase is often included to prevent the staining of RNA.

  • Flow Cytometry: The DNA content of individual cells is measured using a flow cytometer. The intensity of the fluorescence is proportional to the amount of DNA in the cell.

  • Data Analysis: The data is analyzed to generate a histogram that shows the distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Apoptosis Detection by Annexin V-FITC/PI Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment and Harvesting: Similar to the cell cycle analysis, cells are treated with the compound of interest.

  • Staining: The harvested cells are resuspended in a binding buffer and stained with Annexin V conjugated to a fluorochrome (like FITC) and propidium iodide (PI). Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. PI is a membrane-impermeable dye that only enters cells with compromised membranes (late apoptotic and necrotic cells).

  • Flow Cytometry: The stained cells are analyzed by flow cytometry.

  • Data Analysis: The results are typically displayed as a dot plot, separating the cell population into four quadrants: viable (Annexin V- and PI-), early apoptotic (Annexin V+ and PI-), late apoptotic (Annexin V+ and PI+), and necrotic (Annexin V- and PI+).

Conclusion and Future Directions

The research into novel 8-methoxycoumarin derivatives has unveiled a class of compounds with significant potential for anticancer drug development. Their ability to induce apoptosis, cause cell cycle arrest, and inhibit key enzymes through multiple signaling pathways makes them attractive candidates for further investigation. Future research will likely focus on optimizing the structure of these derivatives to enhance their potency and selectivity, as well as conducting in vivo studies to evaluate their efficacy and safety in animal models. The multifaceted mechanism of action of these compounds offers a promising strategy to combat the complexity and adaptability of cancer.

References

Synthesis of 8-Acetyl-7-hydroxycoumarin: A Technical Guide via Pechmann Condensation and Subsequent Functionalization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of 8-acetyl-7-hydroxycoumarin, a valuable intermediate in the development of novel therapeutic agents. The primary synthetic route involves a multi-step process initiated by the Pechmann condensation to form a coumarin (B35378) core, followed by acetylation and a Fries rearrangement to introduce the acetyl group at the C8 position.

Introduction to 8-Acetyl-7-hydroxycoumarin

Coumarins, a significant class of benzopyrone compounds, are widely recognized for their diverse biological and pharmacological activities, including anticancer, anti-inflammatory, and anticoagulant properties.[1] 8-Acetyl-7-hydroxycoumarin, in particular, serves as a crucial scaffold for the synthesis of novel derivatives with enhanced therapeutic potential. The presence of acetyl and hydroxyl groups on the coumarin core provides key functional moieties for receptor interaction and further chemical modification.[1]

Synthetic Pathway Overview

The synthesis of 8-acetyl-7-hydroxy-4-methylcoumarin (B1234970) is typically achieved through a three-step process starting from resorcinol (B1680541).

An alternative final step involves the direct acylation of 7-hydroxy-4-methylcoumarin.[1]

Experimental Protocols

Part 1: Synthesis of 7-Hydroxy-4-methylcoumarin via Pechmann Condensation

This initial step involves the acid-catalyzed condensation of resorcinol with ethyl acetoacetate. Various acid catalysts can be employed, with concentrated sulfuric acid being a common choice.

Protocol 1.1: Using Concentrated Sulfuric Acid [1][2]

  • Preparation: Cool 50 mL of concentrated sulfuric acid in a 250 mL beaker to below 10°C using an ice bath.

  • Reaction Mixture: Slowly add a solution of resorcinol (5 g) dissolved in ethyl acetoacetate (6.75 mL) to the cooled sulfuric acid while maintaining the temperature at 0°C.

  • Incubation: Allow the reaction mixture to stand in a refrigerator overnight.

  • Precipitation: Pour the mixture into crushed ice to precipitate the product.

  • Purification: Filter the solid, wash with cold water, and recrystallize from ethanol (B145695) to obtain pure 7-hydroxy-4-methylcoumarin.

Protocol 1.2: Using Sulfamic Acid (Solvent-Free) [3]

  • Reaction Mixture: In a sealed vial, mix resorcinol (1 mmol), ethyl acetoacetate (1.5 mmol), and sulfamic acid (10 mol %).

  • Heating: Stir the mixture at 130°C for the specified reaction time (optimization may be required).

  • Purification: After cooling, the product can be purified by recrystallization from an ethanol-water mixture.

Part 2: Synthesis of 7-Acetoxy-4-methylcoumarin
  • Reaction Mixture: Reflux a mixture of 7-hydroxy-4-methylcoumarin with acetic anhydride.[1][4]

  • Precipitation: After cooling, pour the reaction mixture into crushed ice to precipitate 7-acetoxy-4-methylcoumarin.[1]

  • Purification: Filter and dry the resulting solid.

Part 3: Synthesis of 8-Acetyl-7-hydroxy-4-methylcoumarin via Fries Rearrangement
  • Reaction Mixture: Heat a mixture of 7-acetoxy-4-methylcoumarin and anhydrous aluminum chloride (e.g., 4.5 g of AlCl₃) in an oil bath at 160°C for three hours.[1]

  • Hydrolysis: Cool the mixture and then add dilute hydrochloric acid dropwise at 10°C over 2 hours.

  • Purification: The resulting solid, a mixture of 6-acetyl and 8-acetyl isomers, is filtered. The 8-acetyl-7-hydroxy-4-methylcoumarin can be separated and purified by recrystallization, for instance, from 85% industrial methylated spirits (IMS).[5]

Quantitative Data

The following table summarizes key quantitative data for the synthesis of 7-hydroxy-4-methylcoumarin and its subsequent conversion to 8-acetyl-7-hydroxy-4-methylcoumarin.

StepReactantsCatalyst/ReagentConditionsYieldMelting Point (°C)Reference
Pechmann Condensation Resorcinol, Ethyl acetoacetateConc. H₂SO₄0°C to room temperature, overnight~80%187-189[2]
Resorcinol, Ethyl acetoacetateSulfamic Acid (10 mol%)130°C, solvent-free84%-[3]
Fries Rearrangement 7-Acetoxy-4-methylcoumarinAlCl₃160°C, 3 hours-167-169[5]

Reaction Mechanisms and Workflows

Pechmann Condensation Mechanism

The Pechmann condensation is an acid-catalyzed reaction involving the condensation of a phenol (B47542) with a β-ketoester.[6] The mechanism proceeds through transesterification, followed by an intramolecular electrophilic attack on the activated aromatic ring, and subsequent dehydration to form the coumarin ring.[6][7]

Pechmann_Condensation cluster_reactants Reactants cluster_catalyst Catalyst cluster_intermediates Key Intermediates cluster_product Product Phenol Phenol (Resorcinol) Transesterification Transesterification Product Phenol->Transesterification + β-Ketoester BetaKetoester β-Ketoester (Ethyl Acetoacetate) BetaKetoester->Transesterification Acid Acid Catalyst (e.g., H₂SO₄) Acid->Transesterification catalyzes Cyclization Intramolecular Cyclization Product Acid->Cyclization catalyzes Transesterification->Cyclization Electrophilic Attack Coumarin Coumarin Derivative (7-Hydroxy-4-methylcoumarin) Cyclization->Coumarin Dehydration

Caption: Mechanism of the Pechmann Condensation.

Overall Synthetic Workflow

The complete synthesis of 8-acetyl-7-hydroxy-4-methylcoumarin is a sequential process, as illustrated below.

Synthetic_Workflow Start Start: Resorcinol & Ethyl Acetoacetate Step1 Step 1: Pechmann Condensation (Acid Catalyst, e.g., H₂SO₄) Start->Step1 Intermediate1 Intermediate: 7-Hydroxy-4-methylcoumarin Step1->Intermediate1 Step2 Step 2: Acetylation (Acetic Anhydride) Intermediate1->Step2 Intermediate2 Intermediate: 7-Acetoxy-4-methylcoumarin Step2->Intermediate2 Step3 Step 3: Fries Rearrangement (AlCl₃, Heat) Intermediate2->Step3 Product Final Product: 8-Acetyl-7-hydroxy-4-methylcoumarin Step3->Product Purification Purification (Recrystallization) Product->Purification

Caption: Synthetic workflow for 8-acetyl-7-hydroxycoumarin.

Potential Biological Significance and Signaling Pathways

Coumarin derivatives are known to exhibit a range of biological activities, with some demonstrating potential as anticancer agents by inducing apoptosis (programmed cell death) in cancer cells.[1] The mechanism can involve the intrinsic mitochondrial pathway, characterized by the upregulation of pro-apoptotic proteins like p53 and Bax, and the downregulation of anti-apoptotic proteins such as Bcl-2. This cascade leads to the activation of effector caspases, like caspase-3, which execute the final stages of apoptosis.[1]

Apoptosis_Pathway Coumarin Coumarin Derivative p53 p53 Coumarin->p53 upregulates Bax Bax Coumarin->Bax upregulates Bcl2 Bcl-2 Coumarin->Bcl2 downregulates p53->Bax activates Mitochondrion Mitochondrion Bax->Mitochondrion acts on Bcl2->Mitochondrion inhibits Caspase3 Caspase-3 (activated) Mitochondrion->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis executes

Caption: Potential apoptotic signaling pathway for coumarin derivatives.

References

A Technical Guide to the Synthesis of 8-Acetyl-7-Hydroxycoumarin via Fries Rearrangement

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides an in-depth technical guide on the synthesis of 8-acetyl-7-hydroxycoumarin (B184913), a valuable intermediate in the development of novel therapeutic agents. The core of this synthesis is the Fries rearrangement, a powerful method for the ortho- and para-acylation of phenols. This document details the reaction mechanism, provides comprehensive experimental protocols, and presents key quantitative data to facilitate the successful application of this synthetic route.

Introduction to the Fries Rearrangement in Coumarin (B35378) Synthesis

Coumarins are a prominent class of benzopyrone compounds that are abundant in nature and also accessible through synthetic routes.[1] Their derivatives are the subject of intensive research due to a broad spectrum of biological and pharmacological activities, including anticancer, anti-inflammatory, antibacterial, and anticoagulant properties.[1] A key intermediate in the synthesis of many bioactive coumarin derivatives is 8-acetyl-7-hydroxycoumarin. The strategic introduction of an acetyl group at the C-8 position of the 7-hydroxycoumarin scaffold is most effectively achieved through the Fries rearrangement of 7-acetoxycoumarin (B77463).

The Fries rearrangement is a rearrangement reaction of a phenolic ester to a hydroxy aryl ketone, catalyzed by a Lewis acid.[2] In the context of 7-acetoxycoumarin, the acyl group migrates from the phenolic oxygen to either the C-6 or C-8 position of the coumarin ring, yielding 6-acetyl-7-hydroxycoumarin or 8-acetyl-7-hydroxycoumarin, respectively. The regioselectivity of this reaction is notably influenced by reaction conditions such as temperature and the choice of solvent.[2][3]

Reaction Mechanism

The Fries rearrangement of 7-acetoxycoumarin proceeds through an intermolecular mechanism.[4] The widely accepted pathway involves the following key steps:

  • Complexation: The Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃), coordinates with the carbonyl oxygen of the ester group. This is favored over coordination with the phenolic ether oxygen due to the higher electron density of the carbonyl oxygen.[5]

  • Formation of Acylium Ion: This coordination polarizes the ester bond, leading to the cleavage of the O-acyl bond and the formation of a resonance-stabilized acylium ion and an aluminum phenoxide complex.[5][6]

  • Electrophilic Aromatic Substitution: The acylium ion then acts as an electrophile and attacks the electron-rich coumarin ring at either the C-6 or C-8 position in an electrophilic aromatic substitution reaction.[5] The substitution at the C-8 position is often favored.

  • Hydrolysis: The final product, 8-acetyl-7-hydroxycoumarin, is liberated upon acidic workup.[6]

The regioselectivity of the Fries rearrangement is a critical aspect. Lower reaction temperatures generally favor the formation of the para-isomer (6-acetyl-7-hydroxycoumarin), whereas higher temperatures tend to yield the ortho-isomer (8-acetyl-7-hydroxycoumarin) as the major product.[2] This temperature dependence is attributed to the thermodynamic versus kinetic control of the reaction, with the ortho-isomer being the thermodynamically more stable product due to the potential for intramolecular hydrogen bonding.[2]

Caption: Reaction mechanism of the Fries rearrangement.

Experimental Protocols

The synthesis of 8-acetyl-7-hydroxycoumarin is typically a multi-step process that begins with the synthesis of the 7-hydroxycoumarin precursor, followed by acetylation and the final Fries rearrangement.

Synthesis of 7-Hydroxy-4-methylcoumarin (Pechmann Condensation)

This precursor is synthesized from resorcinol (B1680541) and ethyl acetoacetate (B1235776) via the Pechmann condensation.

Protocol:

  • Cool 50 mL of concentrated sulfuric acid in a 250 mL beaker to below 10°C in an ice bath.[1]

  • Slowly add a pre-mixed solution of resorcinol (5 g) and ethyl acetoacetate (6.75 mL) to the cold sulfuric acid, ensuring the temperature remains below 10°C.[1]

  • After the addition is complete, allow the reaction mixture to stand at room temperature overnight.[1]

  • Pour the reaction mixture into 500 mL of ice-cold water with constant stirring to precipitate the product.[1]

  • Filter the solid, wash thoroughly with cold water until the washings are neutral to litmus (B1172312) paper.

  • Recrystallize the crude product from ethanol (B145695) to obtain pure 7-hydroxy-4-methylcoumarin.[1]

Synthesis of 7-Acetoxy-4-methylcoumarin (B160210) (Acetylation)

The synthesized 7-hydroxy-4-methylcoumarin is then acetylated to form the substrate for the Fries rearrangement.

Protocol:

  • Reflux a mixture of 7-hydroxy-4-methylcoumarin (1 g) and acetic anhydride (B1165640) (5 mL) for 1.5 hours.[7]

  • Pour the hot solution into ice-cold water to precipitate the product.

  • Filter the solid, wash with water, and dry.

  • Recrystallize from ethanol to yield pure 7-acetoxy-4-methylcoumarin.

Synthesis of 8-Acetyl-7-hydroxy-4-methylcoumarin (Fries Rearrangement)

This is the key step where the acetyl group migrates to the C-8 position.

Protocol:

  • In a round-bottom flask, thoroughly mix 7-acetoxy-4-methylcoumarin (2.5 g) and anhydrous aluminum chloride (4.5 g).[1]

  • Heat the mixture in an oil bath at 160°C for three hours.[1][7]

  • Cool the reaction mixture to room temperature and then place it in an ice bath.[1]

  • Carefully add dilute hydrochloric acid dropwise to the mixture to decompose the aluminum chloride complex.[1]

  • Filter the resulting solid, wash with water, and then recrystallize from ethanol to obtain 8-acetyl-7-hydroxy-4-methylcoumarin.[1]

Experimental_Workflow cluster_step1 Step 1: Pechmann Condensation cluster_step2 Step 2: Acetylation cluster_step3 Step 3: Fries Rearrangement start Resorcinol + Ethyl Acetoacetate step1_reagent Conc. H₂SO₄ (<10°C) start->step1_reagent step1_product 7-Hydroxy-4-methylcoumarin step1_reagent->step1_product step2_reagent Acetic Anhydride (Reflux) step1_product->step2_reagent step2_product 7-Acetoxy-4-methylcoumarin step2_reagent->step2_product step3_reagent Anhydrous AlCl₃ (160°C) step2_product->step3_reagent step3_product 8-Acetyl-7-hydroxy-4-methylcoumarin step3_reagent->step3_product

Caption: Experimental workflow for synthesis.

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of 8-acetyl-7-hydroxycoumarin and its precursors.

StepReactantsReagents/CatalystTemperature (°C)Time (hours)Yield (%)Reference
Pechmann Condensation Resorcinol, Ethyl AcetoacetateConc. H₂SO₄<10Overnight72.5 - 77.0[8]
Acetylation 7-Hydroxy-4-methylcoumarinAcetic AnhydrideReflux1.588[9]
Fries Rearrangement 7-Acetoxy-4-methylcoumarinAnhydrous AlCl₃1603~50[10]

Note: Yields can vary based on the scale of the reaction and purification methods.

Conclusion

The Fries rearrangement provides an efficient and reliable method for the synthesis of 8-acetyl-7-hydroxycoumarin, a crucial building block for the development of novel coumarin-based compounds with significant pharmacological potential. Understanding the reaction mechanism and optimizing the experimental conditions are key to achieving high yields and purity of the desired product. This guide provides the necessary technical details to aid researchers in the successful synthesis and further derivatization of this important coumarin intermediate.

References

The Rise of 8-Acetyl-7-Methoxycoumarin Derivatives in the Quest for Anti-Alzheimer's Agents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The escalating prevalence of Alzheimer's disease (AD), a neurodegenerative disorder characterized by progressive cognitive decline, has intensified the search for effective therapeutic agents. Among the promising scaffolds in medicinal chemistry, coumarins have emerged as privileged structures due to their diverse pharmacological activities. This technical guide focuses on a specific, highly promising subclass: 8-acetyl-7-methoxycoumarin derivatives. These compounds are gaining significant attention for their potential as multi-target-directed ligands (MTDLs) designed to combat the complex pathophysiology of Alzheimer's disease. This document provides an in-depth overview of their synthesis, biological evaluation, and mechanisms of action, tailored for researchers and professionals in the field of drug discovery.

Synthetic Pathways to this compound Derivatives

The synthesis of this compound derivatives typically commences with the construction of the core coumarin (B35378) scaffold, followed by functional group manipulations to introduce the acetyl and methoxy (B1213986) moieties, and subsequent derivatization.

A common and efficient route to the parent 8-acetyl-7-hydroxy-4-methylcoumarin, a key intermediate, is through the Pechmann condensation of resorcinol (B1680541) with ethyl acetoacetate (B1235776) to form 7-hydroxy-4-methylcoumarin. This is followed by a Fries rearrangement of the corresponding 7-acetoxy-4-methylcoumarin (B160210) to introduce the acetyl group at the C8 position. The subsequent methylation of the C7 hydroxyl group yields the desired this compound core. From this core, a variety of derivatives can be synthesized, often by creating hybrids with other pharmacologically active moieties.

G cluster_synthesis General Synthetic Workflow Resorcinol Resorcinol Pechmann_Condensation Pechmann_Condensation Resorcinol->Pechmann_Condensation Ethyl_Acetoacetate Ethyl_Acetoacetate Ethyl_Acetoacetate->Pechmann_Condensation 7_Hydroxy_4_methylcoumarin 7_Hydroxy_4_methylcoumarin Pechmann_Condensation->7_Hydroxy_4_methylcoumarin Acetylation Acetylation 7_Hydroxy_4_methylcoumarin->Acetylation 7_Acetoxy_4_methylcoumarin 7_Acetoxy_4_methylcoumarin Acetylation->7_Acetoxy_4_methylcoumarin Fries_Rearrangement Fries_Rearrangement 7_Acetoxy_4_methylcoumarin->Fries_Rearrangement 8_Acetyl_7_hydroxy_4_methylcoumarin 8_Acetyl_7_hydroxy_4_methylcoumarin Fries_Rearrangement->8_Acetyl_7_hydroxy_4_methylcoumarin Methylation Methylation 8_Acetyl_7_hydroxy_4_methylcoumarin->Methylation 8_Acetyl_7_methoxycoumarin_Core 8_Acetyl_7_methoxycoumarin_Core Methylation->8_Acetyl_7_methoxycoumarin_Core Derivatization Derivatization 8_Acetyl_7_methoxycoumarin_Core->Derivatization Target_Derivatives Target_Derivatives Derivatization->Target_Derivatives

A generalized workflow for the synthesis of this compound derivatives.

Biological Evaluation: Targeting Key Pathological Pathways in Alzheimer's Disease

This compound derivatives are primarily evaluated for their ability to inhibit key enzymes implicated in the pathology of Alzheimer's disease, namely acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and monoamine oxidases (MAO-A and MAO-B). Furthermore, their antioxidant properties are assessed as oxidative stress is a significant contributor to neurodegeneration.

Cholinesterase Inhibition

The cholinergic hypothesis of Alzheimer's disease posits that a decline in the neurotransmitter acetylcholine (B1216132) is a major cause of cognitive deficits. Therefore, inhibiting the enzymes that degrade acetylcholine, AChE and BChE, is a primary therapeutic strategy.

Compound SeriesDerivativeTarget EnzymeIC50 (µM)Reference
8-Acetyl-7-hydroxy-4-methylcoumarin 8-acetyl-7-{3-[4-(2-methoxyphenyl)piperazin-1-yl]propoxy}-4-methylchromen-2-onehAChE1.52[1]
8-acetyl-7-{4-[4-(2-methoxyphenyl)piperazin-1-yl]butoxy}-4-methylchromen-2-onehAChE2.80[1]
8-acetyl-7-{3-[4-(3-methoxyphenyl)piperazin-1-yl]propoxy}-4-methylchromen-2-onehAChE4.95[1]
3-Acetyl-8-methoxycoumarin Hybrids Compound 3aAChE7.40 ± 0.14[2]
Compound 3eAChE8.01 ± 0.70[2]
Compound 3lAChE8.54 ± 1.01[2]
Compound 3aBChE65.41 ± 4.55[2]
Compound 3eBChE74.98 ± 5.30[2]
Compound 3kBChENot specified[2]
Compound 3lBChENot specified[2]
7-Hydroxycoumarin Derivatives N-(1-benzylpiperidin-4-yl)acetamide derivative 4rAChE1.6[3]
(2-fluorophenyl)piperazine derivative 4cBChE15
Monoamine Oxidase (MAO) Inhibition

Monoamine oxidases are involved in the degradation of neurotransmitters and their increased activity can contribute to oxidative stress. Inhibition of MAO-B, in particular, is considered a valuable strategy in neurodegenerative diseases.

Compound SeriesDerivativeTarget EnzymeIC50 (µM)Reference
8-Acetyl-7-hydroxy-4-methylcoumarin 8-acetyl-7-{3-[4-(3-methoxyphenyl)piperazin-1-yl]propoxy}-4-methylchromen-2-onehMAO-A6.97[1]
8-acetyl-7-{4-[4-(3-methoxyphenyl)piperazin-1-yl]butoxy}-4-methylchromen-2-onehMAO-A7.65[1]
3-Acetyl-8-methoxycoumarin Hybrids Compound 3aMAO-A1.44 ± 0.03[2]
Compound 3eMAO-A1.51 ± 0.13[2]
Compound 3lMAO-A1.65 ± 0.03[2]
Antioxidant Activity

Neuroprotective Signaling Pathways

Beyond direct enzyme inhibition, certain coumarin derivatives have been shown to exert neuroprotective effects by modulating intracellular signaling pathways. A key pathway identified is the activation of the Tropomyosin receptor kinase B (TrkB), which is the receptor for Brain-Derived Neurotrophic Factor (BDNF).

G cluster_pathway Neuroprotective Signaling Pathway of Coumarin Derivatives Coumarin_Derivative Coumarin_Derivative TrkB_Receptor TrkB_Receptor Coumarin_Derivative->TrkB_Receptor activates PI3K_AKT_Pathway PI3K_AKT_Pathway TrkB_Receptor->PI3K_AKT_Pathway activates ERK_Pathway ERK_Pathway TrkB_Receptor->ERK_Pathway activates CREB CREB PI3K_AKT_Pathway->CREB activates Reduced_Caspase_Activity Reduced_Caspase_Activity PI3K_AKT_Pathway->Reduced_Caspase_Activity leads to ERK_Pathway->CREB activates BDNF_Expression BDNF_Expression CREB->BDNF_Expression promotes Neuronal_Survival Neuronal_Survival BDNF_Expression->Neuronal_Survival enhances

Activation of the TrkB-CREB-BDNF signaling cascade by coumarin derivatives.

Activation of this pathway leads to a cascade of downstream effects, including the activation of the PI3K/AKT and ERK signaling pathways, which in turn promote the phosphorylation of the CREB (cAMP response element-binding protein) transcription factor. Phosphorylated CREB upregulates the expression of genes involved in neuronal survival and plasticity, including BDNF itself, creating a positive feedback loop. Furthermore, this signaling cascade has been shown to reduce the activity of caspases, which are key mediators of apoptosis or programmed cell death.

Experimental Protocols

Synthesis of 8-Acetyl-7-hydroxy-4-methylcoumarin (Key Intermediate)

A detailed protocol for the synthesis of the crucial intermediate, 8-acetyl-7-hydroxy-4-methylcoumarin, can be found in various literature sources. A general procedure involves:

  • Pechmann Condensation: Resorcinol is reacted with ethyl acetoacetate in the presence of a condensing agent, typically concentrated sulfuric acid, to yield 7-hydroxy-4-methylcoumarin.

  • Acetylation: The resulting 7-hydroxy-4-methylcoumarin is acetylated using acetic anhydride (B1165640) to form 7-acetoxy-4-methylcoumarin.

  • Fries Rearrangement: The 7-acetoxy-4-methylcoumarin undergoes a Fries rearrangement, usually with aluminum chloride, to yield 8-acetyl-7-hydroxy-4-methylcoumarin.

Cholinesterase Inhibition Assay (Ellman's Method)

The inhibitory activity of the synthesized compounds against AChE and BChE is determined using the spectrophotometric method developed by Ellman.

G cluster_ellman Ellman's Method Workflow Incubate_Enzyme_Inhibitor Incubate Enzyme (AChE/BChE) with Test Compound (Inhibitor) Add_DTNB Add DTNB (Ellman's Reagent) Incubate_Enzyme_Inhibitor->Add_DTNB Add_Substrate Add Substrate (Acetylthiocholine/Butyrylthiocholine) Add_DTNB->Add_Substrate Hydrolysis Enzymatic Hydrolysis Add_Substrate->Hydrolysis Thiocholine_Production Thiocholine Production Hydrolysis->Thiocholine_Production Reaction_with_DTNB Reaction Thiocholine_Production->Reaction_with_DTNB TNB_Formation Formation of 5-thio-2-nitrobenzoate (TNB) (Yellow Product) Reaction_with_DTNB->TNB_Formation Measure_Absorbance Measure Absorbance at 412 nm TNB_Formation->Measure_Absorbance Calculate_Inhibition Calculate % Inhibition and IC50 Measure_Absorbance->Calculate_Inhibition

A schematic workflow of the Ellman's assay for cholinesterase inhibition.

Procedure:

  • A solution of the enzyme (AChE or BChE) in phosphate (B84403) buffer (pH 8.0) is pre-incubated with various concentrations of the test compound for a specified period.

  • 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) is added to the mixture.

  • The reaction is initiated by the addition of the substrate (acetylthiocholine iodide for AChE or butyrylthiocholine (B1199683) iodide for BChE).

  • The hydrolysis of the substrate by the enzyme produces thiocholine, which reacts with DTNB to form the yellow anion 5-thio-2-nitrobenzoate (TNB).

  • The rate of TNB formation is monitored by measuring the increase in absorbance at 412 nm.

  • The percentage of inhibition is calculated by comparing the reaction rates with and without the inhibitor, and the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is determined.

DPPH Radical Scavenging Assay

This assay is used to determine the free radical scavenging capacity of the compounds.

Procedure:

  • A solution of the test compound at various concentrations is mixed with a methanolic solution of DPPH.

  • The mixture is incubated in the dark at room temperature.

  • The DPPH radical is a stable free radical with a deep violet color. In the presence of an antioxidant, it is reduced to the pale yellow hydrazine.

  • The decrease in absorbance at 517 nm is measured.

  • The percentage of radical scavenging activity is calculated, and the IC50 value is determined.

Conclusion

This compound derivatives represent a highly promising class of compounds in the development of anti-Alzheimer's agents. Their synthetic accessibility allows for the creation of diverse chemical libraries. The ability of these derivatives to act as multi-target-directed ligands, simultaneously inhibiting key enzymes like cholinesterases and monoamine oxidases, while also exhibiting antioxidant and neuroprotective properties through the modulation of critical signaling pathways, makes them particularly attractive candidates for further preclinical and clinical investigation. This guide provides a foundational resource for researchers dedicated to advancing the design and development of novel therapeutics for Alzheimer's disease.

References

The Botanical Treasury: A Technical Guide to the Natural Sources and Isolation of Coumarin Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Coumarins are a diverse class of benzopyrone secondary metabolites ubiquitously found throughout the plant kingdom.[1] Their wide-ranging pharmacological activities, including anti-inflammatory, anticoagulant, anticancer, and neuroprotective effects, have made them a focal point of intensive research in drug discovery and development.[2][3] This in-depth technical guide provides a comprehensive overview of the principal natural sources of coumarin (B35378) derivatives and details the methodologies for their extraction, isolation, and purification.

Natural Sources of Coumarin Derivatives

Coumarins are distributed across a wide array of plant families, with particularly high concentrations found in the Apiaceae, Rutaceae, Fabaceae, and Asteraceae families.[1][4] The specific coumarin profile and concentration can vary significantly depending on the plant species, the part of the plant, and even the seasonal and environmental conditions during growth.[5]

Data Presentation: Quantitative Analysis of Coumarin Derivatives in Various Plant Sources

The following tables summarize the quantitative data on the occurrence of various coumarin derivatives in different plant species and parts. This data is essential for selecting appropriate source materials for the isolation of specific compounds.

Table 1: Concentration of Coumarin in Different Cinnamon (Cinnamomum) Species.

Species Plant Part Coumarin Concentration (mg/kg) Reference
Cinnamomum cassia (Chinese Cassia) Bark 700 - 12,200 [3]
Cinnamomum verum (Ceylon Cinnamon) Bark ~10.0 [3]
Cinnamomum tamala Bark High [3]
Cinnamomum camphora Bark High [3]
Cinnamomum cassia Leaves ~2987.0 [3]
Cinnamomum verum Leaves Low [3]
Market Sample 1 Bark 65.5 [3]
Market Sample 2 Bark 4612.0 [3]

| Market Sample 3 | Bark | 6993.1 |[3] |

Table 2: Concentration of Coumarins in Various Medicinal Plants.

Plant Species Family Coumarin Derivative(s) Plant Part Concentration Reference
Melilotus officinalis Fabaceae Coumarin Flowering Tops 316.4 mg/100g (in 96% EtOH extract) [6]
Angelica archangelica Apiaceae Coumarin Not specified Present [6]
Ruta graveolens Rutaceae Coumarin Not specified Present [6]
Peucedanum japonicum Apiaceae Bergapten, Cnidilin, Isoimperatorin, Oxypeucetanin hydrate Flowers, Roots, Leaves, Stems Varied concentrations across plant parts [7]
Artemisia capillaris Asteraceae 6,7-diprenoxycoumarin and 59 other derivatives Whole Plant Not specified [8]
Fraxinus rhynchophylla Oleaceae Esculetin Not specified Present [9]

| Aesculus hippocastanum | Hippocastanaceae | Esculin | Not specified | Present |[9] |

Table 3: Yields of Coumarin Derivatives from a Selection of Plants.

Plant Species Family Coumarin Derivative Extraction Method Yield Reference
Edgeworthia chrysantha Thymelaeaceae Umbelliferone HSCCC 21 mg from 317 mg crude extract [5]
Edgeworthia chrysantha Thymelaeaceae Daphnoretin HSCCC 41 mg from 317 mg crude extract [5]
Peucedanum decursivum Apiaceae Total Coumarins UAE with DES and enzyme pretreatment 2.65% [1]

| Ficus carica | Moraceae | Coumarin | Microwave-assisted extraction | 0.67 g |[10] |

Isolation and Purification of Coumarin Derivatives

The isolation of coumarin derivatives from plant matrices involves a multi-step process that typically includes extraction, fractionation, and purification. The choice of methodology depends on the chemical nature of the target coumarin and the composition of the plant material.

Experimental Workflow for Isolation and Purification

The general workflow for isolating coumarin derivatives from plant sources is depicted below.

G cluster_0 Sample Preparation cluster_1 Extraction cluster_2 Purification cluster_3 Final Steps plant_material Plant Material (e.g., roots, leaves, bark) drying Drying plant_material->drying grinding Grinding to Fine Powder drying->grinding extraction Solvent Extraction (e.g., Soxhlet, Maceration, UAE, MAE) grinding->extraction crude_extract Crude Extract extraction->crude_extract column_chromatography Column Chromatography crude_extract->column_chromatography fractions Collected Fractions column_chromatography->fractions hplc Preparative HPLC fractions->hplc pure_compound Pure Coumarin Derivative hplc->pure_compound crystallization Crystallization pure_compound->crystallization characterization Structural Characterization (NMR, MS, etc.) crystallization->characterization

General workflow for coumarin isolation.
Experimental Protocols

Solvent extraction is the initial and one of the most critical steps in the isolation of coumarins. The choice of solvent is determined by the polarity of the target compounds.

a) Soxhlet Extraction Protocol

This method is suitable for the exhaustive extraction of coumarins.

  • Materials: Dried and powdered plant material, Soxhlet apparatus, round-bottom flask, heating mantle, condenser, and appropriate solvent (e.g., ethanol, methanol (B129727), chloroform, petroleum ether).[11]

  • Procedure:

    • Place a known quantity (e.g., 20 g) of the finely powdered plant material into a thimble.[11]

    • Insert the thimble into the main chamber of the Soxhlet extractor.

    • Fill the round-bottom flask with the chosen solvent (e.g., 200 mL of methanol) to about two-thirds of its volume.[11]

    • Assemble the Soxhlet apparatus and connect the condenser.

    • Heat the solvent using the heating mantle to initiate boiling. The solvent vapor will travel up the distillation arm, condense in the condenser, and drip down into the thimble containing the plant material.

    • Continue the extraction for a sufficient duration (e.g., 2-3 days) until the solvent in the siphon arm becomes colorless.[6]

    • After extraction, cool the apparatus and concentrate the extract under reduced pressure using a rotary evaporator to obtain the crude extract.[11]

b) Ultrasound-Assisted Extraction (UAE) Protocol

UAE is a more rapid and efficient alternative to traditional methods.

  • Materials: Dried and powdered plant material, ultrasonic bath or probe sonicator, extraction vessel, and solvent (e.g., 70% ethanol).

  • Procedure:

    • Mix a known quantity of the powdered plant material with the extraction solvent in a suitable vessel at a specific solid-to-liquid ratio (e.g., 1:20 w/v).

    • Place the vessel in an ultrasonic bath or immerse the ultrasonic probe into the mixture.

    • Sonify the mixture for a predetermined time (e.g., 30-60 minutes) and at a specific temperature (e.g., 50°C).[12]

    • After extraction, separate the extract from the solid residue by filtration or centrifugation.

    • The resulting extract can then be concentrated.

c) Microwave-Assisted Extraction (MAE) Protocol

MAE utilizes microwave energy to heat the solvent and plant material, leading to a rapid extraction process.

  • Materials: Dried and powdered plant material, microwave extraction system, extraction vessel, and solvent (e.g., 50% v/v aqueous ethanol).[13]

  • Procedure:

    • Place a known amount of the powdered plant material and the extraction solvent into the microwave-safe extraction vessel.

    • Seal the vessel and place it in the microwave extractor.

    • Set the extraction parameters, such as microwave power (e.g., 180 W), temperature (e.g., 50°C), and time (e.g., 10 minutes).[10][13]

    • After the extraction is complete, allow the vessel to cool before opening.

    • Filter the extract to remove the solid plant material and then concentrate it.

Column chromatography is a fundamental technique for the separation and purification of coumarins from the crude extract.

  • Materials: Glass column, stationary phase (e.g., silica (B1680970) gel 60, 230-400 mesh), mobile phase (a solvent system of appropriate polarity, e.g., a gradient of ethyl acetate (B1210297) in dichloromethane), cotton or glass wool, sand, and collection tubes.[8]

  • Procedure:

    • Column Packing:

      • Securely plug the bottom of the column with a small piece of cotton or glass wool.

      • Add a thin layer of sand over the plug.

      • Prepare a slurry of the stationary phase (e.g., silica gel) in the initial mobile phase.

      • Pour the slurry into the column, allowing the solvent to drain while gently tapping the column to ensure even packing and remove air bubbles.

      • Add a layer of sand on top of the packed stationary phase.

    • Sample Loading:

      • Dissolve the crude extract in a minimal amount of the mobile phase or a suitable solvent.

      • Carefully load the sample onto the top of the column.

    • Elution:

      • Begin eluting the column with the mobile phase, starting with a low polarity and gradually increasing the polarity (gradient elution). For example, start with 100% dichloromethane (B109758) and gradually increase the percentage of ethyl acetate.[8]

      • Collect the eluate in fractions using collection tubes.

    • Fraction Analysis:

      • Monitor the separation by Thin Layer Chromatography (TLC) to identify the fractions containing the desired coumarin derivatives.

      • Combine the fractions that contain the pure compound.

Preparative HPLC is a high-resolution technique used for the final purification of coumarin derivatives.

  • Materials: Preparative HPLC system with a suitable detector (e.g., UV-Vis), a preparative reversed-phase column (e.g., C18), mobile phase (e.g., a gradient of acetonitrile (B52724) in water), and the partially purified coumarin fraction.[14]

  • Procedure:

    • Sample Preparation: Dissolve the coumarin-containing fraction in a minimal amount of the mobile phase and filter it through a syringe filter (0.45 µm).[14]

    • Method Development: Optimize the separation conditions (mobile phase composition, gradient, flow rate) on an analytical scale first.

    • Purification:

      • Inject the sample onto the preparative column.

      • Run the HPLC method, monitoring the elution of compounds with the detector.

      • Collect the fractions corresponding to the peak of the target coumarin derivative.

    • Post-Purification:

      • Combine the pure fractions.

      • Remove the organic solvent using a rotary evaporator.

      • Lyophilize the remaining aqueous solution to obtain the pure coumarin derivative as a solid.[14]

Recrystallization is a technique used to obtain highly pure crystalline compounds.

  • Materials: The purified coumarin derivative, a suitable solvent or solvent mixture (e.g., 40% aqueous methanol or 34% aqueous ethanol), Erlenmeyer flask, heating source, and filtration apparatus.[7]

  • Procedure:

    • Dissolve the impure solid in a minimum amount of the hot solvent or solvent mixture.

    • If there are insoluble impurities, perform a hot filtration.

    • Allow the solution to cool slowly and undisturbed to promote the formation of large, pure crystals. Cooling in an ice bath can induce further crystallization.

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of cold solvent.

    • Dry the crystals to remove any residual solvent.

Signaling Pathways Modulated by Coumarin Derivatives

Coumarin derivatives exert their diverse pharmacological effects by modulating various cellular signaling pathways. Understanding these mechanisms is crucial for the targeted development of new therapeutic agents.

Keap1/Nrf2/ARE Signaling Pathway (Antioxidant and Anti-inflammatory Effects)

The Keap1/Nrf2/ARE pathway is a major regulator of cellular defense against oxidative stress. Many coumarins exhibit antioxidant and anti-inflammatory properties by activating this pathway.[6]

G cluster_0 Cytoplasm cluster_1 Nucleus coumarin Coumarin Derivatives keap1_nrf2 Keap1-Nrf2 Complex coumarin->keap1_nrf2 Inhibition ubiquitination Ubiquitination & Proteasomal Degradation keap1_nrf2->ubiquitination Leads to nrf2 Nrf2 keap1_nrf2->nrf2 Nrf2 Release & Translocation are ARE (Antioxidant Response Element) nrf2->are Binds to antioxidant_genes Antioxidant & Cytoprotective Genes (e.g., HO-1, NQO1) are->antioxidant_genes Activates Transcription

Coumarin activation of the Nrf2 pathway.

Under normal conditions, the transcription factor Nrf2 is bound to its inhibitor Keap1 in the cytoplasm, leading to its degradation.[6] Coumarin derivatives can disrupt the Keap1-Nrf2 interaction, allowing Nrf2 to translocate to the nucleus.[10] In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of various genes, upregulating the expression of antioxidant and cytoprotective enzymes like heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1).[6]

NF-κB Signaling Pathway (Anti-inflammatory Effects)

The NF-κB pathway is a central mediator of inflammation. Coumarins can exert potent anti-inflammatory effects by inhibiting this pathway.

G cluster_0 Cytoplasm cluster_1 Nucleus inflammatory_stimuli Inflammatory Stimuli (e.g., LPS) ikk IKK Complex inflammatory_stimuli->ikk ikb_nfkb IκB-NF-κB Complex ikk->ikb_nfkb Phosphorylates IκB nfkb NF-κB ikb_nfkb->nfkb IκB Degradation & NF-κB Translocation coumarin Coumarin Derivatives coumarin->ikk Inhibition inflammatory_genes Pro-inflammatory Genes (e.g., TNF-α, IL-6, COX-2) nfkb->inflammatory_genes Activates Transcription

Coumarin inhibition of the NF-κB pathway.

Inflammatory stimuli activate the IKK complex, which then phosphorylates the inhibitory protein IκB. This phosphorylation leads to the degradation of IκB and the release of NF-κB, allowing it to translocate to the nucleus.[15] In the nucleus, NF-κB promotes the transcription of pro-inflammatory genes. Coumarin derivatives can inhibit the activation of the IKK complex, thereby preventing the degradation of IκB and keeping NF-κB sequestered in the cytoplasm.[16]

PI3K/Akt/mTOR Signaling Pathway (Anticancer Effects)

The PI3K/Akt/mTOR pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival. Its dysregulation is a hallmark of many cancers. Coumarins have been shown to inhibit this pathway, contributing to their anticancer properties.[11]

G growth_factor Growth Factor receptor Receptor Tyrosine Kinase growth_factor->receptor pi3k PI3K receptor->pi3k akt Akt pi3k->akt mtor mTOR akt->mtor cell_proliferation Cell Proliferation, Growth & Survival mtor->cell_proliferation coumarin Coumarin Derivatives coumarin->pi3k Inhibition coumarin->akt Inhibition coumarin->mtor Inhibition

Coumarin inhibition of the PI3K/Akt/mTOR pathway.

Upon activation by growth factors, receptor tyrosine kinases activate PI3K, which in turn activates Akt. Akt then activates mTOR, a key regulator of protein synthesis and cell growth. Coumarin derivatives can inhibit key components of this pathway, such as PI3K, Akt, and mTOR, leading to the suppression of cancer cell proliferation and survival.[3]

Apoptosis Signaling Pathway (Anticancer Effects)

Apoptosis, or programmed cell death, is a vital process for removing damaged or unwanted cells. Many coumarins exert their anticancer effects by inducing apoptosis in cancer cells.[2]

G cluster_0 Intrinsic Pathway cluster_1 Extrinsic Pathway coumarin_intrinsic Coumarin Derivatives mitochondrion Mitochondrion coumarin_intrinsic->mitochondrion cytochrome_c Cytochrome c Release mitochondrion->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 coumarin_extrinsic Coumarin Derivatives death_receptor Death Receptors (e.g., Fas, TRAIL-R) coumarin_extrinsic->death_receptor caspase8 Caspase-8 Activation death_receptor->caspase8 caspase3 Caspase-3 Activation (Executioner Caspase) caspase8->caspase3 caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Coumarin induction of apoptosis.

Coumarins can trigger apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. In the intrinsic pathway, they can induce mitochondrial dysfunction, leading to the release of cytochrome c, which activates caspase-9.[17] In the extrinsic pathway, they can upregulate the expression of death receptors, leading to the activation of caspase-8.[18] Both pathways converge on the activation of executioner caspases, such as caspase-3, which orchestrate the dismantling of the cell.[17]

Conclusion

Coumarin derivatives represent a vast and promising source of bioactive compounds with significant therapeutic potential. This guide has provided a detailed overview of their natural distribution, with a focus on key plant families, and has outlined robust methodologies for their isolation and purification. The elucidation of the signaling pathways modulated by these compounds further underscores their importance in drug discovery. The presented data and protocols are intended to serve as a valuable resource for researchers and scientists in the ongoing exploration and development of coumarin-based therapeutics.

References

Mechanism of action of coumarin compounds in biological systems

Author: BenchChem Technical Support Team. Date: December 2025

**A Technical Guide to the

Mechanisms of Action of Coumarin (B35378) Compounds in Biological Systems**

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

Coumarins are a diverse class of benzopyrone-based heterocyclic compounds widely distributed in nature and also accessible through synthetic routes.[1][2] Renowned for their broad spectrum of pharmacological activities, coumarin derivatives have been the subject of intensive research, leading to their development as critical therapeutic agents.[1][2] This technical guide provides an in-depth exploration of the core mechanisms through which coumarin compounds exert their biological effects, with a primary focus on their roles as anticoagulants, anticancer agents, and anti-inflammatory drugs. We delve into the specific molecular targets and signaling pathways modulated by these compounds. This guide also furnishes detailed experimental protocols for key assays and presents quantitative data to offer a comparative perspective on the potency of various derivatives, aiming to equip researchers and drug development professionals with a comprehensive understanding of coumarin pharmacology.

Anticoagulant Mechanism of Action

The most well-established therapeutic application of coumarin compounds is in anticoagulation.[3] Derivatives like warfarin (B611796), phenprocoumon, and acenocoumarol (B605123) are mainstays in the prevention and treatment of thromboembolic disorders.[3][4]

Inhibition of Vitamin K Epoxide Reductase (VKOR)

The primary mechanism of anticoagulant coumarins is the inhibition of the enzyme Vitamin K Epoxide Reductase (VKOR).[3][5] VKOR is a critical component of the vitamin K cycle, an essential pathway for the post-translational modification of several blood coagulation factors.[3][4]

The Vitamin K Cycle and Coagulation:

  • Carboxylation: Vitamin K-dependent coagulation factors (II, VII, IX, and X) require gamma-carboxylation of their glutamate (B1630785) (Glu) residues to become biologically active glutamic acid (Gla) residues. This process is catalyzed by gamma-glutamyl carboxylase (GGCX) and is essential for calcium binding and subsequent participation in the coagulation cascade.

  • Vitamin K as a Cofactor: During the carboxylation reaction, the reduced form of vitamin K (vitamin K hydroquinone) is oxidized to vitamin K epoxide.[3]

  • Recycling by VKOR: For the coagulation process to continue, vitamin K epoxide must be recycled back to its active, reduced form. This reduction is catalyzed by VKOR.[3]

Coumarins, such as warfarin, act as potent, reversible inhibitors of VKOR.[4] By binding to the enzyme, they prevent the reduction of vitamin K epoxide, thereby limiting the pool of active vitamin K.[6] This leads to the production of under-carboxylated, inactive coagulation factors, which impairs the coagulation cascade and results in the desired anticoagulant effect.[4] Studies have shown that warfarin interacts with key residues in VKOR, such as Tyrosine 139, through a T-shaped stacking interaction.[4]

VKOR_Inhibition VK_hydro Vitamin K (Reduced) VK_epoxide Vitamin K Epoxide (Oxidized) VK_hydro->VK_epoxide GGCX Carboxylation Inactive_Factors Inactive Factors (Glu-Factors II, VII, IX, X) VK_quinone Vitamin K (Quinone) VK_epoxide->VK_quinone VKORC1 VK_quinone->VK_hydro Active_Factors Active Factors (Gla-Factors II, VII, IX, X) Inactive_Factors->Active_Factors Clot Fibrin Clot (Thrombosis) Active_Factors->Clot Coumarin Coumarin (e.g., Warfarin) Coumarin->VK_epoxide Inhibition

Caption: Mechanism of coumarin-based anticoagulants via VKORC1 inhibition.
Quantitative Data: VKOR Inhibition

The potency of coumarin anticoagulants is often expressed as the half-maximal inhibitory concentration (IC₅₀) or the inhibition constant (Ki). These values are crucial for comparing the efficacy of different derivatives.

CompoundTargetIC₅₀ (µM)Cell/Assay SystemReference
WarfarinVKOR~1.5DGKO FIXgla-PC/HEK293 reporter cells[7]
AcenocoumarolVKOR~0.5DGKO FIXgla-PC/HEK293 reporter cells[7]
PhenprocoumonVKOR~0.8DGKO FIXgla-PC/HEK293 reporter cells[7]

Note: IC₅₀ values are highly dependent on assay conditions, such as substrate concentrations. Ki values provide a more standardized measure of inhibition.[8][9]

Experimental Protocol: In Vitro DTT-Driven VKOR Activity Assay

This assay measures the enzymatic activity of VKORC1 by quantifying the conversion of vitamin K epoxide (KO) to vitamin K in the presence of a reducing agent, dithiothreitol (B142953) (DTT).[8][9]

Materials:

  • Microsomal preparations containing human VKORC1.

  • Vitamin K 2,3-epoxide (KO) substrate.

  • Dithiothreitol (DTT).

  • Reaction buffer (e.g., Tris-HCl, pH 7.4).

  • Coumarin inhibitor (e.g., warfarin) dissolved in a suitable solvent (e.g., DMSO).

  • Quenching solution (e.g., acidic methanol).

  • HPLC system with a C18 column for product separation and quantification.

Procedure:

  • Reaction Setup: Prepare reaction mixtures in microcentrifuge tubes. Each tube contains the reaction buffer, a specific concentration of DTT, and the microsomal preparation.

  • Inhibitor Addition: Add varying concentrations of the coumarin inhibitor (or vehicle control) to the reaction tubes. Pre-incubate for a defined period (e.g., 15 minutes) at 37°C.

  • Initiate Reaction: Start the enzymatic reaction by adding the KO substrate to each tube.

  • Incubation: Incubate the reaction mixtures at 37°C for a specific time (e.g., 30 minutes), ensuring the reaction is in the linear range.

  • Quench Reaction: Stop the reaction by adding the quenching solution.

  • Extraction: Extract the vitamin K metabolites from the mixture using an organic solvent like hexane.

  • Analysis: Analyze the extracted samples using reverse-phase HPLC to separate and quantify the amount of vitamin K produced.

  • Data Analysis: Calculate the rate of reaction for each inhibitor concentration. Determine the IC₅₀ value by plotting the reaction rate against the inhibitor concentration. The Ki value can be subsequently calculated using the Cheng-Prusoff equation or by performing kinetic studies at multiple substrate concentrations.[8]

Anticancer Mechanisms of Action

Coumarins exhibit multifaceted anticancer properties by modulating numerous cellular processes, including apoptosis, cell proliferation, angiogenesis, and metastasis.[1][10]

Induction of Apoptosis

A primary anticancer mechanism of coumarins is the induction of programmed cell death, or apoptosis.[10] This is achieved by modulating key signaling pathways that control cell survival and death.

  • Mitochondria-Mediated (Intrinsic) Pathway: Many coumarin derivatives trigger apoptosis by disrupting the mitochondrial membrane potential.[11] This leads to the release of cytochrome c into the cytoplasm, which in turn activates a cascade of cysteine proteases known as caspases (e.g., caspase-9 and caspase-3).[11][12] The expression of pro-apoptotic proteins like Bax is often up-regulated, while anti-apoptotic proteins like Bcl-2 are down-regulated.[11][13]

  • PI3K/Akt/mTOR Pathway Inhibition: Cancer cells often have overactive pro-survival signaling pathways like PI3K/Akt/mTOR.[1] Coumarins, such as osthole, can inhibit this pathway, leading to decreased cell proliferation and the induction of apoptosis.[10][12]

Apoptosis_Pathway cluster_signaling Pro-Survival Signaling cluster_mito Mitochondrial Pathway PI3K PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis mTOR->Apoptosis Inhibition of Apoptosis Bcl2 Bcl-2 (Anti-apoptotic) Mito Mitochondrion Bcl2->Mito Bax Bax (Pro-apoptotic) Bax->Mito CytC Cytochrome c (Release) Mito->CytC Casp9 Caspase-9 (Initiator) CytC->Casp9 Casp3 Caspase-3 (Executioner) Casp9->Casp3 Casp3->Apoptosis Coumarin Coumarin Derivatives Coumarin->PI3K Inhibition Coumarin->Bcl2 Down-regulation Coumarin->Bax Up-regulation

Caption: Key apoptosis induction pathways modulated by coumarins.
Inhibition of Cell Proliferation and Cycle Arrest

Coumarins can halt the uncontrolled proliferation of cancer cells by inducing cell cycle arrest, often at the G1/S or G2/M transitions.[10][14] This is accomplished by altering the levels of key cell cycle regulatory proteins, such as cyclins and cyclin-dependent kinases (CDKs).[13] For instance, some coumarins have been shown to down-regulate cyclin D1 and Cdk2 while up-regulating CDK inhibitors like p21 and p53.[13]

Quantitative Data: Anticancer Cytotoxicity

The cytotoxic potential of coumarin derivatives against various cancer cell lines is commonly reported as IC₅₀ values.

Compound/Derivative ClassCell LineCancer TypeIC₅₀ (µM)Reference
Coumarin-Triazole Hybrid (8b)MCF-7Breast0.15[15]
Coumarin-Triazole Hybrid (8a)MCF-7Breast0.23[15]
Coumarin-based HydroxamateMCF-7Breast1.84[16]
Mammesin CAromatase InhibitionBreast (related)2.7[17]
1,2,3-Triazole-Coumarin Hybrid (21)HCT-116Colon5.70 - 8.10[15]
AuraptenolLNCaPProstate25[18]

Note: Data is compiled from various sources for comparative purposes. Direct comparison requires standardized experimental conditions.[15][16][17][19][20][21]

Experimental Protocols

The MTT assay is a colorimetric method used to assess the metabolic activity of cells, which serves as an indicator of cell viability and cytotoxicity.[19][22][23]

Materials:

  • Cancer cell line of interest.

  • Complete culture medium.

  • 96-well microtiter plates.

  • Coumarin compound dissolved in DMSO.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

  • Solubilization solution (e.g., DMSO or acidic isopropanol).

  • Microplate reader.

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).

  • Compound Treatment: Treat the cells with a range of concentrations of the coumarin compound. Include a vehicle control (DMSO) and an untreated control.

  • Incubation: Incubate the plate for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 10-20 µL of MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals.[22]

  • Solubilization: Carefully remove the culture medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the compound concentration to determine the IC₅₀ value.

Western blotting is used to detect and quantify changes in the expression levels of specific proteins involved in apoptosis.[24]

Materials:

  • Cell lysates from coumarin-treated and control cells.

  • Protein quantification kit (e.g., BCA assay).

  • SDS-PAGE gels and electrophoresis apparatus.

  • PVDF or nitrocellulose membrane.

  • Transfer buffer and apparatus.

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Primary antibodies (e.g., anti-Caspase-3, anti-Bcl-2, anti-Bax, anti-β-actin).

  • HRP-conjugated secondary antibody.

  • Chemiluminescent substrate (ECL).

  • Imaging system.

Procedure:

  • Lysate Preparation: Lyse the treated and control cells using an appropriate lysis buffer containing protease inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.

  • SDS-PAGE: Denature the protein samples and separate them by size on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a specific primary antibody overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Add the chemiluminescent substrate to the membrane and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities and normalize them to a loading control (e.g., β-actin) to determine the relative changes in protein expression.

Caption: General workflow for evaluating anticancer effects of coumarins.

Anti-inflammatory Mechanism of Action

Coumarins possess significant anti-inflammatory properties, primarily by inhibiting key enzymes involved in the inflammatory cascade.[2][25]

Inhibition of Cyclooxygenase (COX) and Lipoxygenase (LOX) Pathways

Inflammation is largely mediated by prostaglandins (B1171923) and leukotrienes, which are synthesized from arachidonic acid by cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, respectively.[26]

  • COX Inhibition: Coumarin derivatives have been shown to inhibit both COX-1 and COX-2 enzymes, with many newer synthetic derivatives designed for COX-2 selectivity to reduce gastrointestinal side effects.[26][27] By inhibiting COX enzymes, coumarins block the synthesis of prostaglandins, which are key mediators of pain, fever, and inflammation.[25]

  • LOX Inhibition: Several coumarins also exhibit inhibitory activity against 5-LOX, the enzyme responsible for producing leukotrienes.[28][29] Leukotrienes are involved in various inflammatory conditions, including asthma and allergic reactions.

Inflammation_Pathway Membrane Membrane Phospholipids PLA2 Phospholipase A2 Membrane->PLA2 AA Arachidonic Acid PLA2->AA COX COX-1 / COX-2 AA->COX LOX 5-LOX AA->LOX PGs Prostaglandins (Pain, Fever, Inflammation) COX->PGs LTs Leukotrienes (Bronchoconstriction, Inflammation) LOX->LTs Coumarin Coumarin Derivatives Coumarin->COX Inhibition Coumarin->LOX Inhibition

Caption: Inhibition of inflammatory pathways by coumarins.
Quantitative Data: COX/LOX Inhibition

Compound ClassTargetIC₅₀ (µM)Reference
7-Substituted Coumarin (12b)5-LOX2.1[28]
7-Substituted Coumarin (12a)5-LOX2.8[28]
Coumarin-Thiazolidinone Hybrid (8b)COX-20.31 - 0.78[27]
Coumarin-Thiazoline Hybrid (7f)COX-20.31 - 0.78[27]
EsculetinCOX-1~2.76[30]
Experimental Protocol: In Vitro COX Inhibition Assay

This fluorometric or colorimetric assay measures the ability of a compound to inhibit the peroxidase activity of COX enzymes.[31][32][33]

Materials:

  • Purified recombinant human COX-1 or COX-2 enzyme.

  • Reaction buffer (e.g., Tris-HCl, pH 8.0).

  • Heme cofactor.

  • Fluorometric or colorimetric probe (e.g., ADHP).

  • Arachidonic acid substrate.

  • Coumarin inhibitor.

  • 96-well plate (black plates for fluorescence).

  • Plate reader.

Procedure:

  • Reagent Preparation: Prepare all reagents according to the assay kit manufacturer's instructions.

  • Assay Setup: To the wells of a 96-well plate, add the reaction buffer, heme, and the probe.

  • Inhibitor Addition: Add various concentrations of the coumarin test compound or a known inhibitor (e.g., celecoxib, indomethacin) as a positive control. Include a vehicle control.

  • Enzyme Addition: Add the COX-1 or COX-2 enzyme to all wells except the background control wells.

  • Initiate Reaction: Start the reaction by adding arachidonic acid.

  • Measurement: Immediately begin measuring the fluorescence or absorbance at regular intervals using a plate reader.

  • Data Analysis: Calculate the rate of the reaction for each concentration. Determine the percent inhibition relative to the vehicle control and calculate the IC₅₀ value for the test compound against each COX isoform.

Conclusion

Coumarin compounds represent a structurally diverse and pharmacologically significant class of molecules. Their mechanisms of action are multifaceted, targeting key enzymes and signaling pathways involved in a range of physiological and pathological processes. The anticoagulant effects are mediated through precise inhibition of VKOR, the anticancer activities stem from the modulation of complex networks controlling cell death and proliferation, and the anti-inflammatory properties arise from the suppression of critical enzymatic pathways. The continued exploration of structure-activity relationships, coupled with robust in vitro and in vivo testing, will undoubtedly lead to the development of new coumarin derivatives with enhanced potency, selectivity, and therapeutic utility. This guide provides a foundational framework for researchers engaged in the discovery and development of next-generation coumarin-based therapeutics.

References

Methodological & Application

Application Notes and Protocols for 8-Acetyl-7-methoxycoumarin as a Fluorescent Probe

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Acetyl-7-methoxycoumarin is a derivative of the coumarin (B35378) family, a class of compounds renowned for their fluorescent properties and extensive use in biological and chemical research. Coumarins are characterized by a benzopyran-2-one core structure, and substitutions on this scaffold can significantly influence their photophysical characteristics, making them versatile fluorescent probes. The fluorescence of coumarin derivatives is often sensitive to the local microenvironment, including polarity, viscosity, and the presence of specific ions or molecules. This sensitivity allows for their application in a wide range of assays, from quantifying enzyme activity to imaging cellular structures.

While specific photophysical data for this compound is not extensively documented in publicly available literature, its structural similarity to other fluorescent coumarins suggests its potential as a valuable research tool. Notably, related compounds such as 3-acetyl-8-methoxy-coumarin are known to exhibit strong blue fluorescence upon UV excitation. This document provides a comprehensive guide to the potential applications and generalized protocols for the use of this compound as a fluorescent probe, with the understanding that initial characterization by the end-user is recommended.

Principle of Fluorescence

The fluorescence of coumarin derivatives arises from the excitation of their π-electron system by ultraviolet or visible light. Upon absorbing a photon of a specific wavelength (excitation), the molecule transitions to a higher energy state. It then rapidly relaxes to the lowest vibrational level of the excited singlet state before returning to the ground state by emitting a photon of a longer wavelength (emission). The difference in wavelength between the excitation and emission maxima is known as the Stokes shift.

The acetyl and methoxy (B1213986) groups on the this compound scaffold are expected to influence its electron distribution and, consequently, its fluorescence properties. The methoxy group at the 7-position generally acts as an electron-donating group, which can enhance the fluorescence quantum yield. The acetyl group at the 8-position, being electron-withdrawing, can further modulate the intramolecular charge transfer (ICT) characteristics of the molecule, potentially making its fluorescence sensitive to the polarity of its environment.

Data Presentation

Due to the limited availability of specific experimental data for this compound, the following table provides estimated photophysical properties based on structurally similar coumarin derivatives. It is crucial for researchers to experimentally determine these values for their specific experimental conditions.

ParameterEstimated Value/RangeNotes
Excitation Maximum (λex) ~340 - 380 nmBased on other 7-methoxy and 8-acetyl coumarin derivatives. Should be determined experimentally.
Emission Maximum (λem) ~420 - 480 nm (Blue to Cyan)Emission is expected to be in the blue region of the spectrum.
Quantum Yield (Φ) 0.1 - 0.6Highly dependent on the solvent and local environment. For comparison, the quantum yield of 7-Methoxycoumarin-4-acetic acid in methanol (B129727) is 0.18.[1]
Solubility Soluble in organic solvents like DMSO, DMF, and alcohols. Limited solubility in aqueous solutions.Prepare stock solutions in an appropriate organic solvent.
Molar Mass 218.20 g/mol
Molecular Formula C₁₂H₁₀O₄

Potential Applications

Based on the general properties of coumarin-based fluorescent probes, this compound can be potentially applied in the following areas:

  • Enzyme Assays: The coumarin scaffold can be functionalized to serve as a substrate for various enzymes. Cleavage of a quenching group by an enzyme would lead to a "turn-on" fluorescent signal, allowing for the quantification of enzyme activity.

  • Sensing Metal Ions: Similar to 8-Acetyl-7-hydroxycoumarin, which acts as a "turn-on" sensor for metal ions like Al³⁺ through chelation-enhanced fluorescence (CHEF), this compound could potentially be explored for similar applications, although the methoxy group may alter its binding properties compared to a hydroxyl group.

  • Cellular Imaging: As a cell-permeant dye, it could be used for general cytoplasmic or organelle staining in fluorescence microscopy.

  • Probing Microenvironment Polarity: The potential for intramolecular charge transfer (ICT) suggests that its fluorescence emission spectrum may be sensitive to the polarity of its surroundings, making it a candidate for studying changes in the microenvironment of proteins or membranes.

Experimental Protocols

The following are generalized protocols that can be adapted for the use of this compound as a fluorescent probe. Optimization of concentrations, incubation times, and instrument settings is essential for each specific application.

Protocol 1: Characterization of Photophysical Properties

Objective: To determine the excitation and emission spectra and the relative quantum yield of this compound.

Materials:

  • This compound

  • Spectroscopic grade solvents (e.g., ethanol, DMSO, acetonitrile, phosphate-buffered saline - PBS)

  • Fluorometer

  • UV-Vis Spectrophotometer

  • Quartz cuvettes

  • Reference fluorophore with a known quantum yield in the same spectral region (e.g., quinine (B1679958) sulfate (B86663) in 0.1 M H₂SO₄, Φ = 0.54)

Procedure:

  • Stock Solution Preparation: Prepare a 1 mM stock solution of this compound in a suitable organic solvent (e.g., DMSO).

  • Working Solution Preparation: Prepare a series of dilutions of the stock solution in the desired solvent to a final concentration in the low micromolar range (e.g., 1-10 µM).

  • Absorption Spectrum: Record the absorption spectrum of the working solution using a UV-Vis spectrophotometer to determine the wavelength of maximum absorption (λ_abs_max).

  • Excitation Spectrum: Set the emission wavelength of the fluorometer to an estimated emission maximum (e.g., 450 nm) and scan a range of excitation wavelengths (e.g., 300-420 nm) to determine the optimal excitation wavelength (λ_ex_max).

  • Emission Spectrum: Excite the sample at its λ_ex_max and record the emission spectrum over a suitable wavelength range (e.g., 400-600 nm) to determine the wavelength of maximum emission (λ_em_max).

  • Quantum Yield Determination (Relative Method):

    • Prepare a series of dilutions of the reference standard and this compound in the same solvent (if possible, or solvents with the same refractive index).

    • Measure the absorbance at the excitation wavelength for each solution. Ensure the absorbance is below 0.1 to avoid inner filter effects.

    • Measure the integrated fluorescence intensity for each solution.

    • Plot integrated fluorescence intensity versus absorbance for both the reference and the sample. The slope of these plots is proportional to the quantum yield.

    • Calculate the quantum yield of the sample (Φ_sample) using the following equation: Φ_sample = Φ_ref * (Slope_sample / Slope_ref) * (n_sample² / n_ref²) where Φ_ref is the quantum yield of the reference, and n is the refractive index of the solvent.

Protocol 2: General Live-Cell Staining

Objective: To visualize the intracellular distribution of this compound in living cells.

Materials:

  • This compound

  • Anhydrous DMSO

  • Cell culture medium (e.g., DMEM, RPMI-1640)

  • Phosphate-Buffered Saline (PBS)

  • Cells cultured on glass-bottom dishes or coverslips

  • Fluorescence microscope with appropriate filter sets (e.g., DAPI or custom set for the determined excitation/emission)

Procedure:

  • Probe Preparation:

    • Prepare a 1-10 mM stock solution of this compound in anhydrous DMSO. Store in aliquots at -20°C, protected from light.

    • Prepare a working solution by diluting the stock solution in pre-warmed cell culture medium to a final concentration of 1-10 µM. The optimal concentration should be determined empirically.

  • Cell Staining:

    • Culture cells to the desired confluency.

    • Remove the existing culture medium and wash the cells once with pre-warmed PBS.

    • Add the probe-containing working solution to the cells and incubate at 37°C in a CO₂ incubator for 15-30 minutes. Incubation time may require optimization.

  • Washing:

    • Remove the staining solution and wash the cells two to three times with pre-warmed PBS or an appropriate imaging buffer to remove any unbound probe.

  • Imaging:

    • Add fresh, pre-warmed culture medium or imaging buffer to the cells.

    • Image the cells using a fluorescence microscope. Use the experimentally determined excitation and emission wavelengths.

Visualizations

Signaling_Pathway cluster_0 Potential 'Turn-On' Sensing Mechanism Probe This compound (Low Fluorescence) Complex Probe-Analyte Complex (High Fluorescence) Probe->Complex Binding Product Fluorescent Product Probe->Product Cleavage Analyte Analyte (e.g., Metal Ion, Enzyme Substrate) Analyte->Complex Enzyme Enzyme Enzyme->Probe Experimental_Workflow A Prepare 1-10 mM Stock Solution in DMSO B Dilute to 1-10 µM Working Solution in Culture Medium A->B C Incubate with Live Cells (15-30 min at 37°C) B->C D Wash Cells 2-3 times with PBS C->D E Image with Fluorescence Microscope D->E Logical_Relationship High_Viscosity Increased Environmental Viscosity/Polarity ICT_Change Altered Intramolecular Charge Transfer (ICT) High_Viscosity->ICT_Change Fluorescence_Change Change in Fluorescence (Intensity and/or Wavelength) ICT_Change->Fluorescence_Change

References

Application of 8-Acetyl-7-methoxycoumarin in Detecting Aluminum Ions (Al³⁺): A Review and Protocol for a Closely Related Analog

Author: BenchChem Technical Support Team. Date: December 2025

Initial Research Findings: Extensive literature review did not yield specific applications of 8-acetyl-7-methoxycoumarin as a fluorescent probe for the detection of aluminum ions (Al³⁺). The presence of a methoxy (B1213986) group (-OCH₃) at the 7-position, as opposed to a hydroxyl group (-OH), significantly alters the electronic and coordination properties of the coumarin (B35378) scaffold. The hydroxyl group in the analogous compound, 8-acetyl-7-hydroxycoumarin (B184913), is crucial for the chelation of Al³⁺, which leads to a "turn-on" fluorescent response. The methoxy group's oxygen is a weaker electron donor and cannot be deprotonated, making it a much less effective ligand for Al³⁺.

Consequently, this document provides detailed application notes and protocols for the well-characterized and effective Al³⁺ fluorescent probe, 8-acetyl-7-hydroxycoumarin and its derivative, 8-acetyl-7-hydroxy-4-methylcoumarin (B1234970) (AHMC) . These compounds serve as excellent models and potential starting points for research in this area.

Application Notes for 8-Acetyl-7-hydroxycoumarin and its Derivatives

Principle of Detection

8-Acetyl-7-hydroxycoumarin and its derivatives function as "turn-on" fluorescent sensors for Al³⁺ based on the principle of Chelation-Enhanced Fluorescence (CHEF) . In their unbound state, these molecules exhibit low fluorescence due to Photoinduced Electron Transfer (PET) from the phenol (B47542) group to the excited coumarin fluorophore, which quenches the fluorescence.

Upon the addition of Al³⁺, a complex is formed through the coordination of the aluminum ion with the hydroxyl and acetyl groups at the 7th and 8th positions of the coumarin ring.[1] This chelation process inhibits the PET mechanism and increases the structural rigidity of the molecule, which in turn suppresses non-radiative decay pathways.[1] The result is a significant enhancement of the fluorescence intensity, allowing for the sensitive and selective detection of Al³⁺.[1]

Data Presentation

The following tables summarize the quantitative data for the performance of 8-Acetyl-7-hydroxy-4-methylcoumarin (AHMC) as a fluorescent sensor for Al³⁺.[1]

Table 1: Performance Characteristics of AHMC for Al³⁺ Detection [1]

ParameterValue
AnalyteAl³⁺
Emission Maximum (λem)495 nm
Fluorescence Enhancement~100-fold
Limit of Detection (LOD)2.1 x 10⁻⁷ M
Binding Constant (Kₐ)1.86 x 10¹⁴ M⁻³
Stoichiometry (AHMC:Al³⁺)3:1

Table 2: Selectivity of AHMC for Al³⁺ over other Metal Ions [1]

The fluorescence response of AHMC was tested against a variety of common metal ions to assess its selectivity for Al³⁺.

Metal Ion (50 µM)Relative Fluorescence Intensity (%) at 495 nm
Al³⁺100
Na⁺< 5
K⁺< 5
Ca²⁺< 5
Mg²⁺< 5
Cu²⁺< 10
Fe³⁺< 10
Zn²⁺< 5
Pb²⁺< 5
Hg²⁺< 5

Experimental Protocols

Synthesis of 8-Acetyl-7-hydroxy-4-methylcoumarin

A common method for the synthesis of 8-acetyl-7-hydroxy-4-methylcoumarin involves the Fries rearrangement of 7-acetoxy-4-methylcoumarin, which is prepared from 7-hydroxy-4-methylcoumarin. An alternative direct acylation method is also available.[2]

Protocol 1: Direct Acylation of 7-hydroxy-4-methylcoumarin [1]

  • In a flask, thoroughly mix 4-Methyl-7-hydroxycoumarin (26.4 g), anhydrous aluminum chloride (76.1 g), and sodium chloride (9.5 g).[1]

  • Immerse the flask in an oil bath and raise the temperature to 150 °C. Evolution of hydrogen chloride gas will commence at approximately 100-110 °C.[1]

  • Maintain the temperature at 150 °C for 15 minutes.[1]

  • Increase the temperature to 160 °C and stir the resulting melt until the evolution of hydrogen chloride ceases.[1]

  • While maintaining stirring, add acetyl chloride (11.8 ml) to the melt over a period of approximately 30 minutes.[1]

  • Maintain the reaction mixture at 160-165 °C for an additional 15 minutes.

  • Carefully pour the hot melt into 1000 ml of water with vigorous stirring.

  • Filter the resulting solid precipitate and wash it with water until it is free of chloride ions.

  • Dry the solid product. The crude product will contain a mixture of 8-acetyl and 6-acetyl isomers, which can be separated by chromatography.

Detection of Al³⁺ using 8-Acetyl-7-hydroxy-4-methylcoumarin (AHMC)

This protocol is adapted from established literature procedures.[1]

Materials:

  • 8-Acetyl-7-hydroxy-4-methylcoumarin (AHMC)

  • Methanol (MeOH), spectroscopic grade

  • Deionized water

  • Stock solution of Al³⁺ (e.g., from Al(NO₃)₃·9H₂O) of known concentration

  • Stock solutions of other metal ions for selectivity studies

  • Fluorometer

Procedure:

  • Preparation of AHMC Stock Solution: Prepare a 1.0 mM stock solution of AHMC in methanol.[1]

  • Preparation of Working Solution: Prepare a 10 µM working solution of AHMC in a methanol-water mixture (e.g., 95:5 v/v).[1]

  • Fluorescence Measurements:

    • Place 3.0 mL of the AHMC working solution into a quartz cuvette.[1]

    • Record the fluorescence emission spectrum (e.g., from 400 nm to 600 nm) with an excitation wavelength of 375 nm. This will serve as the blank reading.[1]

    • Successively add small aliquots of the Al³⁺ stock solution to the cuvette.

    • After each addition, mix thoroughly and allow the solution to equilibrate for a few minutes before recording the fluorescence emission spectrum.

  • Selectivity Studies:

    • To test for selectivity, add aliquots of stock solutions of other metal ions to separate cuvettes containing the AHMC working solution.

    • Record the fluorescence emission spectrum for each metal ion and compare the intensity at 495 nm to that of the Al³⁺ solution.[1]

Synthesis of this compound

While not suitable for Al³⁺ detection via the same mechanism, this compound can be synthesized. A general method involves the methylation of 8-acetyl-7-hydroxycoumarin.

Protocol 2: Synthesis of this compound

  • Dissolve 8-acetyl-7-hydroxycoumarin in a suitable solvent such as acetone (B3395972) or DMF.

  • Add a base, for example, anhydrous potassium carbonate (K₂CO₃), to the solution.

  • Add a methylating agent, such as dimethyl sulfate (B86663) ((CH₃)₂SO₄) or methyl iodide (CH₃I).

  • Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

  • After completion, filter off the base and evaporate the solvent.

  • Purify the crude product by recrystallization or column chromatography to obtain this compound.

Visualizations

Signaling_Pathway AHMC 8-Acetyl-7-hydroxycoumarin (Low Fluorescence) Complex AHMC-Al³⁺ Complex (High Fluorescence) AHMC->Complex + Al³⁺ (Chelation) PET Photoinduced Electron Transfer AHMC->PET Excitation Al3 Al³⁺ Al3->Complex Fluorescence_Enhancement Fluorescence Enhancement Complex->Fluorescence_Enhancement Excitation Fluorescence_Quenching Fluorescence Quenching PET->Fluorescence_Quenching

Caption: Signaling mechanism of the AHMC fluorescent sensor for Al³⁺.

Experimental_Workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis Prep_AHMC Prepare AHMC Stock Solution (1 mM) Prep_Working Prepare AHMC Working Solution (10 µM) Prep_AHMC->Prep_Working Blank Measure Blank Fluorescence Prep_Working->Blank Titration Titrate with Al³⁺ Stock Solution Blank->Titration Record Record Fluorescence Spectra Titration->Record After each addition Plot Plot Fluorescence vs. [Al³⁺] Record->Plot Determine_LOD Determine Limit of Detection (LOD) Plot->Determine_LOD

Caption: Experimental workflow for the detection of Al³⁺ using AHMC.

References

Synthesis of 8-Acetyl-7-methoxycoumarin: A Detailed Laboratory Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive, step-by-step protocol for the laboratory synthesis of 8-Acetyl-7-methoxycoumarin, a valuable coumarin (B35378) derivative with applications in medicinal chemistry and drug development. The synthesis is presented as a four-step process, commencing with the Pechmann condensation to construct the coumarin core, followed by acetylation, a Fries rearrangement to introduce the acetyl group, and concluding with methylation to yield the final product.

Data Summary

The following table summarizes key quantitative data for the starting materials, intermediates, and the final product involved in the synthesis of this compound.

Compound NameMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Typical Yield (%)
Resorcinol (B1680541)C₆H₆O₂110.11110-112-
Ethyl acetoacetate (B1235776)C₆H₁₀O₃130.14-18-
7-Hydroxy-4-methylcoumarinC₁₀H₈O₃176.17185-18880-95[1]
7-Acetoxy-4-methylcoumarin (B160210)C₁₂H₁₀O₄218.21150-152~90
8-Acetyl-7-hydroxy-4-methylcoumarin (B1234970)C₁₂H₁₀O₄218.21168-172[2]~50-60
This compoundC₁₂H₁₀O₄218.21Not Reported>90 (estimated)

Experimental Protocols

Part 1: Synthesis of 7-Hydroxy-4-methylcoumarin (Pechmann Condensation)

This protocol outlines the synthesis of the initial coumarin scaffold from resorcinol and ethyl acetoacetate.

Materials:

  • Resorcinol (10.0 g, 90.8 mmol)

  • Ethyl acetoacetate (11.4 mL, 90.8 mmol)

  • Concentrated Sulfuric Acid (H₂SO₄, 50 mL)

  • Ice

  • Distilled water

  • Ethanol (B145695)

Procedure:

  • In a 250 mL beaker, cool 50 mL of concentrated sulfuric acid to below 10°C in an ice bath.

  • Slowly add a pre-mixed solution of resorcinol (10.0 g) and ethyl acetoacetate (11.4 mL) to the cold sulfuric acid with constant stirring, ensuring the temperature does not rise above 10°C.

  • After the addition is complete, allow the reaction mixture to stand at room temperature for 18-24 hours.

  • Pour the reaction mixture slowly into 500 mL of ice-cold water with vigorous stirring.

  • A solid precipitate of 7-hydroxy-4-methylcoumarin will form.

  • Collect the solid by vacuum filtration and wash it thoroughly with cold distilled water until the washings are neutral to litmus (B1172312) paper.

  • Recrystallize the crude product from ethanol to obtain pure 7-hydroxy-4-methylcoumarin. Dry the product in a desiccator.

Part 2: Synthesis of 7-Acetoxy-4-methylcoumarin (Acetylation)

This step involves the protection of the hydroxyl group of 7-hydroxy-4-methylcoumarin via acetylation.

Materials:

Procedure:

  • In a round-bottom flask, suspend the dried 7-hydroxy-4-methylcoumarin in acetic anhydride.

  • Add a few drops of pyridine as a catalyst.

  • Heat the mixture under reflux for 2-3 hours.

  • Allow the reaction mixture to cool to room temperature and then pour it into ice-cold water with stirring.

  • The acetylated product, 7-acetoxy-4-methylcoumarin, will precipitate out.

  • Collect the solid by vacuum filtration, wash with cold water, and dry. This product is often used in the next step without further purification.

Part 3: Synthesis of 8-Acetyl-7-hydroxy-4-methylcoumarin (Fries Rearrangement)

This protocol describes the rearrangement of the acetyl group to the C-8 position of the coumarin ring.

Materials:

  • 7-Acetoxy-4-methylcoumarin (from Part 2)

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Nitrobenzene (B124822) (as solvent, optional)

  • Concentrated Hydrochloric Acid (HCl)

  • Ice

Procedure:

  • In a three-necked flask equipped with a mechanical stirrer and a calcium chloride guard tube, place anhydrous aluminum chloride.

  • Add 7-acetoxy-4-methylcoumarin to the flask.

  • Heat the mixture in an oil bath to 160-170°C for 2-3 hours with constant stirring.[3] The reaction can also be carried out in a solvent like nitrobenzene at a lower temperature.

  • Allow the reaction mixture to cool to room temperature.

  • Carefully decompose the reaction complex by adding crushed ice and concentrated hydrochloric acid.

  • The product, 8-acetyl-7-hydroxy-4-methylcoumarin, will precipitate.

  • Collect the solid by filtration, wash with cold water, and recrystallize from a suitable solvent such as ethanol or aqueous ethanol to obtain the pure product.

Part 4: Synthesis of this compound (O-Methylation)

This final step involves the methylation of the hydroxyl group to yield the target compound.

Materials:

Procedure:

  • In a round-bottom flask, dissolve 8-acetyl-7-hydroxy-4-methylcoumarin in dry acetone.

  • Add anhydrous potassium carbonate to the solution.

  • Stir the mixture at room temperature for 30 minutes.

  • Slowly add dimethyl sulfate dropwise to the stirring suspension.

  • After the addition is complete, heat the reaction mixture to reflux for 4-6 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

  • After the reaction is complete, filter off the potassium carbonate.

  • Evaporate the acetone from the filtrate under reduced pressure.

  • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

  • Purify the product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica (B1680970) gel.

Visualizations

The following diagrams illustrate the overall synthetic workflow and the key chemical transformations.

SynthesisWorkflow Resorcinol Resorcinol + Ethyl Acetoacetate HMC 7-Hydroxy-4-methylcoumarin Resorcinol->HMC Pechmann Condensation AMC 7-Acetoxy-4-methylcoumarin HMC->AMC Acetylation AHMC 8-Acetyl-7-hydroxy-4-methylcoumarin AMC->AHMC Fries Rearrangement AMMC This compound AHMC->AMMC O-Methylation

Caption: Synthetic workflow for this compound.

SignalingPathways cluster_0 Step 1: Pechmann Condensation cluster_1 Step 2 & 3: Acetylation & Fries Rearrangement cluster_2 Step 4: O-Methylation Resorcinol Resorcinol 7-Hydroxy-4-methylcoumarin 7-Hydroxy-4-methylcoumarin Resorcinol->7-Hydroxy-4-methylcoumarin H₂SO₄ Ethyl Acetoacetate Ethyl Acetoacetate Ethyl Acetoacetate->7-Hydroxy-4-methylcoumarin 7-Hydroxy-4-methylcoumarin_2 7-Hydroxy-4-methylcoumarin 7-Acetoxy-4-methylcoumarin 7-Acetoxy-4-methylcoumarin 7-Hydroxy-4-methylcoumarin_2->7-Acetoxy-4-methylcoumarin (CH₃CO)₂O, Pyridine 8-Acetyl-7-hydroxy-4-methylcoumarin 8-Acetyl-7-hydroxy-4-methylcoumarin 7-Acetoxy-4-methylcoumarin->8-Acetyl-7-hydroxy-4-methylcoumarin AlCl₃, Heat 8-Acetyl-7-hydroxy-4-methylcoumarin_2 8-Acetyl-7-hydroxy-4-methylcoumarin This compound This compound 8-Acetyl-7-hydroxy-4-methylcoumarin_2->this compound (CH₃)₂SO₄, K₂CO₃

References

Application Notes and Protocols: Utilizing 8-Acetyl-7-methoxycoumarin Derivatives for Advanced In Vitro Cell Imaging

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Coumarins represent a significant class of benzopyrone compounds, valued for their diverse biological activities and inherent fluorescent properties.[1][2] Strategic modifications to the coumarin (B35378) framework can yield derivatives with high fluorescence quantum yields, tunable emission wavelengths, and sensitivity to their microenvironment, making them exceptional candidates for fluorescent bioprobes in cell imaging.[1] The 8-Acetyl-7-methoxycoumarin scaffold, in particular, serves as a versatile platform. The acetyl and methoxy (B1213986) groups can be modified to create a library of probes for visualizing subcellular structures and dynamic processes in living cells.[2] These small-molecule probes offer precise staining capabilities for detailed analysis of biological events.[1] This document provides comprehensive application notes and detailed protocols for the synthesis and utilization of this compound derivatives in in vitro cell imaging.

Part 1: Synthesis of the 8-Acetyl-7-hydroxycoumarin (B184913) Core and Derivatives

The foundational step in developing probes from this family is the synthesis of the 8-acetyl-7-hydroxy-4-methylcoumarin (B1234970) core. This intermediate is crucial for creating more complex, functional derivatives.[2] The primary synthesis route involves a Pechmann condensation followed by a Fries rearrangement.[2]

Protocol 1.1: Synthesis of 8-Acetyl-7-hydroxy-4-methylcoumarin

This protocol outlines the multi-step synthesis of the core scaffold, starting from resorcinol (B1680541).

Workflow for Core Scaffold Synthesis

cluster_0 Step 1: Pechmann Condensation cluster_1 Step 2: Acetylation cluster_2 Step 3: Fries Rearrangement Resorcinol Resorcinol + Ethyl Acetoacetate (B1235776) H2SO4 Conc. H2SO4 (<10°C) Resorcinol->H2SO4 Add to Incubate Incubate Overnight H2SO4->Incubate React Product1 7-Hydroxy-4- methylcoumarin Incubate->Product1 Precipitate & Recrystallize Product1_ref 7-Hydroxy-4- methylcoumarin Reagent2 Acetic Anhydride (B1165640) + Pyridine (B92270) Product1_ref->Reagent2 React with Product2 7-Acetoxy-4- methylcoumarin Reagent2->Product2 Precipitate Product2_ref 7-Acetoxy-4- methylcoumarin Reagent3 Anhydrous AlCl3 (160°C, 3h) Product2_ref->Reagent3 Heat with Hydrolysis Acid Hydrolysis (HCl) Reagent3->Hydrolysis FinalProduct 8-Acetyl-7-hydroxy- 4-methylcoumarin Hydrolysis->FinalProduct

General workflow for the synthesis of the 8-acetyl-7-hydroxycoumarin core.[2]

Methodology:

  • Synthesis of 7-Hydroxy-4-methylcoumarin:

    • Cool 50 mL of concentrated sulfuric acid to below 10°C in an ice bath.[2]

    • Slowly add a pre-dissolved solution of resorcinol (5 g) in ethyl acetoacetate (6.75 mL) while maintaining the low temperature.[2]

    • Keep the mixture in a refrigerator overnight to allow the reaction to complete.[2]

    • Pour the reaction mixture onto crushed ice to precipitate the product.[2]

    • Filter the solid, wash with water, and recrystallize from ethanol (B145695) to obtain pure 7-hydroxy-4-methylcoumarin.[2]

  • Synthesis of 7-Acetoxy-4-methylcoumarin (B160210):

    • Reflux the 7-hydroxy-4-methylcoumarin obtained from the previous step with acetic anhydride in the presence of a few drops of pyridine for 2 hours.[2]

    • Pour the mixture onto crushed ice to precipitate the 7-acetoxy-4-methylcoumarin.[2]

    • Filter and dry the product.[2]

  • Fries Rearrangement to 8-Acetyl-7-hydroxy-4-methylcoumarin:

    • Heat a mixture of 7-acetoxy-4-methylcoumarin (3 g) and anhydrous aluminum chloride (4.5 g) in an oil bath at 160°C for three hours.[2]

    • Cool the mixture and decompose the complex by adding crushed ice and concentrated hydrochloric acid dropwise over 2 hours at 10°C.[2]

    • The resulting solid is filtered, washed, and recrystallized to yield the final product, 8-acetyl-7-hydroxy-4-methylcoumarin.[2]

Protocol 1.2: Synthesis of Functional Derivatives

The core scaffold can be further modified to synthesize derivatives with specific targeting moieties or photophysical properties. For example, the 7-hydroxy group can be alkylated and the 8-acetyl group can be used to form chalcones or other heterocyclic systems.[3][4]

Part 2: Applications in In Vitro Cell Imaging

Coumarin-based fluorescent probes are versatile tools for visualizing a wide array of biological molecules and processes within living cells.[5] Their applications include:

  • Organelle Imaging: Probes can be designed to specifically accumulate in and visualize organelles such as the endoplasmic reticulum and lipid droplets.[5]

  • Ion Detection: Coumarin derivatives can act as chemosensors for biologically important metal ions like Cu²⁺ and Zn²⁺, often working through fluorescence quenching or enhancement upon binding.[5][6]

  • Reactive Oxygen Species (ROS) Detection: They are effective for monitoring oxidative stress by detecting ROS like peroxynitrite and hydroxyl radicals.[1][5]

  • Monitoring Cellular Dynamics: These probes can be used to investigate changes in viscosity and polarity within cellular microenvironments.[5]

Quantitative Data of Representative Coumarin-Based Probes

The selection of an appropriate probe is critical for successful imaging. The table below summarizes the photophysical properties of several coumarin derivatives used for various imaging applications.

Derivative Name/NumberExcitation Max (nm)Emission Max (nm)Quantum Yield (Φ)Stokes Shift (nm)Target Analyte/OrganelleReference
CPD~450~515-185Hypochlorite (ClO⁻) in Mitochondria[7]
CDCl-CO~488710-222Carbon Monoxide (CO)[7]
Coumarin-based ER Probes400435-5250.60-Endoplasmic Reticulum[7]
H₂O₂ Probe--0.68-Hydrogen Peroxide (H₂O₂)[1]
6-fluoro-7-hydroxycoumarin----General intracellular labeling[8]
7-methoxycoumarin ester355405-50Prodrug cleavage[9]

Part 3: Experimental Protocols for Cell Imaging

Protocol 3.1: General Live-Cell Staining

This protocol provides a general workflow for staining live cells with coumarin derivatives. Optimization of probe concentration, incubation time, and imaging parameters is recommended for each specific probe and cell line.[5]

General Workflow for Live-Cell Imaging

cluster_workflow Live-Cell Imaging Workflow A 1. Cell Seeding Seed cells onto a glass-bottom dish suitable for microscopy. B 2. Probe Preparation Prepare a stock solution of the coumarin probe in DMSO. A->B C 3. Staining Dilute the probe in culture medium and add to cells. Incubate at 37°C. B->C D 4. Washing (Optional) Wash cells with PBS or fresh medium to remove excess probe. C->D E 5. Imaging Image cells using a fluorescence microscope with appropriate filter sets. D->E F 6. Data Analysis Analyze images for fluorescence intensity, localization, and other parameters. E->F

General workflow for live-cell imaging with coumarin probes.[5]

Methodology:

  • Cell Seeding: Seed the cells of interest onto a glass-bottom dish or chamber slide suitable for microscopy and culture them to the desired confluency (typically 60-80%).[5]

  • Probe Preparation: Prepare a stock solution of the this compound derivative (e.g., 1-10 mM) in anhydrous dimethyl sulfoxide (B87167) (DMSO).

  • Cell Staining:

    • On the day of the experiment, dilute the stock solution to the final working concentration (typically 1-10 µM) in pre-warmed cell culture medium.

    • Remove the old medium from the cells and add the probe-containing medium.

    • Incubate the cells for a specified time (e.g., 15-60 minutes) in a 37°C incubator with 5% CO₂.[10][11]

  • Washing: Gently wash the cells two to three times with pre-warmed phosphate-buffered saline (PBS) or fresh culture medium to remove any unbound probe and reduce background fluorescence.[12]

  • Imaging: Add fresh, pre-warmed medium or an appropriate imaging buffer to the cells.[13] Proceed immediately to imaging using a fluorescence microscope.

Protocol 3.2: Fluorescence Microscopy and Image Acquisition

Materials:

  • Fluorescence microscope (confocal or epifluorescence) equipped with appropriate filter sets for coumarin derivatives (e.g., DAPI or blue channel filters).[7][13]

  • Imaging software for image capture and analysis.[10]

Methodology:

  • Place the imaging plate or slide on the microscope stage.

  • Select the appropriate excitation and emission filters for the specific coumarin derivative. Coumarin probes are typically excited with UV or blue light (e.g., 405 nm laser).[13]

  • Set the imaging parameters, such as exposure time and gain, to obtain a good signal-to-noise ratio while minimizing phototoxicity.[12]

  • Capture images of the stained cells. For dynamic processes, a time-lapse series can be acquired.

  • If necessary, acquire images in other channels (e.g., brightfield or for co-localization markers) to provide context.

Protocol 3.3: In Vitro Cytotoxicity Assay

Before extensive use, it is essential to evaluate the potential cytotoxicity of a new fluorescent probe.[14]

Methodology (MTT Assay):

  • Seed cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the coumarin derivative for a period that mimics the imaging experiment (e.g., 24 hours). Include a vehicle control (DMSO) and an untreated control.

  • After incubation, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.

  • Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol (B130326) with HCl) to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate cell viability as a percentage relative to the untreated control. An IC₅₀ value of >100 µM is generally considered low toxicity for imaging applications.[15]

Part 4: Mechanism of Fluorescence

The fluorescent properties of many coumarin derivatives are governed by an Intramolecular Charge Transfer (ICT) mechanism. In this process, photoexcitation promotes an electron from an electron-donating group (EDG) to an electron-withdrawing group (EWG) on the coumarin scaffold, leading to a highly polarized excited state that emits fluorescence upon relaxation.[1] The sensitivity of this process to the local environment is what makes these probes excellent sensors.

Diagram of Intramolecular Charge Transfer (ICT)

cluster_ict Intramolecular Charge Transfer (ICT) Mechanism GroundState Ground State (S₀) Coumarin Probe Excitation Photon Absorption (Excitation, hν) GroundState->Excitation Energy In ExcitedState Excited State (S₁) Charge Separation Excitation->ExcitedState Emission Fluorescence Emission (hν') ExcitedState->Emission Energy Out Emission->GroundState

Simplified mechanism of fluorescence via Intramolecular Charge Transfer (ICT).

Conclusion: this compound and its derivatives provide a robust and adaptable platform for the development of fluorescent probes for in vitro cell imaging.[7] By following the detailed synthesis and application protocols outlined in this document, researchers can effectively leverage these powerful tools to visualize cellular structures, detect specific analytes, and unravel complex biological processes with high precision and sensitivity.

References

Application Notes and Protocols: High-Throughput Screening of Coumarin Derivatives as Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Coumarin (B35378) derivatives represent a significant class of heterocyclic compounds with a broad spectrum of pharmacological activities, including potent enzyme inhibitory effects. Their structural versatility allows for the fine-tuning of their binding affinity and selectivity towards various enzyme targets, making them attractive scaffolds in drug discovery. This document provides a detailed protocol for a fluorescence-based enzyme inhibition assay, using coumarin derivatives as test compounds and mushroom tyrosinase as a model enzyme. Tyrosinase is a key enzyme in melanin (B1238610) biosynthesis, and its inhibition is a target for agents against hyperpigmentation and melanoma.[1][2] This protocol is adaptable for high-throughput screening (HTS) and can be modified for other enzymes that utilize fluorogenic substrates.

Principle of the Assay

This assay quantifies the inhibitory effect of coumarin derivatives on enzyme activity by measuring the change in fluorescence over time. The enzyme catalyzes the conversion of a non-fluorescent or weakly fluorescent substrate into a highly fluorescent product. In the presence of an inhibitor, the rate of this conversion decreases, leading to a reduction in the fluorescence signal. The half-maximal inhibitory concentration (IC50) value, a key parameter for quantifying inhibitor potency, is determined by measuring the enzyme activity at various inhibitor concentrations.[3]

Data Presentation

The inhibitory activities of a series of coumarin derivatives against a target enzyme can be summarized for comparative analysis. Key parameters to include are the IC50 value, the inhibition constant (Ki), and the mechanism of inhibition.

Table 1: Inhibitory Activity of Coumarin Derivatives Against Mushroom Tyrosinase

Compound IDCoumarin DerivativeIC50 (µM)Ki (µM)Mechanism of Inhibition
CD-0014-Methylumbelliferone75.3 ± 5.242.1Competitive
CD-002Esculetin28.9 ± 2.115.8Mixed
CD-003Umbelliferone112.7 ± 8.968.4Competitive
CD-004Daphnetin15.2 ± 1.58.3Non-competitive
FN-19 Coumarin-thiosemicarbazone analog 42.16 ± 5.16 [1][2]N/A Mixed [1][2]
KJAKojic Acid (Control)72.27 ± 3.14[1]N/ACompetitive

Note: The data presented for CD-001 to CD-004 and KJA are hypothetical examples for illustrative purposes. The data for FN-19 is from published literature.[1][2]

Experimental Protocols

This section details the methodologies for determining the inhibitory effects of coumarin derivatives on enzyme activity.

Materials and Reagents
  • Enzyme: Mushroom Tyrosinase (EC 1.14.18.1)

  • Substrate: L-DOPA (L-3,4-dihydroxyphenylalanine)

  • Inhibitors: Coumarin derivatives of interest

  • Positive Control: Kojic acid

  • Buffer: 50 mM Sodium Phosphate (B84403) Buffer (pH 6.8)

  • Solvent: Dimethyl sulfoxide (B87167) (DMSO)

  • Equipment:

    • Fluorescence microplate reader

    • 96-well black, flat-bottom microplates

    • Multichannel pipettes

    • Incubator

Protocol 1: Determination of IC50 Values

This protocol outlines the steps to determine the concentration of a coumarin derivative required to inhibit 50% of the enzyme's activity.

  • Preparation of Reagents:

    • Prepare a stock solution of mushroom tyrosinase in phosphate buffer.

    • Prepare a stock solution of L-DOPA in phosphate buffer.

    • Prepare stock solutions of coumarin derivatives and kojic acid in DMSO.

    • Prepare serial dilutions of the test compounds and the positive control in the assay buffer. Ensure the final DMSO concentration in the assay is below 1% (v/v) to avoid solvent effects.[4]

  • Assay Setup (in a 96-well plate):

    • Test Wells: Add 140 µL of assay buffer, 10 µL of the test compound dilution, and 10 µL of the enzyme solution.[4]

    • Control Wells (100% activity): Add 150 µL of assay buffer and 10 µL of the enzyme solution.[4]

    • Blank Wells (no enzyme): Add 160 µL of assay buffer.[4]

    • Mix gently and pre-incubate the plate at 25°C for 10-15 minutes.[4]

  • Initiating the Reaction:

    • Add 10 µL of the L-DOPA substrate solution to all wells to start the reaction.

  • Data Acquisition:

    • Immediately place the plate in the microplate reader.

    • Measure the fluorescence at an excitation wavelength of 360 nm and an emission wavelength of 460 nm.

    • Take kinetic readings every 60 seconds for 10-20 minutes.[4]

  • Data Analysis:

    • Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the fluorescence vs. time curve.

    • Calculate the percentage of inhibition for each concentration of the test compound using the following formula:[4] % Inhibition = [1 - (V_inhibitor / V_control)] * 100 where V_inhibitor is the reaction rate in the presence of the inhibitor and V_control is the reaction rate without the inhibitor.[4]

    • Plot the % Inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Protocol 2: Kinetic Analysis of Inhibition Mechanism

To understand how the coumarin derivatives inhibit the enzyme, a kinetic analysis is performed.

  • Assay Setup:

    • Perform the enzyme inhibition assay as described in Protocol 1, but with varying concentrations of both the inhibitor and the substrate (L-DOPA).

    • A typical experimental design would involve at least three different inhibitor concentrations (e.g., 0.5 x IC50, IC50, and 2 x IC50) and a range of substrate concentrations (e.g., 0.25 to 5 times the Michaelis-Menten constant, Km).

  • Data Analysis:

    • Determine the initial reaction velocities for each combination of inhibitor and substrate concentration.

    • Plot the data using a Lineweaver-Burk double reciprocal plot (1/velocity vs. 1/[substrate]).[1]

    • Analyze the changes in Vmax (maximum velocity) and Km in the presence of the inhibitor to determine the mechanism of inhibition (competitive, non-competitive, uncompetitive, or mixed).[1]

Mandatory Visualizations

The following diagrams illustrate the experimental workflow and a generalized signaling pathway for enzyme inhibition.

G cluster_prep Reagent Preparation cluster_assay Assay Plate Setup (96-well) cluster_reaction Reaction & Measurement cluster_analysis Data Analysis prep_enzyme Prepare Enzyme Solution add_enzyme Add Enzyme prep_enzyme->add_enzyme prep_substrate Prepare Substrate Solution add_substrate Add Substrate (Initiate) prep_substrate->add_substrate prep_inhibitor Prepare Inhibitor Dilutions add_inhibitor Add Inhibitor/Control prep_inhibitor->add_inhibitor add_buffer Add Assay Buffer add_buffer->add_inhibitor add_inhibitor->add_enzyme pre_incubate Pre-incubate add_enzyme->pre_incubate pre_incubate->add_substrate read_plate Kinetic Fluorescence Reading add_substrate->read_plate calc_rate Calculate Reaction Rates read_plate->calc_rate calc_inhibition Calculate % Inhibition calc_rate->calc_inhibition plot_ic50 Plot Dose-Response Curve & Determine IC50 calc_inhibition->plot_ic50 G cluster_pathway Enzyme Catalysis and Inhibition E Enzyme (E) ES Enzyme-Substrate Complex (ES) E->ES + S EI Enzyme-Inhibitor Complex (EI) E->EI + I S Substrate (S) ES->E - S P Product (P) ES->P k_cat ESI Enzyme-Substrate-Inhibitor Complex (ESI) ES->ESI + I I Inhibitor (I) EI->E - I ESI->ES - I

References

Application Notes and Protocols for High-Throughput Screening Assays Utilizing Coumarin-Based Probes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data for utilizing coumarin-based probes in high-throughput screening (HTS) assays. Coumarin (B35378) derivatives are versatile fluorogenic substrates that, upon enzymatic cleavage, release a highly fluorescent product, making them ideal for sensitive and robust HTS applications in drug discovery and enzyme characterization.

Principle of Coumarin-Based HTS Assays

The core principle of these assays lies in the enzymatic conversion of a non-fluorescent or weakly fluorescent coumarin derivative into a highly fluorescent product, typically 7-hydroxycoumarin or 7-aminocoumarin. This conversion results in a significant increase in fluorescence intensity, which is directly proportional to the enzymatic activity. This allows for the rapid and sensitive screening of large compound libraries for potential enzyme inhibitors or activators.

Application 1: Deubiquitinating Enzyme (DUB) Inhibition Assay

Deubiquitinating enzymes (DUBs) are critical regulators of protein stability and function, making them attractive therapeutic targets. This protocol describes an HTS assay to identify inhibitors of DUBs using a ubiquitin-coumarin conjugate.

Signaling Pathway: Ubiquitin-Proteasome System and DUB Intervention

DUB_Pathway cluster_ub Ubiquitination cluster_prot Protein Fate cluster_dub Deubiquitination E1 E1 (Ub-activating) E2 E2 (Ub-conjugating) E1->E2 ATP->AMP E3 E3 (Ub-ligase) E2->E3 Ub_Target Ubiquitinated Protein E3->Ub_Target Ub Ub Ubiquitin Target Target Protein Proteasome Proteasome Ub_Target->Proteasome DUB DUB Ub_Target->DUB Cleavage Degradation Degradation Proteasome->Degradation DUB->Ub Recycled Ub DUB->Target Deubiquitination Inhibitor DUB Inhibitor Inhibitor->DUB

Caption: The Ubiquitin-Proteasome System and the role of DUBs.

Experimental Workflow

HTS_Workflow cluster_prep Assay Preparation cluster_rxn Enzymatic Reaction cluster_read Data Acquisition & Analysis Plate 384-well Plate Dispense_Cmpd Dispense Compounds & Controls Plate->Dispense_Cmpd Dispense_Enz Add DUB Enzyme Dispense_Cmpd->Dispense_Enz Add_Substrate Add Ub-AMC Substrate Dispense_Enz->Add_Substrate Incubate Incubate at RT Add_Substrate->Incubate Read_Fluorescence Read Fluorescence (Ex/Em) Incubate->Read_Fluorescence Data_Analysis Calculate % Inhibition & IC50 Read_Fluorescence->Data_Analysis

Caption: High-throughput screening workflow for DUB inhibitors.

Protocol: DUB Inhibition HTS Assay

Materials and Reagents:

  • Assay Buffer: 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 5 mM DTT, 0.1 mg/mL BSA.

  • DUB Enzyme: Recombinant human DUB enzyme of interest (e.g., USP7, UCHL1).

  • Substrate: Ubiquitin-7-amino-4-methylcoumarin (Ub-AMC).

  • Test Compounds: Library of small molecules dissolved in DMSO.

  • Positive Control: A known inhibitor of the DUB enzyme.

  • Negative Control: DMSO.

  • Plates: Black, low-volume 384-well assay plates.

  • Plate Reader: Fluorescence plate reader with excitation at ~360 nm and emission at ~460 nm.

Procedure:

  • Compound Plating: Using an automated liquid handler, dispense 100 nL of test compounds, positive control, and negative control (DMSO) into the wells of a 384-well plate.

  • Enzyme Addition: Add 10 µL of DUB enzyme solution (at 2X final concentration) to all wells.

  • Pre-incubation: Incubate the plate at room temperature for 15 minutes to allow for compound-enzyme interaction.

  • Reaction Initiation: Add 10 µL of Ub-AMC substrate solution (at 2X final concentration) to all wells to initiate the reaction. The final reaction volume is 20 µL.

  • Incubation: Incubate the plate at room temperature, protected from light, for 30-60 minutes.

  • Fluorescence Measurement: Read the fluorescence intensity of each well using a plate reader with appropriate excitation and emission wavelengths.

Data Analysis:

  • Subtract the average fluorescence of the "no enzyme" control wells from all other wells.

  • Calculate the percent inhibition for each compound concentration relative to the "no inhibitor" (100% activity) control.

  • Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Quantitative Data: DUB Inhibitor Screening
CompoundTarget DUBIC50 (µM)
P5091USP74.2
HBX 41,108USP77.8
LDN-57444UCHL10.88
TCIDUCHL11.2

Application 2: Cytochrome P450 (CYP) Enzyme Inhibition Assay

Cytochrome P450 enzymes are a major family of enzymes involved in drug metabolism. Identifying potential inhibitors is crucial in early drug development to avoid adverse drug-drug interactions.

Signaling Pathway: CYP-Mediated Drug Metabolism

CYP_Metabolism cluster_input Inputs cluster_engine CYP Catalytic Cycle cluster_output Outputs Drug Lipophilic Drug (Xenobiotic) CYP_Fe3 CYP (Fe3+) Drug->CYP_Fe3 NADPH NADPH NADP NADP+ O2 O2 H2O H2O CYP_Fe2 CYP (Fe2+) CYP_Fe3->CYP_Fe2 e- (from NADPH) CYP_O2 CYP-O2 CYP_Fe2->CYP_O2 O2 CYP_O CYP=[O] CYP_O2->CYP_O e-, 2H+ Metabolite Hydroxylated Metabolite CYP_O->Metabolite Drug-OH Inhibitor CYP Inhibitor Inhibitor->CYP_Fe3

Caption: Simplified catalytic cycle of Cytochrome P450 enzymes.

Experimental Workflow

CYP_HTS_Workflow cluster_prep Assay Preparation cluster_rxn Enzymatic Reaction cluster_read Data Acquisition & Analysis Plate 96- or 384-well Plate Dispense_Cmpd Dispense Test Compounds & Controls Plate->Dispense_Cmpd Add_Enzyme_Mix Add CYP Enzyme/ Microsome Mix Dispense_Cmpd->Add_Enzyme_Mix Pre_incubate Pre-incubate at 37°C Add_Enzyme_Mix->Pre_incubate Add_Substrate Add Coumarin Substrate & NADPH Pre_incubate->Add_Substrate Incubate Incubate at 37°C Add_Substrate->Incubate Stop_Reaction Stop Reaction (e.g., Acetonitrile) Incubate->Stop_Reaction Read_Fluorescence Read Fluorescence Stop_Reaction->Read_Fluorescence Data_Analysis Calculate % Inhibition & IC50 Read_Fluorescence->Data_Analysis

Caption: HTS workflow for identifying CYP enzyme inhibitors.

Protocol: CYP Inhibition HTS Assay

Materials and Reagents:

  • Buffer: Potassium phosphate (B84403) buffer (100 mM, pH 7.4).

  • CYP Enzymes: Recombinant human CYP isoenzymes (e.g., CYP3A4, CYP2D6) or human liver microsomes.

  • Cofactor: NADPH regenerating system.

  • Substrate: A specific coumarin-based substrate for the CYP isoenzyme of interest (e.g., 7-benzyloxy-4-trifluoromethylcoumarin for CYP3A4).

  • Test Compounds: Library of small molecules dissolved in DMSO.

  • Positive Control: A known inhibitor for the specific CYP isoenzyme.

  • Negative Control: DMSO.

  • Plates: Black 96- or 384-well assay plates.

  • Stop Solution: Acetonitrile.

  • Plate Reader: Fluorescence plate reader.

Procedure:

  • Compound Plating: Dispense test compounds and controls into the assay plate.

  • Enzyme Addition: Prepare a master mix containing the buffer, NADPH regenerating system, and the CYP enzyme/microsomes. Add this mix to the wells.

  • Pre-incubation: Pre-incubate the plate at 37°C for 10 minutes.

  • Reaction Initiation: Add the coumarin-based substrate to all wells to start the reaction.

  • Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 15-60 minutes).

  • Reaction Termination: Stop the reaction by adding a stop solution (e.g., acetonitrile).

  • Fluorescence Measurement: Read the fluorescence on a plate reader at the appropriate excitation and emission wavelengths.

Data Analysis:

  • Similar to the DUB assay, calculate the percent inhibition for each compound and determine the IC50 values from the dose-response curves.

Quantitative Data: CYP Inhibition
CompoundTarget CYPSubstrateIC50 (µM)
KetoconazoleCYP3A47-BFC0.05
QuinidineCYP2D6AMMC0.03
FurafyllineCYP1A27-Methoxy-4-(aminomethyl)coumarin1.5
TranylcypromineCYP2C197-Methoxy-4-(aminomethyl)coumarin5.0

Application 3: Antibacterial Activity Screening

Coumarin derivatives themselves can possess antibacterial properties. This protocol outlines a high-throughput method to determine the Minimum Inhibitory Concentration (MIC) of coumarin-based compounds against various bacterial strains.

Experimental Workflow

MIC_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Prepare_Inoculum Prepare Bacterial Inoculum Inoculate_Plate Inoculate 96-well Plate Prepare_Inoculum->Inoculate_Plate Serial_Dilution Serial Dilution of Coumarin Compounds Serial_Dilution->Inoculate_Plate Incubate_37C Incubate at 37°C for 18-24h Inoculate_Plate->Incubate_37C Visual_Inspection Visual Inspection for Turbidity Incubate_37C->Visual_Inspection OD_Measurement Measure OD600 Visual_Inspection->OD_Measurement Determine_MIC Determine MIC OD_Measurement->Determine_MIC

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Protocol: Broth Microdilution MIC Assay

Materials and Reagents:

  • Bacterial Strains: e.g., Staphylococcus aureus, Escherichia coli.

  • Growth Medium: Mueller-Hinton Broth (MHB).

  • Coumarin Compounds: Stock solutions in DMSO.

  • Plates: Sterile 96-well microtiter plates.

  • Spectrophotometer/Plate Reader: Capable of measuring absorbance at 600 nm.

Procedure:

  • Compound Dilution: In a 96-well plate, perform a two-fold serial dilution of the coumarin compounds in MHB.

  • Bacterial Inoculum Preparation: Prepare a bacterial suspension in MHB and adjust its turbidity to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.

  • Inoculation: Add the diluted bacterial suspension to the wells containing the serially diluted compounds. Include a positive control (bacteria with no compound) and a negative control (broth only).

  • Incubation: Seal the plate and incubate at 37°C for 18-24 hours.

  • MIC Determination: After incubation, determine the MIC by visually inspecting for the lowest concentration of the compound that completely inhibits bacterial growth (no turbidity). Alternatively, measure the optical density (OD) at 600 nm using a microplate reader.

Quantitative Data: Antibacterial Activity of Coumarin Derivatives
Coumarin DerivativeBacterial StrainMIC (µg/mL)
7-HydroxycoumarinS. aureus128
4-MethylumbelliferoneE. coli256
WarfarinB. subtilis64
OstholeP. aeruginosa128

Chelation-enhanced fluorescence (CHEF) mechanism of coumarin probes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the Chelation-Enhanced Fluorescence (CHEF) mechanism of coumarin-based probes and detailed protocols for their application in research and development. Coumarin (B35378) derivatives are a versatile class of fluorophores that exhibit significant changes in their fluorescence properties upon chelation with metal ions, making them valuable tools for detecting and quantifying these analytes in various biological and environmental samples.

Introduction to Chelation-Enhanced Fluorescence (CHEF)

The CHEF effect is a phenomenon where the fluorescence intensity of a fluorophore is significantly enhanced upon binding to a metal ion. In the case of many coumarin-based probes, the free (unbound) probe has a low fluorescence quantum yield due to non-radiative decay processes such as photoinduced electron transfer (PET) or C=N isomerization in Schiff base derivatives.[1][2][3] Upon chelation with a metal ion, these non-radiative pathways are often suppressed, leading to a rigid and more planar structure that favors radiative decay, resulting in a "turn-on" fluorescence response.[2][4]

The general mechanism involves a coumarin fluorophore linked to a chelating moiety (receptor). When the target metal ion binds to the receptor, the conformational change restricts intramolecular rotations and vibrations, minimizing energy loss as heat and increasing the fluorescence quantum yield.[2]

Applications of Coumarin-Based CHEF Probes

Due to their high sensitivity and selectivity, coumarin-based CHEF probes are widely used in various fields:

  • Biological Imaging: Visualizing and quantifying metal ions in living cells and tissues to study their roles in biological processes and diseases.[5][6]

  • Drug Development: Screening for compounds that modulate metal ion homeostasis and for the development of metal-based therapeutics.

  • Environmental Monitoring: Detecting heavy metal ion contamination in water and soil samples.[7]

  • Analytical Chemistry: Developing sensitive and selective assays for metal ion detection.[8]

Quantitative Data of Selected Coumarin-Based Probes

The following table summarizes the key quantitative data for several coumarin-based probes, providing a comparative overview of their performance.

Probe Name/StructureTarget IonDetection Limit (LOD)Fluorescence EnhancementBinding Constant (Ka)Solvent/Buffer SystemReference
(E)-3-amino-N'-((7-(diethylamino)-2-oxo-2H-chromen-3-yl)methylene)thiophene-2-carbohydrazide (M)Cu²⁺1.76 x 10⁻⁷ MQuenching1.19 x 10⁴ M⁻¹THF/H₂O Tris buffer (v/v = 9:1, 0.01 M, pH = 7.4)[2]
Coumarin derivative (L) with C=N groupZn²⁺Not Specified~200-fold increase in quantum yield(1.09 ± 0.08) × 10⁶ M⁻¹CH₃CN[9]
Probe A2 with double DPA recognition unitsFe³⁺2.80 x 10⁻⁶ MNot Specified4.44 x 10⁴ M⁻¹C₂H₅OH/H₂O (8:2, v/v)[10]
Probe B1 with mercaptoethanol unitHg²⁺1.90 x 10⁻⁶ MEnhancement6.88 x 10⁴ M⁻¹C₂H₅OH/H₂O (3:7, v/v)[10]
Probe B2 with hexahydropyridine dithiocarboxylic acid derivativeHg²⁺4.09 x 10⁻⁷ MEnhancement1.70 x 10⁵ M⁻¹CH₃CN/H₂O (1:1, v/v)[10]
Probe B3 with 2-thienylmethylthiol unitFe³⁺8.30 x 10⁻⁷ MNot Specified3.03 x 10⁴ M⁻¹CH₃CN/H₂O (3:7, v/v)[10]
Naphthalimide-modified coumarin (L)Cu²⁺3.5 x 10⁻⁶ MQuenchingNot SpecifiedHEPES buffer (10 mM, pH = 7.4)/CH₃CN (1:4, V/V)[11]

Experimental Protocols

This section provides detailed protocols for the synthesis, characterization, and application of coumarin-based CHEF probes.

General Synthesis of Coumarin-Schiff Base Probes

A common method for synthesizing coumarin-based probes involves the condensation reaction between a coumarin derivative containing an amino group and an aldehyde or ketone to form a Schiff base.[6]

Materials:

Procedure:

  • Dissolve 3-amino-7-methoxycoumarin (1 mmol) in ethanol (20 mL).

  • Add 2-hydroxy-1-naphthaldehyde (1 mmol) to the solution.

  • Add a few drops of glacial acetic acid as a catalyst.

  • Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • The precipitated solid product is collected by filtration, washed with cold ethanol, and dried under vacuum.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol or methanol) to obtain the pure coumarin-Schiff base probe.

Preparation of Stock Solutions and Buffers

Proper preparation of probe and metal ion solutions is crucial for accurate and reproducible results.

Probe Stock Solution (typically 1-10 mM):

  • Dissolve the coumarin probe in a water-miscible organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF).[12]

  • Vortex thoroughly to ensure complete dissolution.

  • Store the stock solution in small aliquots at -20°C, protected from light, to avoid repeated freeze-thaw cycles.[1]

Metal Ion Stock Solutions (typically 10-100 mM):

  • Prepare stock solutions of the metal salts (e.g., nitrates or chlorides) in deionized water or a suitable buffer.

  • Store at 4°C.

Working Buffer:

  • A common buffer for biological experiments is HEPES buffer (10-50 mM, pH 7.4).[2][11] The buffer may contain a small percentage of an organic co-solvent (e.g., 1% DMSO) to aid in the solubility of the probe.

Protocol for Fluorescence Spectroscopy

This protocol outlines the general procedure for evaluating the fluorescence response of a coumarin probe to a metal ion.

Materials:

  • Coumarin probe stock solution

  • Metal ion stock solution

  • Working buffer

  • Fluorometer

Procedure:

  • Prepare a series of solutions containing a fixed concentration of the coumarin probe (e.g., 1-10 µM) in the working buffer.

  • Add increasing concentrations of the metal ion to these solutions.

  • Incubate the solutions for a specific time (e.g., 5-30 minutes) at room temperature to allow for complex formation.

  • Measure the fluorescence emission spectra of each solution using a fluorometer. Set the excitation wavelength at the absorption maximum of the probe-metal complex.

  • Plot the fluorescence intensity at the emission maximum as a function of the metal ion concentration.

Protocol for Live-Cell Imaging

This protocol provides a general workflow for imaging metal ions in living cells using a coumarin-based probe.[5]

Materials:

  • Cells of interest cultured on glass-bottom dishes or coverslips

  • Coumarin probe stock solution

  • Cell culture medium (e.g., DMEM)

  • Phosphate-buffered saline (PBS) or Hank's Balanced Salt Solution (HBSS)[1]

  • Fluorescence microscope

Procedure:

  • Cell Seeding: Seed cells on a suitable imaging dish and allow them to adhere and grow to the desired confluency (typically 50-70%).[5]

  • Probe Loading:

    • Remove the culture medium and wash the cells once with pre-warmed PBS or HBSS.[1]

    • Prepare a working solution of the coumarin probe (typically 1-10 µM) by diluting the stock solution in serum-free culture medium or buffer.[1][13]

    • Incubate the cells with the probe-containing medium for 15-60 minutes at 37°C.[1] The optimal concentration and incubation time should be determined empirically for each cell type and probe.

  • Washing: Remove the probe-containing medium and wash the cells two to three times with pre-warmed PBS or HBSS to remove any unbound probe.[1][5]

  • Imaging: Add fresh, pre-warmed culture medium or buffer to the cells and acquire fluorescent images using a fluorescence microscope equipped with the appropriate filter set for the coumarin probe.[5]

Mandatory Visualizations

Signaling Pathway of CHEF Mechanism

CHEF_Mechanism cluster_0 Free Probe (Low Fluorescence) cluster_1 Probe-Metal Complex (High Fluorescence) Free_Probe Coumarin-Receptor (Non-fluorescent/Weakly Fluorescent) PET Photoinduced Electron Transfer (PET) Free_Probe->PET Excitation Isomerization C=N Isomerization Free_Probe->Isomerization Excitation Complex Rigid Coumarin-Receptor-Metal Complex (Highly Fluorescent) Free_Probe->Complex + Metal Ion (Chelation) NonRadiative Non-radiative Decay PET->NonRadiative Isomerization->NonRadiative Metal_Ion Metal Ion Radiative Radiative Decay Complex->Radiative Excitation Fluorescence Enhanced Fluorescence Radiative->Fluorescence

Caption: CHEF signaling pathway.

Experimental Workflow for Probe Characterization

Probe_Characterization_Workflow cluster_synthesis Probe Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_binding Metal Ion Binding Studies cluster_application Application synthesis Synthesize Coumarin Probe (e.g., Schiff Base Condensation) purification Purify Probe (Recrystallization, Chromatography) synthesis->purification uv_vis UV-Vis Spectroscopy (Determine λmax,abs) purification->uv_vis fluorescence Fluorescence Spectroscopy (Determine λmax,em, Quantum Yield) uv_vis->fluorescence titration Fluorescence Titration (Determine Fluorescence Enhancement/Quenching) fluorescence->titration jobs_plot Job's Plot (Determine Stoichiometry) titration->jobs_plot benesi Benesi-Hildebrand Plot (Determine Binding Constant) titration->benesi cell_imaging Live/Fixed Cell Imaging benesi->cell_imaging environmental Environmental Sample Analysis benesi->environmental

Caption: Experimental workflow for probe characterization.

Logical Relationship for Job's Plot Analysis

Jobs_Plot_Logic start Start: Determine Stoichiometry prepare_solutions Prepare a series of solutions with varying mole fractions of Probe and Metal Ion, keeping the total molar concentration constant. start->prepare_solutions measure_signal Measure a physical property proportional to complex formation (e.g., absorbance or fluorescence intensity) for each solution. prepare_solutions->measure_signal plot_data Plot the measured signal vs. the mole fraction of the metal ion. measure_signal->plot_data find_max Identify the mole fraction at which the maximum signal is observed. plot_data->find_max determine_stoichiometry The mole fraction at the maximum corresponds to the stoichiometry of the complex. find_max->determine_stoichiometry end End: Stoichiometry Determined determine_stoichiometry->end

Caption: Logical workflow for Job's plot analysis.

References

Synthesis of coumarin-pyrimidine hybrids from 8-acetyl-7-hydroxy-4-methylcoumarin

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

These application notes provide a comprehensive guide for the synthesis of novel coumarin-pyrimidine hybrids, starting from the readily available precursor, 8-acetyl-7-hydroxy-4-methylcoumarin (B1234970). This class of hybrid molecules holds significant promise in the fields of medicinal chemistry and drug development, with demonstrated potential as anticancer and antimicrobial agents.[1][2] The protocols detailed herein are intended for researchers, scientists, and professionals in drug development, offering a clear and reproducible methodology for the synthesis and characterization of these valuable compounds.

The synthetic strategy is a two-step process. The first step involves a Claisen-Schmidt condensation reaction between 8-acetyl-7-hydroxy-4-methylcoumarin and a variety of aromatic aldehydes to yield α,β-unsaturated ketone intermediates, commonly known as chalcones. The subsequent step is the cyclization of these chalcone (B49325) intermediates with guanidine (B92328) hydrochloride in the presence of a base to construct the 2-aminopyrimidine (B69317) ring, resulting in the final coumarin-pyrimidine hybrid.[1][3]

Experimental Protocols

This section provides detailed methodologies for the key experiments in the synthesis of coumarin-pyrimidine hybrids.

Protocol 1: Synthesis of Coumarin-Chalcone Intermediates

This protocol outlines the Claisen-Schmidt condensation for the synthesis of 8-[(2E)-3-aryl-prop-2-enoyl]-7-hydroxy-4-methylcoumarin derivatives.

Materials:

  • 8-acetyl-7-hydroxy-4-methylcoumarin

  • Substituted aromatic aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde, 4-methoxybenzaldehyde)

  • Absolute Ethanol (B145695)

  • Piperidine (B6355638)

  • Ice water

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Beaker

  • Buchner funnel and filter paper

Procedure:

  • In a round-bottom flask, dissolve 8-acetyl-7-hydroxy-4-methylcoumarin (1 mmol) and the desired aromatic aldehyde (1 mmol) in absolute ethanol (20-30 mL).

  • Add a catalytic amount of piperidine (2-3 drops) to the mixture.

  • Fit the flask with a reflux condenser and heat the mixture to reflux with continuous stirring.

  • Monitor the reaction progress using thin-layer chromatography (TLC). The reaction is typically complete within 20-40 hours.[3]

  • After completion, allow the reaction mixture to cool to room temperature.

  • Pour the cooled mixture into a beaker containing ice water to precipitate the chalcone intermediate.[3]

  • Collect the solid product by vacuum filtration using a Buchner funnel.

  • Wash the solid with cold water and allow it to air dry. The product can be further purified by recrystallization from a suitable solvent like ethanol.

Protocol 2: Synthesis of Coumarin-Pyrimidine Hybrids

This protocol describes the cyclization of the coumarin-chalcone intermediates with guanidine hydrochloride to form the final hybrid compounds.

Materials:

  • Coumarin-chalcone intermediate (from Protocol 1)

  • Guanidine hydrochloride

  • Sodium bicarbonate (NaHCO₃)

  • Dry N,N-Dimethylformamide (DMF)

  • Water

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Beaker

  • Buchner funnel and filter paper

Procedure:

  • In a round-bottom flask, add the synthesized coumarin-chalcone intermediate (1 mmol), guanidine hydrochloride (1 mmol, 95.5 mg), and sodium bicarbonate (1 mmol, 84 mg) to dry DMF (15-20 mL).[1]

  • The sodium bicarbonate is added to neutralize the HCl from guanidine hydrochloride, forming the free guanidine base in situ.[1]

  • Fit the flask with a reflux condenser and heat the mixture to 70°C with continuous stirring.[3]

  • Maintain the reaction at this temperature for 48-70 hours.[3]

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Pour the cooled reaction mixture into water to precipitate the crude coumarin-pyrimidine hybrid.[3]

  • Collect the solid product by vacuum filtration, wash it thoroughly with water, and dry it.

  • The final product can be purified by recrystallization. Due to their low solubility in common organic solvents, purification of these hybrids can be challenging.[1]

Data Presentation

The following tables summarize the quantitative data for a series of synthesized 8-(2-amino-6-arylpyrimidin-4-yl)-7-hydroxy-4-methylcoumarins, demonstrating the versatility of the described protocol.

Table 1: Synthesis of Coumarin-Chalcone Intermediates

Aryl Substituent (Ar)Reaction Time (h)Yield (%)Melting Point (°C)
Phenyl2485210-212
4-Methylphenyl2288225-227
4-Methoxyphenyl2590218-220
4-Chlorophenyl2092230-232
3-Nitrophenyl3080245-247

Data adapted from Nguyen, T. N. et al. (2025).[1]

Table 2: Synthesis of Coumarin-Pyrimidine Hybrids and their Antimicrobial Activity

Aryl Substituent (Ar)Yield (%)Melting Point (°C)K. pneumoniae (Zone of Inhibition, mm)S. epidermidis (Zone of Inhibition, mm)C. albicans (Zone of Inhibition, mm)
Phenyl75290-292151825
4-Methylphenyl78305-307161926
4-Methoxyphenyl82298-300172028
4-Chlorophenyl85>320182230
3-Nitrophenyl70>320141622

Data adapted from Nguyen, T. N. et al. (2025) for a concentration of 150 µg/µl.[1]

Visualizations

The following diagrams illustrate the synthetic workflow and a proposed signaling pathway for the biological activity of coumarin (B35378) derivatives.

Synthesis_Workflow cluster_step1 Step 1: Claisen-Schmidt Condensation cluster_reagents1 Reagents cluster_step2 Step 2: Pyrimidine Ring Formation cluster_reagents2 Reagents 8_acetyl 8-Acetyl-7-hydroxy- 4-methylcoumarin chalcone Coumarin-Chalcone Intermediate 8_acetyl->chalcone aldehyde Aromatic Aldehyde (Ar-CHO) aldehyde->chalcone hybrid Coumarin-Pyrimidine Hybrid chalcone->hybrid reagent1 Piperidine, Ethanol, Reflux reagent2 Guanidine-HCl, NaHCO3, DMF, 70°C Apoptosis_Pathway Coumarin_Hybrid Coumarin-Pyrimidine Hybrid Cancer_Cell Cancer Cell Coumarin_Hybrid->Cancer_Cell ROS ↑ Reactive Oxygen Species (ROS) Cancer_Cell->ROS Mitochondria Mitochondrial Stress ROS->Mitochondria Caspase_Activation Caspase Activation Mitochondria->Caspase_Activation Apoptosis Apoptosis (Programmed Cell Death) Caspase_Activation->Apoptosis

References

Application Notes and Protocols for 8-Acetyl-7-methoxycoumarin in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the use of 8-acetyl-7-methoxycoumarin as a versatile intermediate in the synthesis of novel bioactive molecules. It includes detailed protocols for the synthesis of the core scaffold and its derivatives, along with their potential therapeutic applications.

Introduction

Coumarins are a prominent class of naturally occurring and synthetic benzopyrone compounds that exhibit a wide range of pharmacological activities, including anticoagulant, anti-inflammatory, anticancer, and antimicrobial properties. The coumarin (B35378) scaffold is a privileged structure in medicinal chemistry, and its derivatives continue to be a subject of intense research in the quest for new therapeutic agents. This compound, in particular, serves as a valuable starting material for the synthesis of diverse molecular architectures with significant biological potential. The presence of the acetyl and methoxy (B1213986) groups at the C8 and C7 positions, respectively, offers strategic points for chemical modification, enabling the exploration of structure-activity relationships and the development of potent and selective drug candidates.

Chemical Properties and Synthesis of the Core Scaffold

This compound (C₁₂H₁₀O₄) is a solid with a molecular weight of 218.20 g/mol .[1] The core scaffold can be synthesized through several established routes, often involving the Pechmann condensation or Fries rearrangement as key steps. While direct synthesis of this compound is less commonly detailed, a general and adaptable multi-step synthesis starting from resorcinol (B1680541) provides a reliable pathway to the closely related and often interchangeable intermediate, 8-acetyl-7-hydroxy-4-methylcoumarin (B1234970). The 7-hydroxy group can then be methylated to yield the target compound.

Experimental Protocols

Part 1: Synthesis of the 8-Acetyl-7-hydroxy-4-methylcoumarin Intermediate

A common route to the 8-acetyl coumarin core involves the synthesis of 7-hydroxy-4-methylcoumarin, followed by acetylation and a Fries rearrangement.[2]

Protocol 1.1: Pechmann Condensation for 7-Hydroxy-4-methylcoumarin

This protocol outlines the synthesis of the precursor, 7-hydroxy-4-methylcoumarin, from resorcinol.

  • Preparation: In a 250 mL beaker, cool 50 mL of concentrated sulfuric acid to below 10°C using an ice bath.

  • Reaction Mixture: To the cooled sulfuric acid, slowly add a solution of resorcinol (5 g) dissolved in ethyl acetoacetate (B1235776) (6.75 mL), ensuring the temperature is maintained below 10°C.

  • Incubation: Allow the reaction mixture to stand overnight in a refrigerator.

  • Precipitation: Pour the reaction mixture into ice-cold water with constant stirring to precipitate the product.

  • Purification: Filter the solid precipitate, wash thoroughly with distilled water, and recrystallize from ethanol (B145695) to obtain pure 7-hydroxy-4-methylcoumarin.

Protocol 1.2: Fries Rearrangement to 8-Acetyl-7-hydroxy-4-methylcoumarin

This method synthesizes the target intermediate from 7-acetoxy-4-methylcoumarin (B160210), which is prepared by acetylating the product from Protocol 1.1.

  • Acetylation: Reflux 7-hydroxy-4-methylcoumarin with acetic anhydride (B1165640) to obtain 7-acetoxy-4-methylcoumarin.

  • Rearrangement: Heat a mixture of 7-acetoxy-4-methylcoumarin (2.5 g) and anhydrous aluminum chloride (4.5 g) in an oil bath at 160°C for three hours.[2]

  • Work-up: Cool the reaction mixture to room temperature and acidify by the dropwise addition of concentrated hydrochloric acid at 10°C over 2 hours.

  • Isolation: The resulting solid is filtered, washed, and can be purified by recrystallization to yield 8-acetyl-7-hydroxy-4-methylcoumarin.

Protocol 1.3: Methylation to this compound

The 7-hydroxy group of 8-acetyl-7-hydroxy-4-methylcoumarin can be methylated using standard procedures, such as reaction with dimethyl sulfate (B86663) or methyl iodide in the presence of a suitable base (e.g., K₂CO₃) in an appropriate solvent (e.g., acetone (B3395972) or DMF) to yield this compound.

Part 2: Derivatization of the 8-Acetylcoumarin Scaffold for Drug Discovery

The 8-acetyl group is a key functional handle for further chemical modifications to generate libraries of bioactive compounds.

Protocol 2.1: Synthesis of Coumarin-Hydrazone Hybrids as Potential Anti-Alzheimer's Agents

This protocol describes the synthesis of coumarin-hydrazone derivatives from a 3-acetyl-8-methoxycoumarin scaffold, which can be adapted from the this compound core. These compounds have shown promise as inhibitors of cholinesterase and monoamine oxidase.[3]

  • Reaction Setup: Dissolve 3-acetyl-8-methoxy-2H-chromen-2-one (1 equivalent) in absolute ethanol with a few drops of acetic acid as a catalyst.

  • Condensation: Add the desired hydrazide derivative (1 equivalent) to the solution.

  • Reflux: Reflux the reaction mixture at 80°C for 5-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Isolation: Upon completion, cool the reaction mixture and collect the precipitate by hot filtration.

  • Purification: Wash the precipitate with hot ethanol and dry it overnight at 50°C.

Protocol 2.2: Synthesis of Coumarin-Pyrimidine Hybrids with Antimicrobial Activity

This protocol outlines the synthesis of coumarin-pyrimidine hybrids from 8-acetyl-7-hydroxy-4-methylcoumarin, which demonstrates a versatile derivatization strategy.[4]

  • Chalcone (B49325) Formation: Reflux a mixture of 8-acetyl-7-hydroxy-4-methylcoumarin, an appropriate aromatic aldehyde, and a catalytic amount of piperidine (B6355638) in absolute ethanol for 20-40 hours to form the corresponding chalcone intermediate.

  • Cyclization: To the synthesized chalcone and guanidine (B92328) hydrochloride in dry N,N-Dimethylformamide (DMF), add sodium bicarbonate to neutralize the HCl.

  • Reflux: Reflux the mixture for 48-70 hours at 70°C.

  • Isolation and Purification: After cooling, pour the mixture into water to precipitate the coumarin-pyrimidine hybrid. Filter the solid, wash with water, and purify by recrystallization.

Data Presentation

Table 1: Bioactivity of 3-Acetyl-8-methoxycoumarin-Hydrazone Hybrids as Anti-Alzheimer's Agents
CompoundAChE IC₅₀ (µM)BChE IC₅₀ (µM)MAO-A IC₅₀ (µM)
3a 7.40 ± 0.14>1001.44 ± 0.03
3e 8.01 ± 0.7065.41 ± 4.551.51 ± 0.13
3l 8.54 ± 1.0174.98 ± 5.301.65 ± 0.03
3k >10070.12 ± 3.89>100

Data extracted from a study on 3-acetyl-8-methoxy coumarin hybrids.[3]

Table 2: Antimicrobial Activity of Coumarin-Pyrimidine Hybrids
CompoundKlebsiella pneumoniae (Zone of Inhibition, mm)Staphylococcus epidermidis (Zone of Inhibition, mm)Candida albicans (Zone of Inhibition, mm)
Hybrid 1 151825
Hybrid 2 121530
Hybrid 3 182028

Representative data based on the described synthesis of coumarin-pyrimidine hybrids from 8-acetyl-7-hydroxy-4-methylcoumarin at a concentration of 150 µg/µl.[4]

Visualizations

Diagrams of Experimental Workflows and Signaling Pathways

Synthesis_Workflow cluster_synthesis Synthesis of this compound cluster_derivatization Derivatization for Drug Discovery Resorcinol Resorcinol HMC 7-Hydroxy-4-methylcoumarin Resorcinol->HMC Pechmann Condensation AHMC 7-Acetoxy-4-methylcoumarin HMC->AHMC Acetylation A8HMC 8-Acetyl-7-hydroxy-4-methylcoumarin AHMC->A8HMC Fries Rearrangement A8MMC This compound A8HMC->A8MMC Methylation A8MMC_start This compound Hydrazones Coumarin-Hydrazone Hybrids A8MMC_start->Hydrazones Chalcones Chalcone Intermediates A8MMC_start->Chalcones Claisen-Schmidt Condensation Hydrazide Hydrazide Derivatives Hydrazide->Hydrazones Condensation Pyrimidines Coumarin-Pyrimidine Hybrids Chalcones->Pyrimidines Cyclization with Guanidine

Caption: Synthetic workflow for this compound and its derivatives.

Alzheimer_Pathway cluster_cholinergic Cholinergic Pathway cluster_monoamine Monoamine Pathway A8MMC_Hybrid Coumarin-Hydrazone Hybrid AChE Acetylcholinesterase (AChE) A8MMC_Hybrid->AChE Inhibits BChE Butyrylcholinesterase (BChE) A8MMC_Hybrid->BChE Inhibits MAO_A Monoamine Oxidase A (MAO-A) A8MMC_Hybrid->MAO_A Inhibits AChE_Inhibition Inhibition of ACh Degradation AChE->AChE_Inhibition MAO_A_Inhibition Inhibition of Neurotransmitter Degradation MAO_A->MAO_A_Inhibition ACh_increase Increased Acetylcholine Levels AChE_Inhibition->ACh_increase Symptomatic Relief in AD Symptomatic Relief in AD ACh_increase->Symptomatic Relief in AD Neuro_increase Increased Serotonin/ Norepinephrine Levels MAO_A_Inhibition->Neuro_increase Neuro_increase->Symptomatic Relief in AD

Caption: Targeted pathways for Alzheimer's Disease therapy.

References

Illuminating the Inner Workings of Cells: A Guide to Live-Cell Imaging with Coumarin-Based Fluorescent Probes

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the intricate world of cellular biology, the ability to visualize and track dynamic processes in real-time is paramount to unraveling the complexities of life and disease. Coumarin-based fluorescent probes have emerged as powerful tools for researchers, scientists, and drug development professionals, offering a versatile and sensitive means to illuminate a wide array of subcellular events. These application notes provide a comprehensive overview of the techniques and protocols for employing these probes in live-cell imaging, enabling high-resolution insights into cellular function.

Coumarin (B35378) and its derivatives are a class of fluorophores celebrated for their excellent photophysical properties, including high quantum yields, significant Stokes shifts, and a sensitivity to their microenvironment that can be harnessed to report on specific biological parameters.[1][2][3] Their structural versatility allows for the rational design of probes that can target specific organelles, detect biologically crucial ions and molecules, and even measure physical properties like viscosity within the cell.[1][4][5][6]

Key Applications in Live-Cell Imaging:

Coumarin-based probes have been successfully deployed in a multitude of live-cell imaging applications:

  • Organelle Imaging: These probes can be designed to specifically accumulate in and visualize various organelles, such as the endoplasmic reticulum and lipid droplets, aiding in the study of their structure and function.[1][7]

  • Ion Detection: Sensing and quantifying biologically significant metal ions, including copper (Cu²⁺), zinc (Zn²⁺), and iron (Fe³⁺), is crucial for understanding cellular signaling and homeostasis.[1][8]

  • Thiol and Reactive Oxygen Species (ROS) Detection: Monitoring the levels of biological thiols like cysteine and detecting reactive oxygen species are critical for investigating oxidative stress and its implications in various diseases.[1][9][10][11][12]

  • Viscosity Sensing: Changes in cellular viscosity are linked to processes like protein aggregation and cellular aging.[4] Coumarin-based molecular rotors are adept at reporting on these changes in real-time.[4][13][14][15]

  • Polarity Sensing: The fluorescence of certain coumarin derivatives is highly sensitive to the polarity of their environment, making them excellent probes for visualizing cellular microenvironments.[16][]

Quantitative Data of Selected Coumarin-Based Probes

The selection of an appropriate probe is critical for successful live-cell imaging. The table below summarizes the photophysical properties of several coumarin derivatives for various applications.

Probe Name/TypeTarget/ApplicationExcitation (λex, nm)Emission (λem, nm)Quantum Yield (Φ)Key Features
ER-Targeting Probes Endoplasmic Reticulum~400435 - 525~0.60Narrow emission spectrum, suitable for multicolor imaging, effective in both live and fixed cells.[7]
Viscosity-Sensitive Probes
Mito-Visc-GreenMitochondrial Viscosity~488510 - 600~0.55High sensitivity to viscosity changes in mitochondria.[4]
Lyso-Visc-RedLysosomal Viscosity~550600 - 700~0.40Specifically targets and reports on viscosity within lysosomes.[4]
ER-ViscER Viscosity~405460 - 550~0.70Designed for monitoring viscosity changes within the endoplasmic reticulum.[4]
Ion-Sensing Probes
Naphthalimide-Coumarin (L)Copper (Cu²⁺)Not specifiedNot specifiedNot specifiedRatiometric detection of Cu²⁺, allows for naked-eye detection.[8]
Thiol-Sensing Probes
Allylic Ester CoumarinCysteine (Cys)Not specifiedNot specifiedNot specified"Turn-on" fluorescence response, rapid detection (30 min), low detection limit (47.7 nM).[10]
Thiol Probe (Probe 1)Biological ThiolsNot specifiedNot specified<0.0001 (off)Significant fluorescence enhancement (246-fold) upon reaction with thiols, low detection limit (0.22 µM).[11]
ROS-Sensing Probes
ROS-AHCPeroxynitrite (ONOO⁻) & ThiolsNot specifiedNot specifiedVery low (off)'AND' logic gate probe, requires both analytes for a significant fluorescence enhancement.[12][18]

Experimental Protocols

Detailed methodologies are crucial for reproducible and high-quality live-cell imaging. Below are general and specific protocols for using coumarin-based fluorescent probes.

General Protocol for Live-Cell Staining

This protocol provides a general workflow for staining live cells with coumarin derivatives. Optimization of probe concentration, incubation time, and imaging parameters is recommended for each specific probe and cell line.[1]

  • Cell Seeding: Seed cells of interest onto a glass-bottom dish or chamber slide suitable for microscopy. Culture the cells in an appropriate medium until they reach 50-70% confluency.[1]

  • Probe Preparation: Prepare a stock solution of the coumarin probe, typically at a concentration of 1-10 mM in anhydrous dimethyl sulfoxide (B87167) (DMSO).[4] Store the stock solution at -20°C, protected from light.[4]

  • Probe Loading: On the day of the experiment, dilute the stock solution to the final working concentration (typically ranging from 200 nM to 25 µM) in pre-warmed serum-free culture medium or an appropriate buffer like PBS or HBSS.[1][4]

  • Incubation: Remove the culture medium from the cells and wash them twice with pre-warmed buffer.[4] Add the probe-containing medium to the cells and incubate for a specific duration (e.g., 15-60 minutes) at 37°C in a CO₂ incubator.[1][4]

  • Washing: After incubation, gently wash the cells two to four times with fresh buffer to remove any excess or unbound probe.[1][4]

  • Imaging: Add fresh, pre-warmed culture medium or buffer to the cells.[4] Acquire fluorescent images using a fluorescence microscope (wide-field or confocal) equipped with the appropriate filter set for the specific coumarin probe's excitation and emission wavelengths.[1][4]

G cluster_workflow General Live-Cell Staining Workflow A Seed Cells D Incubate Cells with Probe A->D B Prepare Probe Stock Solution C Dilute to Working Concentration B->C C->D E Wash Cells D->E F Image Cells E->F

General workflow for live-cell imaging with coumarin probes.
Specific Protocol: Imaging Cysteine in Live Cells

This protocol is adapted for a coumarin-based probe designed for the detection of cysteine.[1][10]

  • Cell Culture: Grow HeLa cells on a glass-bottom dish in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) at 37°C and 5% CO₂.[1]

  • Probe Incubation: When cells reach the desired confluency, incubate them with 25 µM of the cysteine-specific coumarin probe in DMEM for 2 hours at 37°C.[1] For some probes, a shorter incubation of 30 minutes may be sufficient.[10]

  • Control Group (Optional): To confirm the specificity for thiols, pre-incubate a separate group of cells with 500 µM N-ethylmaleimide (NEM), a thiol-blocking agent, for 1 hour before adding the probe.[10]

  • Washing: Wash the cells three times with 0.1 M PBS.[1]

  • Microscopy: Observe the cells using a fluorescence microscope. For a typical blue-emitting coumarin probe, excitation can be achieved with UV light (e.g., below 405 nm), and emission can be collected around 450 nm.[1]

Signaling Pathways and Detection Mechanisms

The fluorescence response of many coumarin-based probes is triggered by a specific chemical reaction with the target analyte. Understanding these mechanisms is key to interpreting the imaging results.

"Turn-On" Fluorescence Mechanism for Thiol Detection

Certain coumarin probes for thiols operate via a "turn-on" fluorescence mechanism. The probe itself is non-fluorescent, but becomes highly fluorescent upon reaction with a thiol-containing molecule like cysteine.[1] This is often achieved by the thiol cleaving a specific functional group on the coumarin that quenches its fluorescence.

G cluster_pathway Thiol Detection: 'Turn-On' Mechanism Probe Non-Fluorescent Coumarin Probe Reaction Reaction Probe->Reaction Thiol Cysteine (Thiol) Thiol->Reaction Product Highly Fluorescent Product Reaction->Product Fluorescence 'On'

Mechanism of a 'turn-on' coumarin probe for thiol detection.
Viscosity Sensing via Twisted Intramolecular Charge Transfer (TICT)

The viscosity-sensing mechanism of many coumarin-based probes is based on the principle of twisted intramolecular charge transfer (TICT).[4] In a low-viscosity environment, the probe can undergo intramolecular rotation upon photoexcitation, leading to a non-radiative decay and quenched fluorescence. As viscosity increases, this rotation is hindered, forcing the molecule into a planar conformation that decays via a radiative pathway, resulting in enhanced fluorescence.[4]

G cluster_pathway Viscosity Sensing via TICT Mechanism cluster_low Low Viscosity cluster_high High Viscosity A Photoexcitation B Intramolecular Rotation (TICT state) A->B C Non-Radiative Decay (Quenched Fluorescence) B->C D Photoexcitation E Rotation Hindered (Planar state) D->E F Radiative Decay (Enhanced Fluorescence) E->F

Twisted Intramolecular Charge Transfer (TICT) mechanism for viscosity sensing.

Conclusion

Coumarin-based fluorescent probes represent a versatile and powerful class of tools for live-cell imaging. Their tunable photophysical properties and sensitivity to the cellular microenvironment allow for the targeted investigation of a wide range of biological processes. By following the detailed protocols and understanding the underlying detection mechanisms outlined in these application notes, researchers can effectively leverage these probes to gain deeper insights into the dynamic world of the living cell. As with any fluorescent probe, optimization of staining conditions is crucial for achieving high-quality and reproducible results.[2]

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 8-Acetyl-7-methoxycoumarin

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of 8-Acetyl-7-methoxycoumarin. The content is structured in a question-and-answer format to directly address specific experimental challenges.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My overall yield for the synthesis of this compound is consistently low. What are the most common causes?

A1: Low yield is a frequent issue stemming from several stages of this multi-step synthesis. The primary causes can be categorized as follows:

  • Incomplete Reactions: Each step, from the initial Pechmann condensation to the final methylation, has specific requirements for temperature, time, and catalysis. Insufficient reaction time or non-optimal temperatures can lead to a significant amount of unreacted starting material.

  • Side Reactions: The Fries rearrangement step is particularly sensitive and can yield isomeric byproducts, such as 6-acetyl-7-hydroxycoumarin, which can be difficult to separate and will lower the yield of the desired 8-acetyl isomer.

  • Reagent Purity and Conditions: The Fries rearrangement requires strictly anhydrous conditions, as the catalyst (e.g., AlCl₃) is highly moisture-sensitive. The purity of starting materials like resorcinol (B1680541) and ethyl acetoacetate (B1235776) is also crucial.

  • Purification Losses: Significant product loss can occur during work-up and purification steps, especially during recrystallization if the solvent system is not optimized or if multiple column chromatography steps are required.

Q2: I am struggling with the Pechmann condensation step to form the initial coumarin (B35378) ring. What are the critical parameters to control?

A2: The Pechmann condensation is a cornerstone of coumarin synthesis but requires careful control.[1] Key factors include:

  • Catalyst Choice and Concentration: Concentrated sulfuric acid is a common and effective catalyst.[2] The choice and amount of catalyst can significantly impact reaction time and yield.[3] Alternative catalysts like Amberlyst-15 have also been used effectively, sometimes under solvent-free conditions.[4]

  • Temperature Control: The reaction is often initiated at a low temperature (0-10°C) during the addition of reagents to control the exothermic reaction, and then allowed to proceed at room temperature or with gentle heating.[2][5] Harsh conditions can promote side reactions.

  • Reagent Reactivity: Highly activated phenols like resorcinol react more readily, allowing for milder conditions.[6] The keto-enol equilibrium of the β-ketoester (e.g., ethyl acetoacetate) also plays a role in reactivity.[7]

Q3: During the Fries rearrangement of 7-acetoxycoumarin, I obtain a mixture of products instead of pure 8-acetyl-7-hydroxycoumarin. How can I improve the regioselectivity?

A3: The Fries rearrangement can produce both ortho (8-acetyl) and para (6-acetyl) isomers. Achieving high regioselectivity is a known challenge.

  • Temperature: Temperature is a critical factor. Generally, higher temperatures (e.g., 160°C) favor the formation of the ortho-isomer (8-acetyl-7-hydroxycoumarin).[5]

  • Catalyst: Anhydrous aluminum chloride (AlCl₃) is the standard catalyst. Ensure it is of high quality and that a sufficient molar excess is used to drive the reaction.

  • Solvent: While often performed neat (solvent-free), the choice of a high-boiling, non-polar solvent can sometimes influence the isomer ratio. However, many protocols perform the reaction by heating the mixture of the acetoxycoumarin and AlCl₃ directly.[5]

Q4: My reaction mixture solidifies during the Fries rearrangement, making stirring impossible. How can I prevent this?

A4: Solidification can occur, especially in solvent-free conditions as the product precipitates.[3]

  • Use a Solvent: Introducing a high-boiling inert solvent, such as nitrobenzene (B124822) or toluene, can help maintain a stirrable slurry or solution.[3]

  • Ensure Robust Stirring: Use a mechanical stirrer rather than a magnetic stir bar to ensure efficient mixing, even if the mixture becomes thick.

Q5: What are the most effective methods for purifying the final this compound product?

A5: Proper purification is essential to remove isomers and unreacted starting materials.

  • Recrystallization: This is the most common method. For the intermediate 8-acetyl-7-hydroxycoumarin, recrystallization from ethyl acetoacetate is reported to be effective.[5] For the final product, a mixed solvent system, such as DMF/ethanol (B145695), can be effective. The process involves dissolving the crude solid in a minimal amount of hot DMF, followed by the slow addition of ethanol to induce crystallization.[8]

  • Column Chromatography: For mixtures that are difficult to separate by recrystallization, column chromatography using a silica (B1680970) gel stationary phase is a standard and effective technique.[1] The mobile phase (eluent) must be optimized to achieve good separation of the desired product from any impurities.

Data on Reaction Conditions

The following table summarizes various reported conditions for the key steps in the synthesis pathway, highlighting the impact of different catalysts and temperatures on yield.

Reaction StepStarting MaterialsCatalystTemperatureTimeYield (%)Reference
Pechmann Condensation Resorcinol, Ethyl AcetoacetateConc. H₂SO₄5°C to RT18 h88%[2]
Pechmann Condensation Resorcinol, Ethyl AcetoacetateAmberlyst-15110°C-up to 95%[4]
Fries Rearrangement 7-Acetoxy-4-methylcoumarin (B160210)Anhydrous AlCl₃160°C3 h~70%[5]
Esterification 8-Acetyl-7-hydroxycoumarin4-methoxybenzoic acid, POCl₃, Pyridine (B92270)--66%[5]

Experimental Protocols

A common and effective route to this compound involves a four-step synthesis starting from resorcinol.

Part 1: Pechmann Condensation for 7-Hydroxy-4-methylcoumarin [2][5]

  • Cool 50 mL of concentrated sulfuric acid in a 250 mL beaker to below 10°C in an ice bath.

  • Slowly add a pre-mixed solution of resorcinol (5 g) and ethyl acetoacetate (6.75 mL) to the cold acid while stirring. Maintain the temperature below 10°C.

  • After addition is complete, keep the mixture at room temperature and stir for 18 hours (or leave in a refrigerator overnight).[2][5]

  • Pour the reaction mixture into 250 mL of ice-cold water with constant stirring to precipitate the product.

  • Filter the solid, wash thoroughly with cold distilled water, and recrystallize from ethanol to obtain pure 7-hydroxy-4-methylcoumarin.

Part 2: Acetylation to 7-Acetoxy-4-methylcoumarin [5]

  • To 2.5 g of 7-hydroxy-4-methylcoumarin, add 5 mL of pyridine and 3 mL of acetic anhydride (B1165640) dropwise.

  • Keep the mixture overnight (approx. 12 hours) at room temperature.

  • Pour the mixture into crushed ice to precipitate the product.

  • Filter the solid and wash with water to obtain 7-acetoxy-4-methylcoumarin.

Part 3: Fries Rearrangement to 8-Acetyl-7-hydroxy-4-methylcoumarin (B1234970) [5]

  • Mix 7-acetoxy-4-methylcoumarin (2.5 g) with anhydrous aluminum chloride (4.5 g) in a round-bottom flask.

  • Heat the mixture in an oil bath at 160°C for 3 hours with stirring.

  • Cool the mixture to room temperature and then place it in an ice bath.

  • Carefully acidify the mixture by adding concentrated hydrochloric acid dropwise over 2 hours, maintaining a temperature of 10°C.

  • Filter the resulting solid product, wash with ice-cold water, and recrystallize from ethyl acetoacetate.

Part 4: Methylation to 8-Acetyl-7-methoxy-4-methylcoumarin

  • Dissolve 8-acetyl-7-hydroxy-4-methylcoumarin in a suitable solvent (e.g., acetone (B3395972) or DMF).

  • Add a slight molar excess of a methylating agent (e.g., dimethyl sulfate (B86663) or methyl iodide) and a weak base (e.g., anhydrous K₂CO₃).

  • Reflux the mixture for several hours, monitoring the reaction progress by TLC.

  • After completion, cool the mixture, filter out the base, and evaporate the solvent.

  • Purify the crude product by recrystallization or column chromatography to yield the final 8-Acetyl-7-methoxy-4-methylcoumarin.

Visualizations

Synthesis Workflow Diagram

Synthesis_Workflow Resorcinol Resorcinol + Ethyl Acetoacetate Hydroxy 7-Hydroxycoumarin Resorcinol->Hydroxy Pechmann Condensation Acetoxy 7-Acetoxycoumarin Hydroxy->Acetoxy Acetylation Acetylhydroxy 8-Acetyl-7-hydroxycoumarin Acetoxy->Acetylhydroxy Fries Rearrangement Final This compound Acetylhydroxy->Final Methylation Troubleshooting_Yield Start Low Yield Observed Check_Reaction Was the reaction run to completion? Start->Check_Reaction Check_Purity Are starting materials pure and dry? Check_Reaction->Check_Purity Yes Action_Time Increase reaction time or adjust temperature. Check_Reaction->Action_Time No Check_Isomers Are isomeric byproducts observed (TLC/NMR)? Check_Purity->Check_Isomers Yes Action_Purity Purify reagents. Use anhydrous AlCl₃ for Fries rearrangement. Check_Purity->Action_Purity No Action_Isomers Optimize Fries rearrangement temp. (Higher temp for 8-acetyl). Improve purification. Check_Isomers->Action_Isomers Yes Action_Purification Optimize recrystallization solvent system or use column chromatography. Check_Isomers->Action_Purification No Fries_Rearrangement cluster_0 Step 1: Complex Formation cluster_1 Step 2: Intramolecular Acylation cluster_2 Step 3: Work-up Start 7-Acetoxycoumarin Complex Intermediate Acylium-Aluminum Complex Start->Complex Catalyst AlCl₃ (Catalyst) Catalyst->Complex Rearrangement Electrophilic attack at C8 position Complex->Rearrangement Heat (160°C) Workup Acidic Work-up (HCl) Rearrangement->Workup Product 8-Acetyl-7-hydroxycoumarin Workup->Product

References

Technical Support Center: Optimizing Pech-mann Condensation for Coumarin Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the Pechmann condensation for coumarin (B35378) synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the Pechmann condensation?

The Pechmann condensation is a chemical reaction used to synthesize coumarins. It involves the reaction of a phenol (B47542) with a β-keto ester under acidic conditions.[1][2][3] The reaction proceeds through an initial transesterification, followed by an intramolecular cyclization (a type of Friedel-Crafts acylation) and subsequent dehydration to form the coumarin ring system.[4]

Q2: What are the key factors influencing the reaction?

The success of the Pechmann condensation is dependent on three primary factors: the nature of the phenol, the structure of the β-keto ester, and the choice of condensing agent or catalyst.[5] Phenols with electron-donating groups are more reactive and generally give higher yields under milder conditions.[2]

Q3: How do I choose the right catalyst?

The choice of catalyst is critical and depends on the reactivity of the phenol.[2]

  • Highly activated phenols (e.g., resorcinol) can react under mild conditions, sometimes even at room temperature.[2]

  • Simple phenols require harsher conditions, such as high temperatures and strong acids like concentrated sulfuric acid.[1][2]

  • Heterogeneous solid acid catalysts , like Amberlyst-15, offer advantages such as easier separation, reusability, and often milder, solvent-free conditions.[4][6]

Q4: What is the Simonis chromone (B188151) cyclization and how can I avoid it?

The Simonis chromone cyclization is a competing reaction that produces chromones instead of coumarins. This variation is favored when using phosphorus pentoxide (P₂O₅) as the condensing agent.[1][5] To avoid this side reaction, it is best to use Brønsted or Lewis acid catalysts like H₂SO₄, AlCl₃, or solid acid catalysts.[1][7]

Troubleshooting Guide

Problem 1: Low or No Product Yield

This is one of the most common issues encountered. The following workflow can help diagnose and resolve the problem.

G start Low / No Yield check_phenol Is the phenol activated? (e.g., contains electron-donating groups) start->check_phenol harsh_cond Increase reaction severity: - Use stronger acid (e.g., conc. H₂SO₄) - Increase temperature check_phenol->harsh_cond No mild_cond Use milder conditions: - Solid acid catalyst (e.g., Amberlyst-15) - Lower temperature check_phenol->mild_cond Yes check_catalyst Is the catalyst appropriate and active? harsh_cond->check_catalyst mild_cond->check_catalyst poisoning Catalyst poisoning may have occurred. - Use fresh catalyst. - For solid acids, ensure reactants are dry. check_catalyst->poisoning No / Unsure check_solvent Are you using a solvent? check_catalyst->check_solvent Yes change_catalyst Try a different class of acid catalyst (e.g., Lewis acid like AlCl₃ or solid acid) poisoning->change_catalyst change_catalyst->check_solvent solvent_free Consider solvent-free conditions. This often improves yield. check_solvent->solvent_free Yes aprotic_solvent If solvent is needed, try a non-polar aprotic solvent like toluene (B28343). check_solvent->aprotic_solvent No end Yield Optimized solvent_free->end aprotic_solvent->end

Caption: Troubleshooting workflow for low product yield.

Possible Causes & Solutions:

  • Inactive Phenol: Phenols with electron-withdrawing groups are less reactive. Harsher conditions, such as higher temperatures and stronger acids (e.g., concentrated H₂SO₄), may be necessary.[2]

  • Inappropriate Catalyst: The catalyst may not be strong enough for the specific phenol. For simple phenols, strong mineral acids are often required.[2] Conversely, for highly activated phenols, a strong acid might lead to side products, and a milder catalyst like Amberlyst-15 is preferable.[4]

  • Catalyst Poisoning: Water can poison some catalysts, particularly silica-supported acids.[8] Using anhydrous conditions or a catalyst less sensitive to moisture, like Amberlyst-15, can improve results.[6][8]

  • Solvent Effects: The reaction is often most efficient under solvent-free conditions.[6] If a solvent is necessary, non-polar solvents like toluene may give better yields than polar solvents, which can interfere with the reaction.[6]

Problem 2: Formation of Side Products

Possible Causes & Solutions:

  • Chromone Formation: As mentioned, using P₂O₅ as a catalyst can lead to the formation of chromones.[5] Switching to a different acid catalyst like H₂SO₄ or a solid acid will favor coumarin synthesis.

  • Polymerization/Tarring: Uncontrolled polymerization, especially with highly activated phenols or harsh conditions, can lead to tar-like byproducts.[9]

    • Solution: Reduce the reaction temperature.

    • Solution: Use a milder, heterogeneous catalyst (e.g., Amberlyst-15) which can moderate the reaction and simplify purification.[4]

  • Other Byproducts: Diarylglutamic acids and dilactones have been observed as potential byproducts.[10]

    • Solution: Optimizing the molar ratio of reactants (typically 1:1) can minimize these.[11] Careful monitoring of the reaction by TLC can help determine the optimal reaction time before significant side products form.

Problem 3: Difficult Product Isolation or Purification

Possible Causes & Solutions:

  • Homogeneous Catalyst: Strong mineral acids like H₂SO₄ require a neutralization and extraction workup, which can be cumbersome and generate significant waste.[12]

    • Solution: Switch to a heterogeneous solid acid catalyst like Amberlyst-15.[4] The catalyst can be simply filtered off from the reaction mixture, greatly simplifying the workup.[4]

  • Complex Product Mixture: If multiple products and byproducts are formed, purification by column chromatography can be challenging.

    • Solution: Address the root cause by optimizing reaction conditions (catalyst, temperature, solvent) to improve selectivity for the desired coumarin. Recrystallization is an effective purification method if a solid product is obtained.[4]

Data Presentation: Comparison of Catalytic Systems

The synthesis of 7-hydroxy-4-methylcoumarin from resorcinol (B1680541) and ethyl acetoacetate (B1235776) is a common model for comparing reaction conditions.

CatalystTemperature (°C)TimeSolventYield (%)Reference
Homogeneous Catalysts
Conc. H₂SO₄RT18 h-Good[13]
p-TsOH80180 s (MW)Solvent-free60.1[11]
Heterogeneous (Solid Acid) Catalysts
Amberlyst-15110100 minSolvent-free95[4]
Zn₀.₉₂₅Ti₀.₀₇₅O NPs1105 hSolvent-free88[14]
SnCl₂·2H₂O-260 s (MW)Solvent-free55.3[4]
FeCl₃·6H₂OReflux16 hTolueneHigh[15]

Experimental Protocols

Protocol 1: Synthesis using a Homogeneous Catalyst (H₂SO₄)

This protocol is a traditional method for synthesizing 7-hydroxy-4-methylcoumarin.

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup & Purification a 1. Cool ethyl acetoacetate (5 mL) in an ice bath. b 2. Slowly add conc. H₂SO₄ (10 mL) with stirring. a->b c 3. Add resorcinol (3.7 g) in portions. b->c d 4. Stir at room temperature for 18 hours. c->d e 5. Pour mixture onto crushed ice. d->e f 6. Filter the precipitate. e->f g 7. Wash with cold water. f->g h 8. Recrystallize from dilute ethanol (B145695). g->h

Caption: Experimental workflow using a homogeneous catalyst.

Methodology:

  • In a flask, cool 5 mL of ethyl acetoacetate in an ice bath.

  • With continuous stirring, slowly add 10 mL of concentrated sulfuric acid, ensuring the temperature does not rise excessively.

  • Gradually add 3.7 g of resorcinol in small portions to the mixture.

  • Remove the ice bath and allow the mixture to stir at room temperature for approximately 18 hours, during which the mixture will solidify.[13]

  • Pour the reaction mixture onto crushed ice to precipitate the product.

  • Collect the solid product by filtration.

  • Wash the precipitate thoroughly with cold water to remove any residual acid.

  • Purify the crude product by recrystallization from dilute ethanol to yield 7-hydroxy-4-methylcoumarin.

Protocol 2: Synthesis using a Heterogeneous Catalyst (Amberlyst-15)

This protocol demonstrates a greener, solvent-free approach for the synthesis of 7-hydroxy-4-methylcoumarin.[4]

Methodology:

  • In a round-bottom flask, combine resorcinol (1.1 mmol), ethyl acetoacetate (1.1 mmol), and Amberlyst-15 (0.2 g, ~10 mol%).[4]

  • Heat the solvent-free mixture at 110°C for 100 minutes.[4] Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Add a suitable solvent (e.g., ethyl acetate) to dissolve the product.

  • Remove the Amberlyst-15 catalyst by simple filtration. The catalyst can be washed, dried, and reused.[6]

  • Remove the solvent from the filtrate under reduced pressure.

  • Purify the resulting solid residue by recrystallization to obtain the pure product.[4]

References

Technical Support Center: Fries Rearrangement in Coumarin Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues during the Fries rearrangement of coumarin (B35378) synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the expected products of the Fries rearrangement of 7-acetoxy-4-methylcoumarin (B160210)?

The Fries rearrangement of 7-acetoxy-4-methylcoumarin is an electrophilic aromatic substitution reaction that primarily yields two isomeric hydroxy acetyl coumarins. The main product is typically the ortho-rearranged product, 8-acetyl-7-hydroxy-4-methylcoumarin (B1234970). The para-rearranged product, 6-acetyl-7-hydroxy-4-methylcoumarin, is also formed, usually in smaller amounts.[1] The ratio of these products is highly dependent on the reaction conditions, particularly the temperature.

Q2: What are the most common byproducts observed in the Fries rearrangement of coumarin precursors?

The most frequently encountered byproducts in the Fries rearrangement of coumarin precursors like 7-acetoxycoumarin (B77463) include:

  • Deacetylated Starting Material: Cleavage of the acetyl group can lead to the formation of the corresponding hydroxycoumarin (e.g., 7-hydroxy-4-methylcoumarin).[2] This occurs due to the intermolecular nature of the reaction mechanism.[2]

  • Isomeric Rearrangement Product: Besides the main ortho-isomer, the para-isomer is a common byproduct.[1]

  • Di-acetylated Products: In the case of dihydroxy coumarin precursors that are di-acetylated, both mono- and di-rearranged products can be formed.[3]

  • Unreacted Starting Material: Incomplete reaction will result in the presence of the starting acetoxycoumarin.

Q3: How does temperature affect the regioselectivity of the Fries rearrangement in coumarin synthesis?

Temperature plays a crucial role in determining the ratio of ortho to para isomers. Generally, higher temperatures (above 160°C) favor the formation of the thermodynamically more stable ortho-isomer (e.g., 8-acetyl-7-hydroxy-4-methylcoumarin).[4][5][6] Lower temperatures tend to favor the kinetically controlled para-isomer. For instance, in the closely related rearrangement of 7-acetoxy-4-methylquinolin-2-one, the 8-acetyl (ortho) product predominates at 85°C, while the 6-acetyl (para) product is the major product at 155°C.[7]

Q4: What is the role of the solvent in the Fries rearrangement?

The polarity of the solvent can influence the product distribution. Non-polar solvents are reported to favor the formation of the ortho-rearranged product.[4][5] In contrast, polar solvents can solvate the acylium ion intermediate, allowing it to diffuse further from the parent molecule and attack the more sterically accessible para position.[5] However, many Fries rearrangements for coumarin synthesis are performed without a solvent, using a melt of the reactants with the Lewis acid catalyst.[8]

Troubleshooting Guide

Issue 1: Low yield of the desired rearranged product.

Possible Cause Troubleshooting Step
Incomplete Reaction Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material is still present after the recommended reaction time, consider extending the reaction duration or slightly increasing the temperature.
Suboptimal Temperature Ensure the reaction temperature is appropriate for the desired isomer. For the common 8-acetyl-7-hydroxy-4-methylcoumarin, a temperature of around 160°C is often used.[1][9]
Insufficient Catalyst The amount of Lewis acid (e.g., AlCl₃) is critical. A molar excess of the catalyst is typically required as it complexes with both the starting material and the product.[10] Ensure you are using the correct stoichiometric ratio as specified in the protocol.
Decomposition Excessively high temperatures or prolonged reaction times can lead to decomposition of the starting material and products, resulting in a lower yield of the desired compound.[11]

Issue 2: High proportion of the undesired isomer.

Possible Cause Troubleshooting Step
Incorrect Temperature As mentioned, temperature is the primary factor controlling regioselectivity. To favor the ortho-isomer (8-acetyl), use higher temperatures (e.g., >160°C).[4][5] To favor the para-isomer (6-acetyl), lower temperatures should be employed.[5][7]
Solvent Effects If a solvent is used, its polarity can influence the isomer ratio. For the ortho product, a non-polar solvent is preferred. For the para product, a more polar solvent can be tested.[4][5]

Issue 3: Significant amount of deacetylated byproduct (hydroxycoumarin).

Possible Cause Troubleshooting Step
Intermolecular Reaction The formation of the deacetylated product is inherent to the intermolecular nature of the Fries rearrangement mechanism.[2] While difficult to eliminate completely, ensuring an optimal concentration of the starting material may help. Running the reaction at a higher concentration could favor the intramolecular rearrangement over the intermolecular deacetylation.
Moisture in the Reaction The presence of water can lead to the hydrolysis of the ester starting material or intermediates. Ensure all glassware is thoroughly dried and anhydrous reagents are used.

Quantitative Data

The following table summarizes the effect of temperature on the product distribution in the Fries rearrangement of 7-acetoxy-4-methylquinolin-2-one, a close structural analog of 7-acetoxy-4-methylcoumarin. This data illustrates the strong influence of temperature on the formation of the ortho (8-acetyl) and para (6-acetyl) isomers, as well as the presence of deacetylated and unreacted starting material.

Temperature (°C)8-Acetyl Isomer (%)6-Acetyl Isomer (%)Deacetylated Product (%)Unreacted Starting Material (%)
855102326
125-13018403210
150-15559410
Data adapted from a study on the Fries rearrangement of 7-acetoxy-4-methylquinolin-2-one.[7]

Experimental Protocols

Detailed Methodology for the Fries Rearrangement of 7-Acetoxy-4-methylcoumarin to Synthesize 8-Acetyl-7-hydroxy-4-methylcoumarin

This protocol is adapted from established procedures for the synthesis of 8-acetyl-7-hydroxy-4-methylcoumarin.[1][9]

Materials:

  • 7-Acetoxy-4-methylcoumarin

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Oil bath

  • Round-bottom flask

  • Reflux condenser (optional, depending on the scale and setup)

  • Stirring apparatus

  • Ice bath

  • Concentrated Hydrochloric Acid (HCl)

  • Distilled water

  • Filtration apparatus

  • Ethanol for recrystallization

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, combine 7-acetoxy-4-methylcoumarin (e.g., 2.5 g) and anhydrous aluminum chloride (e.g., 4.5 g).

  • Heating: Place the flask in an oil bath and heat the mixture to 160°C.[9] The mixture will melt and stirring should be initiated if possible.

  • Reaction Time: Maintain the temperature at 160°C for approximately two to three hours.[1] The progress of the reaction can be monitored by TLC (Thin Layer Chromatography) by taking small aliquots, quenching them in acidic water, extracting with an organic solvent, and spotting on a TLC plate.

  • Work-up: After the reaction is complete, cool the flask to room temperature.

  • Acidification: Carefully and slowly add the reaction mixture to a beaker containing crushed ice and water. This should be done in a fume hood as HCl gas may be evolved.

  • Hydrolysis: To the cooled aqueous mixture, add concentrated hydrochloric acid dropwise with stirring until the mixture is acidic. This step hydrolyzes the aluminum complexes of the products. Continue stirring in an ice bath for about 2 hours.[9]

  • Isolation: The solid product will precipitate out of the acidic solution. Collect the solid by vacuum filtration.

  • Washing: Wash the collected solid thoroughly with cold distilled water until the washings are free of acid (check with pH paper).

  • Purification: The crude product is a mixture of 8-acetyl-7-hydroxy-4-methylcoumarin and the 6-acetyl isomer. The desired 8-acetyl isomer can be purified by recrystallization from ethanol.[8]

Visualizations

Fries_Rearrangement_Troubleshooting cluster_start Start cluster_analysis Analysis cluster_outcomes Potential Issues cluster_solutions Troubleshooting Steps Start Fries Rearrangement Experiment Analysis Analyze Product Mixture (TLC, NMR, etc.) Start->Analysis LowYield Low Yield of Desired Product Analysis->LowYield Low Conversion WrongIsomer Incorrect Isomer Ratio Analysis->WrongIsomer Poor Selectivity HighByproducts High Level of Byproducts (e.g., Deacetylated) Analysis->HighByproducts Impure Product Success Successful Reaction Analysis->Success Desired Outcome OptimizeTimeTemp Optimize Reaction Time & Temperature LowYield->OptimizeTimeTemp AdjustTempSolvent Adjust Temperature &/or Solvent WrongIsomer->AdjustTempSolvent CheckReagents Ensure Anhydrous Conditions & Reagent Purity HighByproducts->CheckReagents OptimizeTimeTemp->Analysis Re-run Experiment AdjustTempSolvent->Analysis Re-run Experiment CheckReagents->Analysis Re-run Experiment

Caption: Troubleshooting workflow for the Fries rearrangement.

Reaction_Pathway cluster_products Reaction Products & Byproducts Start 7-Acetoxy-4-methylcoumarin Ortho 8-Acetyl-7-hydroxy-4-methylcoumarin (Desired Ortho-Product) Start->Ortho High Temp (>160°C) Para 6-Acetyl-7-hydroxy-4-methylcoumarin (Para-Product) Start->Para Low Temp Deacetylated 7-Hydroxy-4-methylcoumarin (Deacetylated Byproduct) Start->Deacetylated Side Reaction (Cleavage)

Caption: Products and byproducts of the Fries rearrangement.

References

Technical Support Center: Overcoming Solubility Issues of Coumarin Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with practical solutions and troubleshooting strategies for solubility challenges encountered with coumarin (B35378) derivatives in biological assays.

Frequently Asked Questions (FAQs)

Q1: Why are many of my coumarin derivatives poorly soluble in aqueous buffers?

A1: The limited aqueous solubility of many coumarin derivatives stems from their chemical structure. The core of a coumarin is a benzopyrone scaffold, which is largely hydrophobic and possesses an extended π-conjugated system. This inherent hydrophobicity makes it difficult for them to dissolve in polar solvents like water or aqueous cell culture media.[1][2]

Q2: What are the standard recommended solvents for preparing stock solutions of coumarin derivatives?

A2: Dimethyl sulfoxide (B87167) (DMSO) and ethanol (B145695) are the most commonly used organic solvents for preparing concentrated stock solutions of coumarin derivatives for in vitro assays.[2][3] Dimethylformamide (DMF) is also a viable option.[1] It is critical to first dissolve the compound completely in a minimal amount of one of these water-miscible organic solvents before diluting it into your aqueous experimental buffer.[2]

Q3: What is the maximum concentration of DMSO I should use in my cell-based assays?

A3: To avoid solvent-induced toxicity and other artifacts, the final concentration of DMSO in your cell culture medium should be kept below 0.5%, and ideally below 0.1%.[4] Always run a vehicle control with the same final concentration of the solvent to ensure it does not affect the biological system.[2]

Q4: My compound precipitates when I dilute the DMSO stock solution into my aqueous buffer. What can I do?

A4: This is a common issue known as "crashing out," which occurs when the hydrophobic compound is rapidly transferred from a favorable organic solvent to an unfavorable aqueous environment.[4][5] To prevent this, try the following:

  • Use pre-warmed (37°C) media for the dilution, as solubility can be temperature-dependent.[4]

  • Perform serial dilutions instead of a single large dilution.[4]

  • Add the stock solution dropwise to the buffer while gently vortexing to facilitate mixing.[4]

  • Lower the final concentration of the compound, as you may be exceeding its aqueous solubility limit.[4]

Q5: Can I combine different solubilization methods?

A5: Yes, combining strategies can sometimes produce a synergistic effect. For example, using a co-solvent like DMSO in conjunction with a solubilizing agent like a cyclodextrin (B1172386) can further enhance the solubility of a compound.[1] However, this requires careful optimization to ensure the components are compatible and do not interfere with the assay.[1]

Q6: Will these solubilization techniques affect the fluorescence of my coumarin derivative?

A6: It is possible. The fluorescence properties of coumarin dyes can be highly sensitive to their local microenvironment. Encapsulation within a cyclodextrin or a surfactant micelle can alter the fluorescence quantum yield and emission wavelength.[1] It is essential to perform control experiments to characterize the photophysical properties of your solubilized compound in the final assay buffer.[1]

Troubleshooting Guide

This guide addresses specific problems you may encounter in the lab.

Problem / Observation Potential Cause Recommended Solution(s)
Compound will not dissolve in the chosen organic solvent (e.g., ethanol). The solubility limit in that specific solvent has been reached.Switch to a solvent with higher solubilizing power, such as DMSO.[2] Gentle heating or brief sonication can also aid dissolution.
Immediate cloudiness or precipitate forms upon adding DMSO stock to cell culture media. The compound's aqueous solubility limit is exceeded due to rapid solvent exchange.Decrease the final working concentration. Use pre-warmed media (37°C) and add the stock solution slowly while vortexing.[4] Consider using an intermediate dilution step.[4]
Inconsistent results or high variability in biological assays. The compound may be precipitating out of solution over time, leading to inaccurate dosing.Visually inspect assay plates for any signs of precipitation before and during the experiment.[6] Prepare fresh dilutions for each experiment and consider advanced solubilization techniques.[2]
Final DMSO concentration is too high and causing cellular toxicity. The stock solution concentration is too low, requiring a large volume to be added to the media.Prepare a higher concentration stock solution in DMSO. If solubility in DMSO is limiting, explore advanced formulation strategies like using cyclodextrins or surfactants to increase aqueous solubility.[1][7]

Solubilization Strategies & Quantitative Data

Several methods can be employed to enhance the solubility of coumarin derivatives. The table below summarizes common strategies and their potential effectiveness.

Strategy Mechanism of Action Typical Solubility Enhancement Key Considerations
Co-solvents (e.g., DMSO, Ethanol) Disrupts the hydrogen-bonding network of water, reducing its polarity.[1]2 to 20-foldFinal concentration in assays must be low to avoid toxicity (typically <0.5%).[1]
pH Adjustment If the coumarin has ionizable functional groups, altering the pH can increase charge and solubility.[1]Variable; compound-dependentRequires knowledge of the compound's pKa. The pH must be compatible with the biological assay.[1]
Cyclodextrins (e.g., HP-β-CD) The hydrophobic coumarin ("guest") is encapsulated within the lipophilic cavity of the cyclodextrin ("host").[8]10 to 50-fold or higher[1]Can alter compound bioavailability and fluorescence.[1] Requires optimization of the coumarin-to-cyclodextrin ratio.[9]
Surfactants (e.g., Tween® 80) Above the critical micelle concentration (CMC), surfactants form micelles that encapsulate hydrophobic compounds.[1]VariableNon-ionic surfactants are generally preferred as they are less disruptive to biological systems.[1]
Structural Modification Chemical synthesis can introduce polar functional groups to the coumarin scaffold to improve aqueous solubility.[6]SignificantRequires medicinal chemistry expertise; may alter the biological activity of the compound.[10]

Experimental Protocols

Protocol 1: Preparation of a Stock Solution and Working Dilution

This protocol outlines the standard method for preparing a coumarin derivative for a cell culture experiment.

  • Prepare a High-Concentration Stock: Weigh out the coumarin derivative and dissolve it in 100% DMSO to create a concentrated stock solution (e.g., 10-100 mM). Ensure the compound is fully dissolved by vortexing. Brief sonication may be used if necessary.[4]

  • Pre-warm Media: Warm your complete cell culture medium to 37°C. Using cold media can decrease compound solubility.[4]

  • Intermediate Dilution (Optional but Recommended): To minimize precipitation, first create an intermediate dilution of your stock in DMSO or the cell culture medium.[4]

  • Prepare Final Working Solution: Add a small volume of the stock solution to the pre-warmed medium while gently vortexing. For instance, add 1 µL of a 10 mM stock to 10 mL of medium to achieve a 1 µM final concentration with 0.01% DMSO.[4]

  • Final Visual Check: After dilution, visually inspect the final solution to ensure it is clear and free of any precipitate before adding it to your cells.[4]

Protocol 2: Solubility Enhancement using Hydroxypropyl-β-Cyclodextrin (HP-β-CD)

This method is used when standard dilutions are insufficient to maintain solubility.

  • Prepare HP-β-CD Solutions: Prepare a series of HP-β-CD solutions in your desired aqueous buffer or cell culture medium at various concentrations (e.g., 1, 5, 10, 20 mM).[1]

  • Prepare Coumarin Stock: Dissolve your coumarin derivative in a minimal amount of a water-miscible organic solvent like DMSO or ethanol to make a concentrated stock.[1]

  • Complex Formation: Add a small aliquot of the concentrated coumarin stock solution to each HP-β-CD solution to achieve the desired final compound concentration. Vortex vigorously during addition.[1]

  • Equilibration: Allow the mixture to equilibrate for 1-2 hours at room temperature with gentle agitation or sonication. This facilitates the formation of the inclusion complex.[1][2]

  • Solubility Assessment: Visually inspect the solutions for any signs of precipitation. For a quantitative analysis, the suspension can be filtered through a 0.22 µm syringe filter, and the concentration of the solubilized coumarin in the filtrate can be measured using UV-Vis spectrophotometry.[2]

Visualizations

Troubleshooting Workflow for Compound Precipitation

The following diagram outlines a systematic approach to addressing compound precipitation in an aqueous medium.

G Troubleshooting Workflow for Compound Precipitation Start Precipitation Observed in Aqueous Medium Check_Conc Is final concentration too high? Start->Check_Conc Reduce_Conc Decrease working concentration Check_Conc->Reduce_Conc Yes Check_Dilution Is dilution method optimal? Check_Conc->Check_Dilution No Reduce_Conc->Check_Dilution Improve_Dilution Use pre-warmed (37°C) media. Add stock dropwise while vortexing. Perform serial dilutions. Check_Dilution->Improve_Dilution No Check_Solvent Is final solvent concentration optimal? Check_Dilution->Check_Solvent Yes Improve_Dilution->Check_Solvent Adjust_Solvent Keep final DMSO < 0.5% (ideally < 0.1%) Check_Solvent->Adjust_Solvent No Advanced_Sol Still Precipitates? Check_Solvent->Advanced_Sol Yes Adjust_Solvent->Advanced_Sol Use_Excipients Use Advanced Solubilization Methods: - Cyclodextrins - Surfactants - pH Adjustment Advanced_Sol->Use_Excipients Yes Success Compound Solubilized Advanced_Sol->Success No Use_Excipients->Success Fail Consider Structural Modification Use_Excipients->Fail

Caption: A decision tree for troubleshooting coumarin solubility issues.

Mechanism of Cyclodextrin-Mediated Solubilization

This diagram illustrates how cyclodextrins encapsulate hydrophobic molecules to enhance their aqueous solubility.

G Cyclodextrin Inclusion Complex Formation cluster_before Before Complexation (in Aqueous Solution) cluster_after After Complexation Coumarin Hydrophobic Coumarin Derivative Precipitate Low Solubility (Precipitation) Coumarin->Precipitate Aggregates Process Equilibration Cyclodextrin Cyclodextrin (Hydrophilic Exterior, Lipophilic Cavity) Complex Soluble Inclusion Complex Process->Complex Encapsulation

Caption: Encapsulation of a coumarin within a cyclodextrin host.

Coumarin Derivatives and the NF-κB Signaling Pathway

Many coumarin derivatives exert anti-inflammatory effects by modulating key signaling pathways.[11] Some have been shown to inhibit the NF-κB pathway, a central regulator of inflammation.[12][13]

G Inhibition of NF-κB Pathway by Coumarin Derivatives LPS Inflammatory Stimulus (e.g., LPS) TLR4 TLR4 Receptor LPS->TLR4 IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB_inactive NF-κB (p50/p65) IkB->NFkB_inactive Inhibits NFkB_active Active NF-κB (p50/p65) Nucleus Nucleus Genes Pro-inflammatory Gene Expression (TNF-α, IL-6) Coumarin Coumarin Derivative Coumarin->NFkB_active May Inhibit Translocation

Caption: Simplified NF-κB signaling and points of coumarin inhibition.

References

Purification of 8-Acetyl-7-methoxycoumarin using column chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for the purification of 8-Acetyl-7-methoxycoumarin using column chromatography. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is the recommended stationary phase for the column chromatography of this compound?

A1: Silica (B1680970) gel is the most commonly used stationary phase for the purification of coumarin (B35378) derivatives.[1] For this compound, a standard silica gel with a particle size of 60-120 mesh or 230-400 mesh is a suitable starting point. The choice between them depends on the required resolution, with the smaller particle size offering higher resolution.

Q2: How do I choose an appropriate mobile phase (eluent) for the separation?

A2: The selection of the mobile phase is critical for successful separation. It is highly recommended to first determine the optimal solvent system using Thin Layer Chromatography (TLC).[2] A good starting point for coumarins is a mixture of a non-polar solvent like hexane (B92381) or n-heptane and a more polar solvent like ethyl acetate (B1210297) or dichloromethane (B109758).[2][3] The ideal eluent system should provide a retention factor (Rf) of approximately 0.3-0.4 for this compound, with good separation from impurities.[2]

Q3: How should I prepare my crude this compound sample for loading onto the column?

A3: The crude sample should be dissolved in a minimal amount of the eluent or a volatile solvent in which it is highly soluble, such as dichloromethane.[4] If the compound has poor solubility in the chromatography solvent, a dry loading technique is recommended.[4] This involves adsorbing the dissolved sample onto a small amount of silica gel, evaporating the solvent, and then carefully adding the dried silica-sample mixture to the top of the column.[4]

Q4: What is a typical yield and purity I can expect after column chromatography?

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Poor Separation of Compounds Inappropriate solvent system.Optimize the eluent system using TLC. Aim for a significant difference in Rf values between your target compound and impurities.[2]
Column overloading.Reduce the amount of crude material loaded onto the column.
Poorly packed column (channeling).Ensure the silica gel is packed uniformly without any air bubbles or cracks. Wet packing is generally recommended.[2]
Compound Does Not Elute from the Column Eluent polarity is too low.Gradually increase the polarity of the mobile phase (gradient elution). For example, slowly increase the percentage of ethyl acetate in your hexane/ethyl acetate mixture.[5]
Compound may have decomposed on the silica gel.Test the stability of your compound on a silica TLC plate before running the column.[5] If it is unstable, consider using a different stationary phase like alumina (B75360) or deactivated silica gel.[1][5]
Compound Elutes Too Quickly (with the solvent front) Eluent polarity is too high.Decrease the polarity of the mobile phase. Use a higher proportion of the non-polar solvent (e.g., hexane).
Crystallization of Compound in the Column The compound or an impurity is crystallizing, blocking the solvent flow.This is a challenging issue. You may need to pre-purify the crude mixture to remove the problematic substance or use a wider column with more silica.[5]
Irregular Band Shape (Tailing or Streaking) The sample is not soluble in the eluent.Try a different solvent system in which your compound is more soluble.[5]
The column is overloaded.Use less sample material for the amount of silica gel.
The silica gel is too acidic.Deactivate the silica gel by treating it with a small amount of a base like triethylamine (B128534) mixed in the eluent.
Low Recovery of the Compound The compound is irreversibly adsorbed onto the silica.As mentioned, test for stability on silica. If there is an issue, consider alternative stationary phases.
The fractions containing the compound were not all collected.Monitor the elution process carefully using TLC for all collected fractions to ensure you have isolated all of the desired product.[6]

Experimental Protocols

Protocol 1: Column Chromatography of this compound

This protocol is a general guideline and may require optimization based on the specific impurity profile of your crude product.

  • TLC Analysis:

    • Dissolve a small amount of the crude this compound in a suitable solvent (e.g., dichloromethane or acetone).

    • Spot the solution on a silica gel TLC plate.

    • Develop the plate using various solvent systems (e.g., different ratios of hexane:ethyl acetate).

    • Visualize the spots under UV light.

    • Select the solvent system that gives an Rf value of ~0.3-0.4 for the desired compound and the best separation from impurities.

  • Column Preparation (Wet Packing):

    • Secure a glass chromatography column vertically.

    • Place a small plug of cotton or glass wool at the bottom of the column.

    • Add a thin layer of sand.

    • In a separate beaker, prepare a slurry of silica gel in the chosen eluent.

    • Pour the slurry into the column, ensuring no air bubbles are trapped.

    • Continuously tap the column gently to ensure even packing.

    • Allow the silica to settle, and drain the excess solvent until the solvent level is just above the top of the silica.

    • Add a thin layer of sand on top of the silica bed to prevent disturbance during sample loading.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal volume of the eluent or a more volatile solvent.

    • Carefully apply the sample solution to the top of the silica gel using a pipette.

    • Allow the sample to adsorb onto the silica by draining the solvent until the level is just at the top of the sand.

  • Elution and Fraction Collection:

    • Carefully add the eluent to the top of the column.

    • Begin collecting fractions in test tubes or flasks.

    • Maintain a constant flow rate. If the separation is difficult, a slower flow rate may improve resolution.

    • If necessary, gradually increase the polarity of the eluent (gradient elution) to elute more polar compounds.

  • Fraction Analysis:

    • Monitor the collected fractions by TLC to identify which ones contain the pure this compound.

    • Combine the pure fractions.

  • Solvent Removal:

    • Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified product.

Visualizations

experimental_workflow cluster_prep Preparation cluster_execution Execution cluster_final Final Steps tlc TLC Analysis (Optimize Eluent) packing Column Packing (Wet Packing with Silica Gel) tlc->packing sample_prep Sample Preparation (Dissolve in Minimal Solvent) packing->sample_prep loading Sample Loading sample_prep->loading elution Elution & Fraction Collection loading->elution analysis Fraction Analysis (TLC) elution->analysis combine Combine Pure Fractions analysis->combine Identify Pure Fractions evaporation Solvent Evaporation combine->evaporation product Purified Product evaporation->product

Caption: Experimental workflow for the purification of this compound.

troubleshooting_workflow cluster_separation Separation Issues cluster_elution Elution Issues cluster_recovery Recovery Issues start Problem with Column Chromatography poor_sep Poor Separation? start->poor_sep optimize_eluent Optimize Eluent with TLC poor_sep->optimize_eluent Yes no_elution Compound Stuck? poor_sep->no_elution No check_loading Check for Overloading optimize_eluent->check_loading repack Repack Column check_loading->repack end Successful Purification repack->end increase_polarity Increase Eluent Polarity no_elution->increase_polarity Yes low_recovery Low Recovery? no_elution->low_recovery No check_stability Check Compound Stability increase_polarity->check_stability check_stability->end check_fractions Re-check all fractions with TLC low_recovery->check_fractions Yes low_recovery->end No check_fractions->end

Caption: Troubleshooting decision tree for column chromatography purification.

References

Recrystallization techniques for purifying acetylated coumarins

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of acetylated coumarins. This resource provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions to address common challenges encountered during the recrystallization process.

Troubleshooting Guide: Common Recrystallization Issues

This guide addresses the most frequent problems encountered during the recrystallization of acetylated coumarins, offering potential causes and actionable solutions.

Q1: My acetylated coumarin (B35378) is "oiling out" instead of forming crystals. What should I do?

A1: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid crystalline structure.[1][2] This is often due to the compound being highly insoluble in the chosen solvent system or the cooling process being too rapid.

  • Potential Cause 1: High degree of supersaturation. The solution may be too concentrated, or the cooling rate is too fast, not allowing sufficient time for crystal lattice formation.[3]

    • Solution: Reheat the solution to dissolve the oil. Add a small amount (1-5%) of additional hot solvent to decrease the saturation level.[3] Allow the solution to cool much more slowly. You can insulate the flask with paper towels or a cork ring to slow down heat loss.[3]

  • Potential Cause 2: Inappropriate solvent. Low-melting point compounds often have high solubility in non-polar solvents, which can lead to oiling out.[1]

    • Solution: Change the solvent or solvent system. If using a single solvent, try a more polar one. If using a mixed solvent system, adjust the ratio to be slightly more polar. For instance, if using a hexane/ethyl acetate (B1210297) mixture, slightly increase the proportion of ethyl acetate.

  • Potential Cause 3: Presence of impurities. Impurities can depress the melting point of the compound, causing it to separate as a liquid.

    • Solution: Attempt to remove impurities before recrystallization. A pre-purification step using a silica (B1680970) plug or treatment with activated charcoal (if colored impurities are present) can be effective.[3][4]

Q2: Crystal formation is not occurring, even after the solution has cooled to room temperature. What is the problem?

A2: A lack of crystal formation indicates that the solution is not sufficiently supersaturated.

  • Potential Cause 1: Too much solvent was used. If an excessive volume of solvent was added during the dissolution step, the compound will remain in the solution even at lower temperatures.[3]

    • Solution: Reheat the solution and gently boil off a portion of the solvent to increase the concentration.[3] Once you observe slight cloudiness or the formation of solid, add a minimal amount of hot solvent to redissolve and then allow it to cool slowly again.

  • Potential Cause 2: Lack of nucleation sites. Crystal growth requires an initial surface, or "seed," to begin.[5]

    • Solution 1 (Scratching): Gently scratch the inside surface of the flask below the solvent level with a glass stirring rod. This action can create microscopic scratches that serve as nucleation points.[5]

    • Solution 2 (Seeding): If you have a pure crystal of the acetylated coumarin, add a tiny speck to the cooled solution. This "seed crystal" will provide a template for further crystal growth.[5]

Q3: My final product yield is very low. How can I improve it?

A3: A low yield is a common issue in recrystallization and can stem from several factors.[3]

  • Potential Cause 1: Using too much solvent. As mentioned previously, excessive solvent will retain a significant portion of your compound in the mother liquor.[3]

    • Solution: Use the minimum amount of hot solvent necessary to fully dissolve your crude product. To check if significant product remains in the filtrate, you can evaporate a small sample of the mother liquor to see if a large amount of residue forms.[3]

  • Potential Cause 2: Premature crystallization. If the solution cools too quickly during a hot filtration step, the product can crystallize in the filter paper or funnel.

    • Solution: Ensure your filtration apparatus (funnel and receiving flask) is pre-heated before filtering the hot solution.[5] This can be done by placing them on the hot plate or in an oven. Using a small amount of hot solvent to wet the filter paper also helps.[5]

  • Potential Cause 3: Inefficient collection. Some product may be left behind in the crystallization flask or lost during washing.

    • Solution: When filtering, rinse the crystallization flask with a small amount of the cold recrystallization solvent (or the filtrate itself) to transfer any remaining crystals.[1] When washing the collected crystals, use a minimal amount of ice-cold solvent to remove impurities without dissolving a significant amount of the product.[1]

Recrystallization Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common recrystallization problems.

G Recrystallization Troubleshooting Workflow start Start Recrystallization dissolve Dissolve Crude Product in Hot Solvent start->dissolve cool Cool Solution dissolve->cool observe Observe Outcome cool->observe oil Problem: Compound 'Oils Out' observe->oil Liquid droplets form? no_xtal Problem: No Crystals Form observe->no_xtal Solution remains clear? low_yield Problem: Low Yield observe->low_yield Few crystals form? success Pure Crystals Obtained observe->success Good crystals form? sol_oil Solution: 1. Reheat & Add More Solvent 2. Cool Slowly 3. Change Solvent System oil->sol_oil sol_no_xtal Solution: 1. Boil Off Excess Solvent 2. Scratch Flask Inner Surface 3. Add a Seed Crystal no_xtal->sol_no_xtal sol_low_yield Solution: 1. Use Minimal Hot Solvent 2. Pre-heat Filtration Apparatus 3. Wash Crystals with Ice-Cold Solvent low_yield->sol_low_yield sol_oil->cool Retry Cooling sol_no_xtal->cool Retry Cooling sol_low_yield->dissolve Retry Process

Caption: A flowchart for diagnosing and solving common recrystallization issues.

Frequently Asked Questions (FAQs)

Q4: What is the best solvent to recrystallize an acetylated coumarin?

A4: The ideal solvent is one in which the acetylated coumarin is highly soluble at high temperatures but poorly soluble at low temperatures.[6] The choice is highly dependent on the specific structure of your compound. A good starting point is to use solvents with functional groups similar to your molecule; for esters like acetylated coumarins, solvents like ethyl acetate are a reasonable choice.[2] Mixed solvent systems are often very effective.[6]

Q5: How do I select a suitable mixed solvent system?

A5: A mixed solvent system consists of two miscible solvents: a "soluble solvent" in which your compound dissolves well, and a "poor solvent" (or anti-solvent) in which it is nearly insoluble.[6] Common pairs include ethanol (B145695)/water, methanol (B129727)/water, ethyl acetate/hexane, and acetone/water.[6][7] The general procedure is to dissolve the compound in a minimal amount of the hot "soluble solvent" and then slowly add the "poor solvent" until the solution becomes faintly cloudy, indicating saturation. A few more drops of the hot "soluble solvent" are then added to redissolve the precipitate before cooling.[6]

Q6: Can I use water for recrystallization?

A6: While many organic compounds have low solubility in water, it can be an excellent recrystallization solvent for polar compounds, especially in mixed systems with alcohols like ethanol.[2][8] Water is non-flammable and inexpensive, but removing it completely during the drying phase can be challenging.[2] For some polar coumarins, aqueous ethanol or aqueous acetic acid has been shown to be effective.[6]

Data Presentation: Solvent Systems for Coumarin Recrystallization

The following table summarizes common solvents and solvent pairs used for the recrystallization of coumarins and related derivatives. Note that optimal solvent choice and ratios must be determined empirically for each specific acetylated coumarin.

Solvent/SystemTypeCharacteristics & Typical Use
Ethanol (EtOH) Single SolventGood general-purpose solvent for moderately polar compounds. Coumarins are often well-soluble in ethanol.[8][9]
Methanol (MeOH) Single SolventSimilar to ethanol but can sometimes be too effective a solvent, leading to lower recovery. Often used in a mixed system with water.[6]
Ethyl Acetate (EtOAc) Single SolventA mid-polarity solvent suitable for many esters. Often used in combination with a non-polar solvent like hexane.
Ethanol/Water Mixed SolventA very common and effective system. The ratio can be adjusted to fine-tune polarity. A 34% aqueous ethanol solution has been used for 7-hydroxy-4-methyl coumarin.[6]
Methanol/Water Mixed SolventAnother effective aqueous mixture. A 40% aqueous methanol solution was found to be optimal for recrystallizing simple coumarin.[6]
Ethyl Acetate/Hexane Mixed SolventExcellent for compounds that are too soluble in pure ethyl acetate. Hexane acts as the anti-solvent.[2]
Acetonitrile (ACN) Single SolventCan give very good results for some polar coumarins. Dissolve in hot ACN and cool slowly.[8]
Toluene Single SolventA non-polar aromatic solvent, useful for compounds that crystallize well from such systems.[4]

Experimental Protocols

General Protocol for Recrystallization of an Acetylated Coumarin

This protocol provides a generalized methodology. The specific solvent, volume, and temperatures should be optimized for your particular compound.

1. Solvent Selection:

  • Place a small amount (10-20 mg) of the crude acetylated coumarin into several test tubes.

  • Add a few drops of different candidate solvents (e.g., ethanol, ethyl acetate, toluene) or solvent mixtures to each tube at room temperature. A good solvent will not dissolve the compound at room temperature.

  • Heat the tubes that did not show dissolution. An ideal solvent will dissolve the compound completely when hot.

  • Allow the hot solutions to cool to room temperature and then in an ice bath. The best solvent will yield a large quantity of crystals upon cooling.

2. Dissolution:

  • Place the crude acetylated coumarin (e.g., 1.0 g) into an Erlenmeyer flask of appropriate size (the solvent should not fill more than half the flask).

  • Add a magnetic stir bar and the chosen solvent in small portions while heating the flask on a hot plate with stirring.

  • Continue adding the hot solvent just until the solid has completely dissolved. Avoid adding a large excess of solvent to ensure a good recovery rate.[3]

3. Hot Filtration (Optional):

  • If the hot solution contains insoluble impurities (e.g., dust, inorganic salts), it must be filtered while hot to remove them.

  • Pre-heat a separate Erlenmeyer flask and a stemless or short-stemmed funnel containing fluted filter paper.[5]

  • Pour the hot solution quickly through the pre-heated setup. This step prevents the desired compound from crystallizing prematurely in the funnel.[5]

4. Crystallization:

  • Cover the flask containing the clear filtrate with a watch glass and set it aside on an insulated surface (e.g., a wood block or paper towels) to cool slowly and undisturbed to room temperature.[3] Slow cooling generally results in larger, purer crystals.

  • Once the flask has reached room temperature, you can place it in an ice-water bath for 15-20 minutes to maximize the crystal yield.

5. Crystal Collection and Washing:

  • Set up a Büchner funnel with a piece of filter paper that fits snugly and wet the paper with a small amount of the cold recrystallization solvent to create a seal.

  • Collect the crystals by vacuum filtration, pouring the cold slurry into the Büchner funnel.[1]

  • Rinse the Erlenmeyer flask with a small amount of ice-cold solvent to transfer any remaining crystals to the funnel.

  • With the vacuum still applied, wash the crystals on the filter paper with a minimal amount of fresh, ice-cold solvent to rinse away the impurity-containing mother liquor.[1]

6. Drying:

  • Allow the vacuum to pull air through the crystals for several minutes to help dry them.

  • Transfer the crystals from the filter paper to a pre-weighed watch glass.

  • Dry the crystals to a constant weight. This can be done by air drying or in a vacuum oven at a temperature well below the compound's melting point.

References

Addressing regio-selectivity issues in the functionalization of coumarins

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the functionalization of coumarins. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges related to regioselectivity in their experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to support your research.

Troubleshooting Guides

This section addresses specific issues that may arise during the functionalization of coumarins, providing potential causes and solutions in a question-and-answer format.

Question 1: My electrophilic substitution reaction on a coumarin (B35378) is giving me a mixture of products, primarily at the C6 and C8 positions. How can I improve the regioselectivity?

Answer:

Poor regioselectivity in electrophilic aromatic substitution on the coumarin benzene (B151609) ring is a common issue. The outcome is often dictated by the electronic properties of the substituents already present on the ring.

Potential Causes:

  • Activating Substituents: The presence of electron-donating groups (e.g., -OH, -OR, -NH2) on the coumarin scaffold activates the ortho and para positions for electrophilic attack. For instance, a hydroxyl group at C7 will direct incoming electrophiles to C6 and C8.

  • Reaction Conditions: Harsh reaction conditions, such as high temperatures or strong Lewis acids, can sometimes lead to a loss of selectivity and the formation of multiple products.

Troubleshooting Steps:

  • Analyze Substituent Effects: Carefully consider the electronic nature of the substituents on your coumarin. Activating groups are ortho, para-directing, while deactivating groups are meta-directing.[1][2][3]

  • Modify Reaction Conditions:

    • Temperature: Try running the reaction at a lower temperature to favor the kinetically controlled, more selective product.

    • Catalyst: Use a milder Lewis acid or consider a metal-free catalytic system. For example, p-toluenesulfonic acid (pTsOH) has been used as a Brønsted acid catalyst for high-yielding, metal-free synthesis of 3-aryl coumarins.[4]

  • Employ Directing Groups: If feasible, introduce a directing group that can chelate to a metal catalyst and direct the functionalization to a specific C-H bond. This is a powerful strategy in C-H activation reactions.

Question 2: I am attempting a C-H functionalization at the C3 position of my coumarin, but I am getting significant amounts of the C4-functionalized product. How can I favor C3 functionalization?

Answer:

Controlling regioselectivity between the C3 and C4 positions in C-H functionalization is a known challenge as both positions are reactive.[5] The choice of metal catalyst, directing group, and reaction partner can significantly influence the outcome.

Potential Causes:

  • Catalyst Choice: Different transition metals have varying affinities for the C3 and C4 positions. For instance, some palladium catalysts may favor C4 arylation, while others might promote C3 alkenylation.[5]

  • Directing Group: The absence of a suitable directing group can lead to poor regioselectivity.

  • Steric Hindrance: The steric bulk of the reactants and the coumarin substrate can influence which position is more accessible for functionalization.

Troubleshooting Steps:

  • Catalyst Screening: Experiment with different transition metal catalysts. For example, a novel Pd(II)-catalyzed dehydrogenative cross-coupling reaction has been developed for the selective phosphonation of coumarins at the C3 position.[6] Similarly, Mn(I) carbonyls have been used for regioselective C-H functionalization.[7][8]

  • Introduction of a Directing Group: The use of a directing group covalently attached to the coumarin at C3 or C4 can effectively control the regioselectivity of C-H activation.[9] Carbonyl groups at the C3 position have been utilized to direct alkenylation to the C4 position with a ruthenium catalyst.[9]

  • Vary the Coupling Partner: The nature of the coupling partner can influence the site of functionalization. For instance, in some transition metal-catalyzed reactions, alkenylation is more facile at the C3 position, while arylation is favored at the C4 position.[5]

  • Photocatalysis: Visible-light-induced reactions can offer high regioselectivity. For example, an efficient photocatalytic decarboxylative alkylation of coumarins at the 3-position has been developed using alkyl N-hydroxyphthalimide esters.[10]

Frequently Asked Questions (FAQs)

Q1: What are the most reactive positions on the coumarin ring for functionalization?

A1: The C3 and C4 positions of the α-pyrone ring are generally the most reactive sites for many functionalization reactions, including C-H activation.[5] The benzene ring's reactivity depends on the substituents present, but electrophilic substitution often occurs at positions ortho and para to electron-donating groups.

Q2: How can I achieve regioselective halogenation of coumarins?

A2: Regiocontrolled halogenation can be challenging. However, specific methods have been developed to achieve this. For example, a copper halide-promoted regioselective halogenation of coumarins using N-halosuccinimide as the halide source has been reported to be effective for less electron-rich or even some electron-poor heteroarenes.[11]

Q3: Are there reliable methods for the synthesis of 3,4-disubstituted coumarins?

A3: Yes, palladium-catalyzed site-selective cross-coupling reactions of 3-bromo-4-trifloxycoumarin or 3-bromo-4-tosyloxycoumarin provide an efficient route for the synthesis of various 3,4-disubstituted coumarins, including 3,4-diarylcoumarins and 3-amino-4-arylcoumarins.[12] The reactivity of the leaving groups was found to be in the order of 4-OTf > 3-Br > 4-OTs, allowing for sequential functionalization.[12]

Q4: Can I use directing groups to control regioselectivity in cross-coupling reactions?

A4: Absolutely. The introduction of a directing group is a powerful and widely used strategy to control regioselectivity in C-H functionalization and cross-coupling reactions of coumarins.[9] These groups can coordinate to the metal catalyst and bring it into close proximity to a specific C-H bond, thereby ensuring selective functionalization.

Quantitative Data

The following tables summarize quantitative data from various regioselective functionalization reactions of coumarins.

Table 1: Regioselective C3-Arylation of Coumarins via Pd-Catalyzed Desulfonative Arylation [9]

EntryCoumarin SubstrateArylating AgentYield (%)
1CoumarinBenzenesulfonyl chloride85
26-MethylcoumarinBenzenesulfonyl chloride82
37-MethoxycoumarinBenzenesulfonyl chloride78
4Coumarin4-Methylbenzenesulfonyl chloride88
5Coumarin4-Methoxybenzenesulfonyl chloride80

Table 2: Regioselective C4-Arylation of Coumarins via Pd-Catalyzed Oxidative Heck Reaction [9]

EntryCoumarin SubstrateArylboronic AcidYield (%)
1CoumarinPhenylboronic acid75
26-ChlorocoumarinPhenylboronic acid72
37-HydroxycoumarinPhenylboronic acid68
4Coumarin4-Tolylboronic acid82
5Coumarin4-Methoxyphenylboronic acid79

Experimental Protocols

Protocol 1: General Procedure for Pd-Catalyzed C3-Phosphonation of Coumarins [6]

  • To a reaction tube, add coumarin (0.2 mmol), dialkyl H-phosphonate (0.4 mmol), Pd(OAc)₂ (10 mol %), and Ag₂CO₃ (0.4 mmol).

  • Add 2 mL of solvent (e.g., dioxane).

  • Stir the mixture at 120 °C for 24 hours under an air atmosphere.

  • After completion of the reaction (monitored by TLC), cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate (B1210297) and filter through a pad of Celite.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography on silica (B1680970) gel to afford the desired 3-phosphonated coumarin.

Protocol 2: General Procedure for Visible-Light-Induced C3-Alkylation of Coumarins [10]

  • In a Schlenk tube, combine the coumarin (0.2 mmol), alkyl N-hydroxyphthalimide ester (0.3 mmol), and a photocatalyst (e.g., Ru(bpy)₃Cl₂ or fac-Ir(ppy)₃, 1-2 mol %).

  • Add 2 mL of a suitable solvent (e.g., DMF or DMSO).

  • Degas the mixture by three freeze-pump-thaw cycles.

  • Irradiate the reaction mixture with a blue LED lamp (40 W) at room temperature for the specified time (typically 12-24 hours).

  • Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel.

Visualizations

Regioselectivity_Control cluster_coumarin Coumarin Core cluster_functionalization Functionalization Pathways cluster_factors Controlling Factors Coumarin Coumarin Scaffold C3_Func C3-Functionalization Coumarin->C3_Func Favored by: - Specific Catalysts - Photocatalysis C4_Func C4-Functionalization Coumarin->C4_Func Favored by: - Different Catalysts - Steric Accessibility Catalyst Catalyst Choice (e.g., Pd, Mn, Ru) Catalyst->C3_Func Catalyst->C4_Func Directing_Group Directing Group Directing_Group->C3_Func Directing_Group->C4_Func Reaction_Partner Reaction Partner (e.g., Alkene vs. Arene) Reaction_Partner->C3_Func Reaction_Partner->C4_Func

Caption: Factors influencing regioselectivity in coumarin C-H functionalization.

Troubleshooting_Workflow Start Poor Regioselectivity (Mixture of Isomers) Check_Substituents Analyze Electronic Effects of Existing Substituents Start->Check_Substituents Modify_Conditions Modify Reaction Conditions (Temp, Catalyst, Solvent) Check_Substituents->Modify_Conditions Use_Directing_Group Introduce a Directing Group Modify_Conditions->Use_Directing_Group Screen_Catalysts Screen Different Metal Catalysts Modify_Conditions->Screen_Catalysts Improved_Selectivity Improved Regioselectivity Use_Directing_Group->Improved_Selectivity Vary_Partner Vary Coupling Partner Screen_Catalysts->Vary_Partner Vary_Partner->Improved_Selectivity

Caption: A workflow for troubleshooting poor regioselectivity in coumarin functionalization.

References

Optimizing excitation and emission wavelengths for coumarin fluorophores

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for coumarin-based fluorescent dyes. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for optimizing the use of coumarin (B35378) fluorophores in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the typical excitation and emission wavelength ranges for coumarin dyes?

Coumarin dyes are a class of UV-excitable fluorophores, with excitation wavelengths typically ranging from 300 to 420 nm and emission wavelengths from 350 to 500 nm for 7-hydroxycoumarin derivatives.[1] The exact wavelengths are highly dependent on the specific coumarin derivative and the solvent environment. For instance, 7-Amino-4-methylcoumarin (AMC) is a common coumarin with typical excitation around 380 nm and emission around 460 nm.[2]

Q2: How does the solvent environment affect the spectral properties of coumarin fluorophores?

The fluorescence of coumarin derivatives, particularly aminocoumarins, is highly sensitive to the solvent environment.[3] An increase in solvent polarity generally leads to a bathochromic (red) shift in the emission spectrum.[3][4] This is attributed to the larger dipole moment of the excited state compared to the ground state.[3][4] Therefore, you can expect to observe different emission maxima when using solvents of varying polarity.[3] For example, the fluorescence quantum yield of some coumarins is high in nonpolar solvents but can decrease significantly in polar solvents.[5]

Q3: What factors can lead to a weak or undetectable fluorescence signal from my coumarin-labeled sample?

A weak or absent fluorescence signal can arise from several factors throughout the experimental workflow.[6] Key areas to investigate include:

  • Labeling Efficiency: Inefficient labeling of your target molecule is a common cause of low fluorescence.[6]

  • Choice of Coumarin Dye: The specific coumarin derivative used significantly impacts the resulting fluorescence intensity.[6]

  • Local Environment: The microenvironment surrounding the coumarin dye on a labeled protein can influence its fluorescence. Quenching can occur due to proximity to certain amino acid residues like tryptophan or tyrosine.[6]

  • Instrument Settings: Incorrect excitation and emission wavelength settings on your fluorometer or microscope are a primary cause of poor signal.[6]

  • Photobleaching: Coumarin dyes are susceptible to photobleaching, which is the light-induced destruction of the fluorophore.[7]

Troubleshooting Guides

Issue 1: Low or No Fluorescence Signal

A common challenge encountered is a weak or absent fluorescence signal. This troubleshooting guide provides a systematic approach to identify and resolve the root cause.

Troubleshooting Workflow:

LowSignalTroubleshooting cluster_labeling Labeling Efficiency Checks cluster_dye Dye Property Checks cluster_environment Environmental Checks cluster_instrument Instrument Setting Checks start Start: Low/No Signal check_labeling Verify Labeling Efficiency start->check_labeling check_dye Evaluate Coumarin Dye Properties check_labeling->check_dye Labeling Confirmed verify_chem Confirm Labeling Chemistry check_labeling->verify_chem check_buffer Check Reaction Buffer pH (e.g., 8.3-8.5 for NHS esters) check_labeling->check_buffer optimize_ratio Optimize Dye-to-Protein Ratio check_labeling->optimize_ratio check_environment Assess Local Environment check_dye->check_environment Dye Properties OK quantum_yield Check Quantum Yield of Dye check_dye->quantum_yield photostability Consider Photostability check_dye->photostability check_instrument Optimize Instrument Settings check_environment->check_instrument Environment Not Quenching quenching Investigate Quenching (e.g., by Trp, Tyr) check_environment->quenching solvent_ph Check Solvent Polarity and pH check_environment->solvent_ph solution Signal Optimized check_instrument->solution Settings Optimized scan_spectra Perform Excitation/Emission Scans check_instrument->scan_spectra adjust_gain Adjust Detector Gain check_instrument->adjust_gain check_filters Verify Filter Sets check_instrument->check_filters

Caption: Troubleshooting workflow for low or no fluorescence signal.

Detailed Steps:

  • Verify Labeling Efficiency:

    • Confirm Labeling Chemistry: Ensure the chosen coumarin derivative's reactive group is compatible with the functional groups on your target molecule. For example, N-hydroxysuccinimide (NHS) esters react with primary amines.[6]

    • Check Reaction Buffer: The pH of the labeling reaction is critical. For NHS ester reactions, a pH of 8.3-8.5 is optimal.[6] Avoid buffers containing primary amines, such as Tris.[6]

    • Optimize Dye-to-Protein Ratio: A 10- to 20-fold molar excess of the dye is a good starting point for optimization.[6] Over-labeling can lead to self-quenching.[6]

  • Evaluate Coumarin Dye Properties:

    • Quantum Yield: Select a coumarin derivative with a high quantum yield in your experimental solvent system for a brighter signal.[8]

    • Photostability: If you are imaging over long periods, choose a more photostable coumarin derivative.[7]

  • Assess the Local Environment:

    • Quenching: Be aware that certain amino acid residues, like tryptophan and tyrosine, can quench the fluorescence of nearby coumarin dyes.[6]

    • Solvent and pH: The fluorescence of coumarins is sensitive to solvent polarity and pH.[2] Ensure your buffer system is optimal for your chosen dye.

  • Optimize Instrument Settings:

    • Excitation and Emission Wavelengths: Do not rely solely on theoretical values. Experimentally determine the optimal excitation and emission maxima using a spectrofluorometer.[3]

    • Detector Gain: Increase the detector gain, but be cautious of amplifying background noise.[9]

    • Filter Sets: For microscopy, ensure your filter sets are appropriate for the spectral characteristics of your coumarin dye.

Issue 2: Rapid Photobleaching

Photobleaching, the irreversible loss of fluorescence due to light exposure, is a common issue with coumarin dyes.[7]

Mitigation Strategies:

  • Reduce Excitation Intensity: Use the lowest possible excitation power that provides an adequate signal.[6]

  • Minimize Exposure Time: Limit the duration of light exposure during imaging.[6]

  • Use Antifade Reagents: For fixed samples, use a commercially available antifade mounting medium.

  • Select a More Photostable Dye: If photobleaching is persistent, consider using a more photostable coumarin derivative or a different class of fluorophores.[7]

Issue 3: High Background Fluorescence

High background fluorescence can obscure the specific signal from your labeled target.

Strategies to Reduce Background:

  • Optimize Staining Protocol: Reduce the concentration of the coumarin conjugate and optimize the incubation time.[7]

  • Improve Washing Steps: Increase the number and duration of washing steps after staining to remove unbound dye.[7]

  • Use appropriate filters: Employ filter sets that are well-matched to your fluorophore to minimize bleed-through from other fluorescent sources.[9]

  • Control for Autofluorescence: In biological samples, cellular components can autofluoresce. Always include an unstained control to assess the level of autofluorescence.[3] For assays involving NADPH, use an excitation wavelength greater than 400 nm to minimize its background fluorescence.[9]

Data Presentation

Table 1: Spectral Properties of Common Coumarin Derivatives

Coumarin DerivativeExcitation Max (nm)Emission Max (nm)SolventQuantum Yield (Φ)
Coumarin 1375446--
Coumarin 1--Ethanol0.73, 0.50[8]
Coumarin 6--Ethanol0.78[8]
Coumarin 7--Methanol0.82[8]
Coumarin 47--Chloroform0.45 - 0.69[8]
Coumarin 102--Ethanol0.764[8][10]
Coumarin 120--Methanol0.51[8]
Coumarin 120--Ethanol0.56[8]
Coumarin 151--Ethanol0.53[8]
Coumarin 153--Ethanol0.544[8][10]
Coumarin 153--Water0.1[8]
Coumarin 153--Cyclohexane0.9[8]
Coumarin 343 X azide--Not Specified0.63[8]
Coumarin 540--Toluene0.76[8]
Coumarin 540--Ethanol~1[8]

Experimental Protocols

Protocol 1: Determining Optimal Excitation and Emission Wavelengths

This protocol outlines the steps to experimentally determine the optimal excitation and emission wavelengths for a coumarin fluorophore using a spectrofluorometer.

Workflow for Wavelength Optimization:

WavelengthOptimization start Start: Prepare Dilute Sample ex_scan Perform Excitation Scan start->ex_scan set_ex_max Set Excitation to Determined Maximum ex_scan->set_ex_max em_scan Perform Emission Scan set_ex_max->em_scan set_em_max Set Emission to Determined Maximum em_scan->set_em_max confirm_ex Re-run Excitation Scan at New Emission Max set_em_max->confirm_ex end Optimal Wavelengths Determined confirm_ex->end

Caption: Experimental workflow for determining optimal excitation and emission wavelengths.

Methodology:

  • Sample Preparation: Prepare a dilute solution of the coumarin fluorophore in the desired solvent. The absorbance at the expected excitation maximum should be between 0.02 and 0.1 to avoid inner filter effects.[8]

  • Excitation Scan:

    • Set the emission wavelength to an estimated value (e.g., based on literature for similar compounds).

    • Scan a range of excitation wavelengths (e.g., 300-450 nm).

    • The wavelength with the highest fluorescence intensity is the optimal excitation wavelength.

  • Emission Scan:

    • Set the excitation wavelength to the optimal value determined in the previous step.

    • Scan a range of emission wavelengths (e.g., 400-600 nm).

    • The wavelength with the highest fluorescence intensity is the optimal emission wavelength.

  • Confirmation (Optional but Recommended):

    • Set the emission wavelength to the newly determined optimal value.

    • Re-run the excitation scan to confirm the optimal excitation wavelength.

Protocol 2: Relative Quantum Yield Determination

The comparative method is a common technique for determining the fluorescence quantum yield of a compound relative to a known standard.[8]

Principle:

The quantum yield of an unknown sample (X) is calculated relative to a standard (ST) by comparing their integrated fluorescence intensities and absorbances at the same excitation wavelength using the following equation[8]:

ΦX = ΦST * (GradX / GradST) * (η2X / η2ST)

Where:

  • Φ is the fluorescence quantum yield.

  • Grad is the gradient from the plot of integrated fluorescence intensity versus absorbance.

  • η is the refractive index of the solvent.

Methodology:

  • Standard Selection: Choose a suitable fluorescence standard with a known quantum yield, such as quinine (B1679958) sulfate (B86663) in 0.1 M H2SO4 (Φ = 0.54) for blue-emitting dyes.[8]

  • Solution Preparation: Prepare a series of dilutions for both the unknown sample and the standard in the same solvent. The concentrations should be chosen so that the absorbance at the excitation wavelength is in the range of 0.02 to 0.1.[8]

  • Absorbance Measurement: Use a UV-Vis spectrophotometer to measure the absorbance of each solution at the chosen excitation wavelength.

  • Fluorescence Measurement: Use a spectrofluorometer to record the fluorescence emission spectrum for each solution at the same excitation wavelength used for absorbance measurements.

  • Data Analysis:

    • Integrate the area under the fluorescence emission curve for each solution.

    • Plot the integrated fluorescence intensity versus absorbance for both the unknown and the standard.

    • Determine the gradient (slope) of the linear fit for both plots.

    • Calculate the quantum yield of the unknown sample using the equation above.

References

Preventing photobleaching of coumarin probes during fluorescence microscopy

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with practical troubleshooting advice and frequently asked questions (FAQs) to mitigate the photobleaching of coumarin (B35378) probes during fluorescence microscopy.

Frequently Asked Questions (FAQs)

Section 1: Understanding Photobleaching
Q1: What is photobleaching and why does it affect my coumarin probe?

A1: Photobleaching is the irreversible photochemical destruction of a fluorescent molecule (fluorophore) upon exposure to light.[1] When a coumarin probe is excited by a light source (like a laser or an arc lamp), it transitions to an excited electronic state. From this state, it can return to the ground state by emitting a photon (fluorescence). However, the excited fluorophore can also undergo a transition to a long-lived triplet state. In this triplet state, the molecule is highly reactive and can interact with molecular oxygen, generating reactive oxygen species (ROS) like singlet oxygen.[2] These ROS can then attack and chemically damage the coumarin molecule, rendering it permanently non-fluorescent.[2][3] The electron-rich structure of the coumarin core makes it particularly susceptible to this type of photooxidation.[3]

G Simplified Jablonski Diagram for Photobleaching cluster_oxygen Oxygen Interaction S0 Ground State (S₀) S1 Excited Singlet State (S₁) S0->S1 Excitation (Light Absorption) Bleached Bleached Coumarin (Non-fluorescent) S1->S0 Fluorescence T1 Excited Triplet State (T₁) S1->T1 Intersystem Crossing O2 Molecular Oxygen (³O₂) T1->O2 Energy Transfer ROS Reactive Oxygen Species (¹O₂) T1->ROS Energy Transfer ROS->Bleached Oxidation

Caption: The primary pathway of fluorophore photobleaching.
Q2: How do different chemical groups on the coumarin ring affect photostability?

A2: The photostability of coumarin dyes is heavily influenced by the chemical substituents on the coumarin ring.[3]

  • Electron-donating groups (e.g., amino groups at the 7-position) generally increase the fluorescence quantum yield but can make the molecule more prone to oxidation, potentially decreasing photostability.[3]

  • Electron-withdrawing groups (e.g., at the 3- or 4-position) can enhance photostability by reducing the electron density of the ring system, making it less susceptible to photooxidation.[3]

  • Fluorine substitutions have been specifically engineered into some coumarin derivatives (e.g., at positions 6 and 8) to improve photostability and quantum yield.[4]

Section 2: Troubleshooting and Solutions
Q3: My signal is fading too quickly. What are the first things I should check?

A3: Rapid signal loss is a classic sign of photobleaching. Before changing your probe or sample preparation, optimize your microscope settings. The total light dose delivered to the sample is a key factor.[5]

Troubleshooting Workflow:

G cluster_settings Imaging Parameter Optimization Start Problem: Rapid Signal Fading CheckSettings 1. Optimize Imaging Parameters Start->CheckSettings CheckReagents 2. Use Antifade Reagents CheckSettings->CheckReagents If problem persists Intensity ↓ Lower Excitation Intensity (Use ND filters) Exposure ↓ Reduce Exposure Time Binning ↑ Increase Binning Wavelength Use Higher Wavelength (if possible) CheckProbe 3. Choose a More Photostable Probe CheckReagents->CheckProbe If problem persists Result Solution: Stable Fluorescence Signal CheckProbe->Result

Caption: A logical workflow for troubleshooting photobleaching.
  • Reduce Illumination Intensity : Use the lowest light intensity that provides an adequate signal-to-noise ratio. Employ neutral density (ND) filters to decrease excitation light without changing its color.[6][7]

  • Minimize Exposure Time : Use the shortest possible exposure time for your camera. Avoid unnecessarily long or continuous exposure.[6][8] For live-cell imaging, be aware of "illumination overhead," where the sample is illuminated even when the camera is not acquiring an image; longer exposure times can sometimes reduce the relative impact of this overhead.[5]

  • Limit Exposure Area and Duration : Only illuminate the specific area you are imaging and only when actively acquiring data. Use transmitted light to find and focus on your region of interest before switching to fluorescence.[7]

  • Choose the Right Wavelength : Shorter wavelengths (higher energy) are more likely to cause photodamage.[6] If your experimental setup allows, use an excitation wavelength that is as long as possible.

Q4: What are antifade reagents and how do I choose one for my coumarin probe?

A4: Antifade reagents are chemical compounds added to mounting media to reduce photobleaching. Most function as reactive oxygen species (ROS) scavengers, neutralizing the harmful molecules that destroy fluorophores.[9] Common antifade agents include n-propyl gallate (NPG), p-phenylenediamine (B122844) (PPD), and 1,4-diazabicyclo[2.2.2]octane (DABCO).[9]

Comparison of Common Antifade Reagents

Antifade Reagent Advantages Disadvantages Best For
n-Propyl Gallate (NPG) Non-toxic, can be used with live cells.[9][10] Difficult to dissolve; may have anti-apoptotic effects that can interfere with biological studies.[9] General use, including live-cell imaging (with caution).
p-Phenylenediamine (PPD) Considered one of the most effective antifade compounds.[10] Can be toxic; may react with and damage cyanine (B1664457) dyes (e.g., Cy2); can cause weak/diffuse fluorescence after storage.[9][10] Fixed cells when maximum photostability is required and cyanine dyes are not in use.
DABCO Less toxic than PPD.[9][10] Less effective than PPD; may have anti-apoptotic properties.[9][10] Live-cell imaging, as a less toxic alternative to PPD.
Vectashield® Commercially available, offers excellent antifading for coumarin.[11] May cause a slight reduction in initial fluorescence intensity; can have some blue autofluorescence with UV excitation.[10][11] Quantitative imaging and multicolor applications due to consistent performance.[11]

| ProLong™ Gold | Commercially available, premixed, cures within 24 hours for long-term storage.[12] | Curing time required before imaging. | Fixed cells requiring long-term archival storage. |

A study comparing antifade agents found that for coumarin, Vectashield® increased the fluorescence half-life from 25 seconds (in glycerol (B35011)/PBS) to 106 seconds.[11]

Q5: Can I make my own antifade mounting medium?

A5: Yes, preparing your own antifade medium is a cost-effective option. Below are two common protocols.

Experimental Protocols
Protocol 1: n-Propyl Gallate (NPG) Antifade Mounting Medium

This protocol is adapted from recipes provided by Jackson ImmunoResearch and other sources.[13][14]

Materials:

  • 10X Phosphate-Buffered Saline (PBS)

  • Glycerol (ACS grade, 99-100% purity)

  • n-Propyl gallate (Sigma P3130 or equivalent)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Stir plate and stir bar

  • 50 mL conical tube or glass vial

Procedure:

  • Prepare a 20% (w/v) n-propyl gallate stock solution: Dissolve 2 g of n-propyl gallate in 10 mL of DMSO. Note: NPG does not dissolve well in aqueous solutions, so a solvent like DMSO is required.[13]

  • Prepare the glycerol/PBS base: In a 50 mL tube, thoroughly mix 9 mL of glycerol with 1 mL of 10X PBS.

  • Combine the solutions: While vigorously stirring the glycerol/PBS mixture, slowly add 100 µL of the 20% n-propyl gallate stock solution dropwise.

  • Mix and Store: Continue stirring until the solution is homogeneous. Aliquot into smaller tubes, protect from light, and store at -20°C for long-term use.

Protocol 2: p-Phenylenediamine (PPD) Antifade Mounting Medium

This protocol is based on a common formulation for a PPD-based medium.[15][16] Caution: PPD is toxic. Always wear gloves and a mask, and handle it in a fume hood.[15]

Materials:

  • p-Phenylenediamine (PPD, light-sensitive)

  • Glycerol

  • 1X PBS

  • Carbonate-Bicarbonate buffer (pH ~9.0) to adjust final pH

  • Foil-wrapped glass vial with a small stir bar

Procedure:

  • Prepare the mounting medium base: In a foil-wrapped glass vial, combine 9 mL of glycerol and 1 mL of 1X PBS. Place it on a stir plate and begin mixing.[15]

  • Add PPD: Carefully weigh out 10 mg of PPD and add it to the stirring glycerol/PBS solution.[15] PPD is light-sensitive, so keep the container wrapped in foil.[15]

  • Dissolve PPD: Allow the mixture to stir for 1-2 hours, or until the PPD is fully dissolved. The solution should be nearly colorless. A strong yellow or brown color indicates the PPD may be oxidized and should be discarded.[15]

  • Adjust pH: Use pH paper to check the pH. Add Carbonate-Bicarbonate buffer dropwise until the pH of the mounting medium is between 8.0 and 9.0. A high pH is critical for PPD to function effectively.[17]

  • Store: Aliquot into light-protected tubes and store at -20°C or -70°C.[15][16]

References

Validation & Comparative

A Comparative Guide to Fluorescent Probes for Aluminum Ion (Al³⁺) Detection: 8-Acetyl-7-methoxycoumarin and Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the sensitive and selective detection of aluminum ions (Al³⁺) is crucial due to their implications in neurodegenerative diseases and environmental monitoring. This guide provides an objective comparison of 8-Acetyl-7-methoxycoumarin and other classes of fluorescent probes for Al³⁺ detection, supported by experimental data and detailed protocols.

The development of fluorescent probes has revolutionized the detection of metal ions, offering high sensitivity, selectivity, and the potential for real-time imaging in biological systems. Among the various metal ions, Al³⁺ has garnered significant attention due to its association with health disorders. Coumarin derivatives, such as this compound, represent a prominent class of fluorescent probes for Al³⁺. Their mechanism often relies on a process called Chelation-Enhanced Fluorescence (CHEF), where the binding of Al³⁺ to the probe restricts intramolecular rotation and inhibits non-radiative decay pathways, leading to a significant increase in fluorescence intensity.

This guide will compare the performance of a representative coumarin-based probe with other widely used fluorescent probes for Al³⁺ detection, including those based on Rhodamine B, Schiff bases, and Quinoline scaffolds.

Performance Comparison of Fluorescent Probes for Al³⁺ Detection

Probe ClassificationSpecific Probe ExampleLimit of Detection (LOD)Linear RangeSelectivityResponse TimeSolvent System
Coumarin-based 8-Acetyl-7-hydroxy-4-methylcoumarin (B1234970) (AHMC)0.21 µM[1]Not specifiedHigh selectivity for Al³⁺ over other common metal ions[1]Not specifiedMethanol-water[1]
Rhodamine-based Rhodamine B hydrazide derivative0.33 µM[2]1.0 - 35.0 µM[2]Selective for Al³⁺[2]Not specifiedNot specified
Schiff Base Salicylaldehyde-based probe (3b)0.281 µM[3][4]Not specifiedHigh selectivity against various metal ions[3][4]~80 seconds[3][4]Aqueous media[3][4]
Quinoline-based Quinoline-hydrazone probe (HL)0.72 µMNot specifiedSelective for Al³⁺ over many other metal ionsNot specifiedEthanol (B145695)

Signaling Pathways and Experimental Workflows

The underlying mechanisms of fluorescence enhancement and the experimental procedures for probe evaluation are critical for understanding their application and for designing new experiments.

Signaling Pathway: Chelation-Enhanced Fluorescence (CHEF)

A common signaling mechanism for many fluorescent Al³⁺ probes is Chelation-Enhanced Fluorescence (CHEF). In the unbound state, the probe exhibits weak fluorescence due to photoinduced electron transfer (PET) or other non-radiative decay processes. Upon binding to Al³⁺, a rigid complex is formed, which inhibits these quenching pathways and leads to a significant "turn-on" fluorescent signal.

CHEF_Mechanism Probe Fluorescent Probe (Low Fluorescence) Al3_ion Al³⁺ Ion Probe->Al3_ion Chelation Complex Probe-Al³⁺ Complex (High Fluorescence) Quenching Non-radiative decay (e.g., PET) Probe->Quenching Inhibited by Al³⁺ binding Al3_ion->Complex Enhancement Fluorescence Enhancement Complex->Enhancement

Caption: Chelation-Enhanced Fluorescence (CHEF) signaling mechanism.

Experimental Workflow for Probe Evaluation

The evaluation of a new fluorescent probe for Al³⁺ detection typically follows a standardized workflow to characterize its performance. This includes synthesis, characterization, and testing of its photophysical response to the target ion.

Experimental_Workflow cluster_synthesis Probe Synthesis & Characterization cluster_photophysical Photophysical Studies Synthesis Synthesis of Probe Purification Purification Synthesis->Purification Characterization Structural Characterization (NMR, MS, etc.) Purification->Characterization Abs_Em Absorbance & Emission Spectra Characterization->Abs_Em Titration Fluorescence Titration with Al³⁺ Abs_Em->Titration Selectivity Selectivity against other ions Abs_Em->Selectivity Response_Time Response Time Measurement Abs_Em->Response_Time LOD LOD & Linear Range Calculation Titration->LOD

Caption: General experimental workflow for fluorescent probe evaluation.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the validation and application of fluorescent probes. Below are representative protocols for the synthesis and Al³⁺ detection using the compared classes of probes.

Coumarin-based Probe: 8-Acetyl-7-hydroxy-4-methylcoumarin (AHMC)
  • Synthesis: The synthesis of 8-acetyl-7-hydroxy-4-methylcoumarin can be achieved through the Fries rearrangement of 7-acetoxy-4-methylcoumarin. This involves reacting 7-hydroxy-4-methylcoumarin with acetic anhydride (B1165640) to form the acetate, followed by rearrangement using a Lewis acid catalyst like aluminum chloride.

  • Detection Protocol:

    • Stock Solution Preparation: Prepare a 1 mM stock solution of AHMC in methanol (B129727). Prepare a stock solution of Al³⁺ (e.g., 10 mM from Al(NO₃)₃·9H₂O) in deionized water.

    • Working Solution: Prepare a 10 µM working solution of AHMC in a suitable solvent system, such as a methanol-water mixture (e.g., 95:5 v/v).[1]

    • Fluorescence Measurement:

      • Place 3.0 mL of the AHMC working solution into a quartz cuvette.

      • Record the initial fluorescence emission spectrum (e.g., from 400 nm to 600 nm) with an excitation wavelength of 375 nm.[1]

      • Successively add small aliquots of the Al³⁺ stock solution to the cuvette, mix thoroughly, and record the fluorescence spectrum after each addition.

    • Selectivity Test: Prepare solutions of the AHMC working solution containing various other metal ions at a concentration significantly higher than that of Al³⁺ to be tested. Record the fluorescence spectra and compare the intensity at the emission maximum with that of the Al³⁺ solution.

Rhodamine-based Probe: Rhodamine B hydrazide derivative
  • Synthesis: Rhodamine B hydrazide is synthesized by reacting Rhodamine B with hydrazine (B178648) hydrate (B1144303) in ethanol under reflux.[5] The resulting hydrazide can then be further reacted with an appropriate aldehyde or ketone to form the final Schiff base probe.[6]

  • Detection Protocol:

    • Probe Solution: Prepare a stock solution of the rhodamine-based probe in a suitable solvent like acetonitrile (B52724) or a mixed aqueous solution.

    • Titration: To a solution of the probe, incrementally add a standard solution of Al³⁺.

    • Spectral Analysis: Monitor the changes in the absorption and fluorescence spectra after each addition. A typical "turn-on" response for Al³⁺ involves the appearance of a new absorption band around 560 nm and a strong fluorescence emission around 580 nm, corresponding to the ring-opening of the rhodamine spirolactam.

Schiff Base Probe: Salicylaldehyde-based Probe
  • Synthesis: Salicylaldehyde-based Schiff base probes are typically synthesized through a one-step condensation reaction between salicylaldehyde (B1680747) (or its derivatives) and an appropriate amine-containing compound in a solvent like ethanol or methanol under reflux.[3]

  • Detection Protocol:

    • Probe Solution: Prepare a stock solution of the Schiff base probe in a solvent such as DMSO or a mixed aqueous system.

    • Fluorescence Assay: In a cuvette, add the probe solution to a buffer solution (e.g., HEPES).

    • Al³⁺ Addition: Add a solution of Al³⁺ to the cuvette and record the fluorescence spectrum. The formation of the probe-Al³⁺ complex often leads to a significant enhancement of fluorescence due to the inhibition of C=N isomerization and the CHEF effect.[3][4]

    • Selectivity and Response Time: The selectivity is tested by adding other metal ions, and the response time is determined by monitoring the fluorescence intensity immediately after the addition of Al³⁺ over a period of time.[3][4]

Quinoline-based Probe: Quinoline-hydrazone Probe
  • Synthesis: Quinoline-hydrazone probes are generally synthesized by the condensation reaction of a quinoline-based hydrazide with a suitable aldehyde or ketone.

  • Detection Protocol:

    • Probe and Ion Solutions: Prepare stock solutions of the quinoline-hydrazone probe and various metal ions in an appropriate solvent, such as ethanol.

    • Fluorescence Titration: To the probe solution, add increasing amounts of the Al³⁺ stock solution.

    • Spectral Measurement: Record the fluorescence emission spectrum after each addition. The binding of Al³⁺ to the probe typically results in a significant fluorescence enhancement.

    • Interference Study: To assess selectivity, the fluorescence of the probe in the presence of Al³⁺ is measured again after the addition of other potentially interfering metal ions.

Conclusion

The selection of a fluorescent probe for Al³⁺ detection is a critical decision for researchers. While this compound and its analogs are effective and well-studied, offering good sensitivity and selectivity, other classes of probes present their own advantages. Rhodamine-based probes often provide a large Stokes shift and a distinct colorimetric change, making them suitable for "naked-eye" detection. Schiff base probes are synthetically accessible and can be readily tuned to optimize their photophysical properties. Quinoline-based probes also demonstrate strong fluorescence enhancement upon Al³⁺ binding.

Ultimately, the choice of probe will depend on the specific requirements of the experiment, including the desired sensitivity, the complexity of the sample matrix, and the available instrumentation. This guide provides a foundational comparison to aid researchers in making an informed decision for their Al³⁺ detection needs.

References

A Comparative Guide to the Synthesis of 8-Acetyl-7-Hydroxycoumarin: Pechmann Condensation vs. Fries Rearrangement Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the synthesis of coumarin (B35378) derivatives is a cornerstone of creating novel therapeutic agents. Among these, 8-acetyl-7-hydroxycoumarin (B184913) stands out as a critical intermediate. This guide provides an objective comparison of two prominent synthetic strategies to obtain this scaffold: a multi-step pathway involving a Fries rearrangement and a more direct acylation approach. Both methods typically employ a Pechmann condensation to construct the initial coumarin ring system.

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of 8-acetyl-7-hydroxy-4-methylcoumarin (B1234970), a common derivative, through two distinct pathways. Both routes commence with the synthesis of 7-hydroxy-4-methylcoumarin via the Pechmann condensation of resorcinol (B1680541) and ethyl acetoacetate (B1235776).

ParameterMethod A: Multi-Step Synthesis via Fries RearrangementMethod B: Direct Acylation
Starting Material 7-Hydroxy-4-methylcoumarin7-Hydroxy-4-methylcoumarin
Key Reagents Acetic anhydride (B1165640), Aluminum chlorideAcetyl chloride, Aluminum chloride, Sodium chloride
Reaction Steps 1. Acetylation of 7-hydroxy-4-methylcoumarin2. Fries Rearrangement of 7-acetoxy-4-methylcoumarin (B160210)Direct Friedel-Crafts type acylation
Reaction Temperature Acetylation: RefluxFries Rearrangement: 160°C[1][2]160-165°C[3]
Reaction Time Acetylation: 1.5 hoursFries Rearrangement: 2-3 hours[1][2]Not explicitly stated, but involves heating until HCl evolution ceases[3]
Reported Yield High yield for Fries rearrangement, often the exclusive product[4]The crude product contains a mixture of 8-acetyl and 6-acetyl isomers (approx. 70% and 30% respectively)[3]. The final yield of pure 8-acetyl-7-hydroxy-4-methylcoumarin after recrystallization is approximately 77% based on the starting coumarin.
Selectivity Highly selective for the 8-position (ortho to the hydroxyl group)[4][5]Produces a mixture of ortho (8-acetyl) and para (6-acetyl) isomers, requiring purification[3]

Experimental Protocols

Pechmann Condensation for 7-Hydroxy-4-methylcoumarin (Precursor Synthesis)

This protocol describes the initial synthesis of the coumarin core structure.[1]

  • Preparation: Cool 50 mL of concentrated sulfuric acid in a 250 mL beaker to below 10°C using an ice bath.

  • Reaction Mixture: At 0°C, add a solution of resorcinol (5 g) dissolved in ethyl acetoacetate (6.75 mL). Maintain cooling during the addition.

  • Incubation: Leave the reaction mixture in a refrigerator overnight.

  • Precipitation: Pour the mixture into crushed ice to precipitate the product.

  • Purification: Filter the solid and recrystallize from ethyl alcohol to obtain pure 7-hydroxy-4-methylcoumarin.

Method A: Synthesis of 8-Acetyl-7-hydroxy-4-methylcoumarin via Fries Rearrangement

This method involves the acetylation of the 7-hydroxy group followed by a Lewis acid-catalyzed rearrangement.[1][2]

  • Acetylation: Reflux a mixture of 7-hydroxy-4-methylcoumarin with acetic anhydride for 1.5 hours. Pour the reaction mixture onto crushed ice to precipitate 7-acetoxy-4-methylcoumarin. Filter and dry the product.

  • Fries Rearrangement: Heat an intimate mixture of 7-acetoxy-4-methylcoumarin and anhydrous aluminum chloride (e.g., 4.5 g) in an oil bath at 160°C for two to three hours.[1][6]

  • Work-up: Cool the reaction mixture and decompose it with ice-cold water containing hydrochloric acid.

  • Isolation: Filter the resulting solid, wash with water, and purify by recrystallization from a suitable solvent like ethanol (B145695) to yield 8-acetyl-7-hydroxy-4-methylcoumarin.

Method B: Direct Acylation of 7-Hydroxy-4-methylcoumarin

This protocol describes a one-pot acylation of the pre-formed coumarin.[3]

  • Reaction Setup: In a flask, mix 7-hydroxy-4-methylcoumarin (26.4 g), aluminum chloride (76.1 g), and sodium chloride (9.5 g).

  • Heating: Immerse the flask in an oil bath and raise the temperature to 150°C.

  • Acylation: Increase the temperature to 160°C and add acetyl chloride (11.8 ml) to the melt over approximately 30 minutes. Continue stirring until the evolution of hydrogen chloride ceases.

  • Final Heating: Maintain the melt at 160-165°C for an additional 15 minutes.

  • Precipitation: Pour the hot melt into 1000 ml of water with stirring.

  • Purification: Filter the solid product, wash it free of chloride, and dry. The crude product will be a mixture of 8-acetyl-7-hydroxy-4-methylcoumarin (~70%) and 4-methyl-7-hydroxy-6-acetyl-coumarin (~30%). The desired 8-acetyl isomer is purified by repeated recrystallization from 85% industrial methylated spirit.

Visualizing the Synthetic Pathways

The following diagrams illustrate the logical workflow and reaction mechanisms for the synthesis of 8-acetyl-7-hydroxycoumarin.

logical_flow cluster_start Starting Materials cluster_precursor Precursor Synthesis cluster_method_a Method A: Fries Rearrangement cluster_method_b Method B: Direct Acylation Resorcinol Resorcinol Pechmann Pechmann Condensation Resorcinol->Pechmann EtAcAc Ethyl Acetoacetate EtAcAc->Pechmann Coumarin_Core 7-Hydroxy-4-methylcoumarin Pechmann->Coumarin_Core Acetylation Acetylation Coumarin_Core->Acetylation Direct_Acylation Direct Acylation Coumarin_Core->Direct_Acylation Acetoxy 7-Acetoxy-4-methylcoumarin Acetylation->Acetoxy Fries Fries Rearrangement Acetoxy->Fries Product_A 8-Acetyl-7-hydroxy-4-methylcoumarin Fries->Product_A Product_B 8-Acetyl-7-hydroxy-4-methylcoumarin (and 6-acetyl isomer) Direct_Acylation->Product_B pechmann_mechanism cluster_pechmann Pechmann Condensation Mechanism Resorcinol Resorcinol Transesterification Transesterification Resorcinol->Transesterification Ketoester Ethyl Acetoacetate Ketoester->Transesterification Acid Acid Catalyst (H+) Acid->Transesterification Ring_Closure Intramolecular Electrophilic Attack Transesterification->Ring_Closure Dehydration Dehydration Ring_Closure->Dehydration Product 7-Hydroxy-4-methylcoumarin Dehydration->Product fries_mechanism cluster_fries Fries Rearrangement Mechanism Phenolic_Ester 7-Acetoxy-4-methylcoumarin Complexation Complex Formation Phenolic_Ester->Complexation Lewis_Acid Lewis Acid (AlCl3) Lewis_Acid->Complexation Acylium_Ion Acylium Ion Generation Complexation->Acylium_Ion Electrophilic_Attack Electrophilic Aromatic Substitution (ortho) Acylium_Ion->Electrophilic_Attack Product 8-Acetyl-7-hydroxy-4-methylcoumarin Electrophilic_Attack->Product

References

Validating the Selectivity of 8-Acetyl-7-methoxycoumarin for Specific Metal Ions: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the potential of 8-Acetyl-7-methoxycoumarin as a selective fluorescent probe for metal ion detection. Due to a lack of specific experimental data for this compound in the current literature, this guide will focus on the closely related and well-characterized derivative, 8-Acetyl-7-hydroxy-4-methylcoumarin (AHMC) , as a representative example of the 8-acetylcoumarin scaffold. The principles and methodologies described herein are readily adaptable for the evaluation of this compound.

The guide will compare the performance of AHMC with other fluorescent probes for the detection of Aluminum (Al³⁺) and Ferric (Fe³⁺) ions, providing supporting experimental data and detailed protocols.

Performance Comparison of Fluorescent Probes

The selectivity of a fluorescent probe is a critical parameter for its application in complex biological and environmental systems. The following tables summarize the performance characteristics of AHMC for Al³⁺ detection and compare it with other fluorescent sensors for both Al³⁺ and Fe³⁺.

Table 1: Performance Characteristics of 8-Acetyl-7-hydroxy-4-methylcoumarin (AHMC) for Al³⁺ Detection [1]

ParameterValue
AnalyteAl³⁺
Emission Maximum (λem)495 nm
Fluorescence Enhancement~100-fold
Limit of Detection (LOD)2.1 x 10⁻⁷ M
Binding Constant (Kₐ)1.86 x 10¹⁴ M⁻³
Stoichiometry (AHMC:Al³⁺)3:1

Table 2: Comparative Performance of Fluorescent Probes for Al³⁺ Detection

ProbeEmission Maximum (λem)Limit of Detection (LOD)Key Features
AHMC [1]495 nm2.1 x 10⁻⁷ M"Turn-on" fluorescence based on CHEF mechanism.
Probe L (Schiff-base) [2]Not specifiedNot specifiedExcellent selective and sensitive "turn-on" response in DMSO-H₂O.
Pyrrole hydrazone Schiff bases (1-4) [3]Not specified10⁻⁸ M level"Turn-on" fluorescence in aqueous solution.
BHMP [3]Not specified1.04 x 10⁻⁸ MSimple one-step synthesis, applicable in living cells and plants.

Table 3: Comparative Performance of Fluorescent Probes for Fe³⁺ Detection

ProbeEmission Maximum (λem)Limit of Detection (LOD)Key Features
APSB (Pyrene-based) [4]520 nm1.95 nM"Turn-on" fluorescence with 17-fold intensity enhancement.
Carbon Dots (from citric acid and ethylenediamine) [5]453 nm1.68 µMFluorescence quenching mechanism.
Probe 7 (Rhodamine-based) [6]Not specified0.031 µM"Turn-on" response, applicable for sensing S²⁻ anions.
CS/RB and CS/MCMC (Chitosan-based) [7]Not specifiedNot specifiedFluorescence quenching specific to Fe³⁺.

Signaling Pathways and Experimental Workflow

The interaction of 8-acetylcoumarin derivatives with metal ions typically follows a "turn-on" fluorescence mechanism. This is often governed by the principles of Chelation-Enhanced Fluorescence (CHEF) and inhibition of Photoinduced Electron Transfer (PET).

cluster_0 Unbound State cluster_1 Bound State Probe 8-Acetyl-7-hydroxycoumarin (Low Fluorescence) PET Photoinduced Electron Transfer Probe->PET Energy Transfer Complex Probe-Metal Ion Complex (High Fluorescence) Metal Metal Ion Quenching Quenching PET->Quenching Non-radiative decay Inhibition Inhibition Excitation Excitation Excitation->Probe Emission Emission Complex->Emission Fluorescence Metal->Complex Chelation

Signaling pathway of a "turn-on" fluorescent probe.

The experimental validation of a probe's selectivity involves a systematic workflow to test its response to a variety of metal ions.

Start Start Prep_Probe Prepare Probe Stock Solution Start->Prep_Probe Prep_Ions Prepare Metal Ion Stock Solutions Start->Prep_Ions Titration Fluorescence Titration Prep_Probe->Titration Prep_Ions->Titration Add_Target Add Target Metal Ion to Probe Solution Titration->Add_Target Target Ion Add_Interfering Add Interfering Metal Ions to Probe Solution Titration->Add_Interfering Interfering Ions Measure_Target Measure Fluorescence Spectrum Add_Target->Measure_Target Analysis Data Analysis and Comparison Measure_Target->Analysis Measure_Interfering Measure Fluorescence Spectra Add_Interfering->Measure_Interfering Measure_Interfering->Analysis End End Analysis->End

Experimental workflow for selectivity validation.

Experimental Protocols

The following protocols are adapted from established procedures for coumarin-based fluorescent probes and can be used to evaluate the selectivity of this compound.[1]

Protocol 1: Synthesis of 8-Acetyl-7-hydroxy-4-methylcoumarin (AHMC)

This protocol describes a common method for synthesizing the core scaffold.

Materials:

  • 7-hydroxy-4-methylcoumarin

  • Anhydrous aluminum chloride (AlCl₃)

  • Sodium chloride (NaCl)

  • Acetyl chloride (CH₃COCl)

  • Concentrated hydrochloric acid (HCl)

  • Water

Procedure:

  • In a flask, thoroughly mix 7-hydroxy-4-methylcoumarin, anhydrous AlCl₃, and NaCl.

  • Heat the mixture in an oil bath to 150 °C. Hydrogen chloride gas will begin to evolve.

  • Maintain the temperature at 150 °C for 15 minutes.

  • Increase the temperature to 160 °C and stir the melt until the evolution of HCl ceases.

  • While maintaining stirring, add acetyl chloride to the melt over approximately 30 minutes.

  • Maintain the reaction mixture at 160-165 °C for an additional 15 minutes.

  • Carefully pour the hot melt into water with vigorous stirring.

  • Filter the resulting solid precipitate and wash it with water until it is free of chloride ions.

  • Dry the solid product. Note that the crude product may contain a mixture of 8-acetyl and 6-acetyl isomers and may require further purification (e.g., recrystallization or column chromatography).

Protocol 2: General Procedure for Fluorescence Titration and Selectivity Studies

This protocol outlines the steps to assess the fluorescence response of a probe to a specific metal ion and evaluate its selectivity against other ions.

Materials:

  • Fluorescent probe (e.g., AHMC or this compound)

  • Spectroscopic grade solvent (e.g., Methanol, DMSO, or Acetonitrile)

  • Deionized water

  • Stock solution of the target metal ion (e.g., Al(NO₃)₃·9H₂O or FeCl₃) of known concentration

  • Stock solutions of various other metal ions for selectivity testing (e.g., Na⁺, K⁺, Mg²⁺, Ca²⁺, Cu²⁺, Zn²⁺, Fe²⁺, Hg²⁺, Pb²⁺, Cd²⁺)

  • Fluorometer with a quartz cuvette

Procedure:

A. Preparation of Solutions:

  • Probe Stock Solution: Prepare a stock solution of the fluorescent probe (e.g., 1.0 mM) in a suitable organic solvent.

  • Working Probe Solution: Prepare a working solution of the probe (e.g., 10 µM) in an appropriate solvent system (e.g., a mixture of the organic solvent and water or a buffer solution).

  • Metal Ion Stock Solutions: Prepare stock solutions of the target and interfering metal ions (e.g., 1.0 mM) in deionized water.

B. Fluorescence Titration:

  • Place a known volume (e.g., 3.0 mL) of the working probe solution into a quartz cuvette.

  • Record the fluorescence emission spectrum at a suitable excitation wavelength. This will serve as the blank reading.

  • Successively add small aliquots of the target metal ion stock solution to the cuvette.

  • After each addition, mix thoroughly and record the fluorescence emission spectrum.

  • Continue the additions until the fluorescence intensity reaches a plateau.

C. Selectivity Study:

  • To separate cuvettes containing the working probe solution, add a specific concentration (e.g., 50 µM) of each of the different metal ion stock solutions (target and interfering ions).

  • Record the fluorescence emission spectrum for each sample.

  • Compare the fluorescence intensity at the emission maximum for the target metal ion with that of the other metal ions to assess selectivity.

D. Data Analysis:

  • Plot the fluorescence intensity at the emission maximum as a function of the target metal ion concentration to determine the detection range and limit of detection (LOD).

  • Create a bar graph comparing the fluorescence response of the probe to the target metal ion and the interfering metal ions to visualize the selectivity.

By following these protocols and comparing the results with the data presented in this guide, researchers can effectively validate the selectivity of this compound or other novel fluorescent probes for specific metal ions.

References

A Comparative Guide to Catalysts in Coumarin Synthesis: Performance and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient synthesis of coumarins is a critical step in the development of new therapeutics and other chemical products. This guide provides an objective comparison of the performance of various catalysts in coumarin (B35378) synthesis, supported by experimental data, detailed protocols, and mechanistic diagrams to aid in catalyst selection and experimental design.

Coumarins, a class of benzopyrone compounds, are widely recognized for their significant and diverse biological activities, including anticoagulant, anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] The synthesis of these valuable scaffolds is most commonly achieved through classic condensation reactions such as the Pechmann, Knoevenagel, Perkin, and Claisen reactions.[1][3][4] The choice of catalyst is paramount in these syntheses, directly influencing reaction efficiency, yield, and environmental impact. This guide focuses on comparing the performance of different catalysts in the two most prevalent methods: the Pechmann and Knoevenagel condensations.

Catalyst Performance in Pechmann Condensation

The Pechmann condensation, the reaction of a phenol (B47542) with a β-ketoester, is a cornerstone of coumarin synthesis.[1] While traditionally catalyzed by strong acids like sulfuric acid, recent research has focused on developing more sustainable and reusable heterogeneous catalysts.

A novel heterogeneous catalyst, Ti(IV)-doped ZnO nanoparticles (Zn0.925Ti0.075O), has demonstrated high efficiency in the Pechmann condensation.[5][6] This catalyst offers good Lewis acidity and a high surface area, leading to excellent yields in short reaction times under solvent-free conditions.[5][6] Another effective and reusable solid acid catalyst is Amberlyst-15, which has been shown to produce high yields of coumarins under solvent-free microwave irradiation.[1][4] The performance of these and other catalysts is summarized in the table below.

CatalystPhenol Reactantβ-Ketoester ReactantReaction ConditionsTimeYield (%)Reference
Zn0.925Ti0.075OPhloroglucinolEthyl acetoacetate110°C, 10 mol%, solvent-free2.5 h88[5][7]
Amberlyst-15ResorcinolEthyl acetoacetateMicrowave, solvent-free-97[1][4]
Sulfuric AcidResorcinolEthyl acetoacetate---[1]
Starch Sulfuric Acid3-HydroxyphenolEthyl acetoacetate80°C, solvent-free-High[4]
CNC-AMPD-PdResorcinolEthyl acetoacetate130°C, solvent-free-96[4]
Catalyst Performance in Knoevenagel Condensation

The Knoevenagel condensation offers an alternative route to coumarins, typically involving the reaction of a salicylaldehyde (B1680747) with an active methylene (B1212753) compound.[1][8] This method can be catalyzed by both bases and acids.

For the synthesis of coumarin-3-carboxylic acids, sodium azide (B81097) and potassium carbonate have proven to be highly effective and environmentally friendly catalysts, facilitating the reaction in water at room temperature with near-quantitative yields.[4][9][10] Ytterbium triflate (Yb(OTf)3) is another powerful catalyst, enabling the solvent-free synthesis of coumarin-3-carboxylic acids under microwave irradiation with excellent yields.[9] The following table compares the performance of various catalysts in the Knoevenagel condensation.

CatalystSalicylaldehyde ReactantActive Methylene ReactantReaction ConditionsTimeYield (%)Reference
Sodium AzideSalicylaldehydeMeldrum's acidWater, Room Temperature-99[4][9]
Potassium CarbonateSalicylaldehydeMeldrum's acidWater, Room Temperature-92[4][9]
Ytterbium Triflate (Yb(OTf)3)Substituted salicylaldehydesMeldrum's acidMicrowave, solvent-free-93-98[9]
Piperidine and Acetic AcidSalicylaldehydeDiethyl malonateEthanol--[9]
MgFe2O4 nanoparticlesSubstituted salicylaldehydes1,3-dicarbonyl compounds45°C, ultrasound, solvent-free-63-73[9]

Experimental Protocols

General Procedure for Pechmann Condensation using Zn0.925Ti0.075O Catalyst

A mixture of the phenol (2 mmol), β-ketoester (2 mmol), and Zn0.925Ti0.075O catalyst (10 mol%) is heated at 110°C under solvent-free conditions for the time specified in the data table.[11] Upon completion, the reaction mixture is cooled to room temperature. The solid product is then purified, typically by recrystallization from a suitable solvent like ethanol, to afford the desired coumarin derivative. The catalyst can be recovered, washed, dried, and reused for subsequent reactions.[5][6]

General Procedure for Knoevenagel Condensation using Sodium Azide Catalyst

To a stirred solution of the 2-hydroxybenzaldehyde (1 mmol) and Meldrum's acid (1.1 mmol) in water (5 mL), sodium azide (10 mol%) is added.[4][9][10] The reaction mixture is stirred at room temperature. The progress of the reaction is monitored by thin-layer chromatography. Upon completion, the solid product that precipitates is collected by filtration, washed with water, and dried to yield the pure coumarin-3-carboxylic acid.[10]

Reaction Pathways and Experimental Workflow

To visualize the synthetic processes and the general logic of catalyst comparison, the following diagrams are provided.

Pechmann_Condensation phenol Phenol intermediate1 Transesterification Intermediate phenol->intermediate1 ketoester β-Ketoester ketoester->intermediate1 catalyst Acid Catalyst (e.g., Zn0.925Ti0.075O) catalyst->intermediate1 Catalyzes intermediate2 Intramolecular Cyclization intermediate1->intermediate2 coumarin Coumarin intermediate2->coumarin Dehydration Knoevenagel_Condensation salicylaldehyde Salicylaldehyde intermediate Knoevenagel Adduct salicylaldehyde->intermediate active_methylene Active Methylene Compound active_methylene->intermediate catalyst Base or Acid Catalyst (e.g., Sodium Azide) catalyst->intermediate Catalyzes coumarin Coumarin Derivative intermediate->coumarin Intramolecular Cyclization & Dehydration Experimental_Workflow start Reactant & Catalyst Selection reaction Reaction Setup (Solvent, Temp, Time) start->reaction monitoring Reaction Monitoring (TLC, etc.) reaction->monitoring workup Work-up & Product Isolation monitoring->workup purification Purification (Recrystallization, etc.) workup->purification analysis Characterization (NMR, MS, etc.) purification->analysis

References

The Enduring Glow: A Comparative Analysis of Coumarin Probe Photostability

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of fluorescent probes is a critical decision that profoundly impacts experimental outcomes. Among the myriad of available fluorophores, coumarin-based probes have long been favored for their versatility, brightness, and sensitivity to their microenvironment. However, a crucial parameter that dictates their utility, particularly in applications requiring prolonged or intense light exposure such as fluorescence microscopy and high-throughput screening, is their photostability. This guide provides a comparative analysis of the photostability of different coumarin (B35378) probes, supported by experimental data and detailed methodologies to inform the selection of the most robust probes for demanding applications.

Data Presentation: A Comparative Look at Photodegradation

The photostability of a fluorescent probe is quantitatively described by its photodegradation quantum yield (Φd). This value represents the probability that an absorbed photon will lead to the irreversible photochemical destruction of the fluorophore. A lower photodegradation quantum yield signifies higher photostability. The following table summarizes the photodegradation quantum yields for a selection of coumarin probes under various experimental conditions. It is important to note that direct comparisons should be made with caution, as experimental parameters such as solvent, oxygen concentration, and irradiation wavelength can significantly influence photostability.

Coumarin ProbeSolventConditionsPhotodegradation Quantum Yield (Φd) x 10⁻⁵Reference
C.I. Disperse Yellow 232EthanolAerobicNot explicitly quantified, noted for good photostability[1]
DMFAerobicNot explicitly quantified[1]
C.I. Disperse Yellow 82MethanolAnaerobic~1.5 - 3.5 (concentration dependent)[1]
EthanolAnaerobic~1.2 - 3.2 (concentration dependent)[1]
DMFAnaerobic~3.8 - 5.8 (concentration dependent)[1]
Coumarin 102 (C102)Various Aprotic-Data not explicitly quantified, fluorescence quantum yield and lifetime are solvent polarity dependent[1]
Coumarin 153 (C153)Various Aprotic-Data not explicitly quantified, fluorescence quantum yield and lifetime are solvent polarity dependent[1]
3-Thiazolyl Coumarin Derivative 1Acetonitrile-~100[2]
3-Thiazolyl Coumarin Derivative 2Acetonitrile-~100[2]

Experimental Protocols: Measuring Photostability

A standardized protocol is essential for the accurate comparison of photostability between different coumarin probes. The following methodology outlines a common approach to determine the photodegradation quantum yield.

1. Solution Preparation:

  • Prepare a stock solution of the coumarin probe in a high-purity, spectroscopy-grade solvent (e.g., ethanol, acetonitrile, or a buffered aqueous solution) at a precisely known concentration (e.g., 1 mM).

  • From the stock solution, prepare a working solution with an absorbance at the excitation maximum (λmax) of approximately 0.1 in a quartz cuvette to minimize inner filter effects.

  • For anaerobic measurements, the solution should be deoxygenated by bubbling with an inert gas (e.g., argon or nitrogen) for at least 15-20 minutes and then sealed.

2. Irradiation:

  • Use a stable, monochromatic light source, such as a laser or a lamp coupled with a monochromator, tuned to the λmax of the coumarin probe.

  • The intensity of the light source (photon flux) must be accurately determined using a calibrated photodiode or a chemical actinometer (e.g., ferrioxalate (B100866) actinometry).

  • The sample cuvette should be placed in a temperature-controlled holder to prevent thermal degradation. The solution should be continuously stirred during irradiation to ensure uniform exposure.

3. Monitoring Photodegradation:

  • At regular time intervals, stop the irradiation and record the full UV-Vis absorption spectrum of the sample.

  • The decrease in absorbance at the λmax is a direct measure of the concentration of the remaining intact coumarin probe.

4. Data Analysis:

  • Plot the absorbance at λmax against the irradiation time.

  • The initial rate of photodegradation can be determined from the initial slope of this plot.

  • The photodegradation quantum yield (Φd) is calculated using the following equation:

    Φd = (Number of molecules degraded) / (Number of photons absorbed)

    The number of degraded molecules can be calculated from the change in absorbance using the Beer-Lambert law. The number of absorbed photons is determined from the incident light intensity, the absorbance of the solution, and the irradiation time.

Mandatory Visualizations

To better understand the processes involved in photostability assessment and the underlying mechanisms of photobleaching, the following diagrams are provided.

G cluster_prep Sample Preparation cluster_irrad Irradiation cluster_monitor Monitoring & Analysis A Prepare Stock Solution B Prepare Working Solution (Abs ~ 0.1) A->B C (Optional) Deoxygenate Solution B->C E Irradiate at λmax C->E D Calibrate Light Source Intensity D->E F Maintain Constant Temperature & Stirring E->F G Record UV-Vis Spectra at Intervals H Plot Absorbance vs. Time G->H I Calculate Photodegradation Quantum Yield (Φd) H->I

Caption: Experimental workflow for assessing the photostability of coumarin probes.

G cluster_reactions Photochemical Reactions S0 S₀ (Ground State) S1 S₁ (Excited Singlet State) S0->S1 Absorption (hν) S1->S0 Fluorescence S1->S0 Internal Conversion (IC) T1 T₁ (Excited Triplet State) S1->T1 Intersystem Crossing (ISC) S1_react From S₁ T1->S0 Phosphorescence T1_react From T₁ Products Photodegradation Products S1_react->Products e.g., Photooxidation, Rearrangement T1_react->Products e.g., Radical Reactions, Dimerization

Caption: Simplified Jablonski diagram illustrating the photobleaching pathways of coumarin probes.

The Chemical Underpinnings of Photobleaching

The photobleaching of coumarin probes is a complex process initiated by the absorption of light, which elevates the molecule to an excited singlet state (S₁). From this state, the molecule can return to the ground state (S₀) via several pathways, including fluorescence (the desired outcome), non-radiative decay, or intersystem crossing to a long-lived excited triplet state (T₁). It is from these excited states, particularly the triplet state, that photochemical reactions leading to irreversible degradation are most likely to occur.

Common photobleaching mechanisms for coumarins include:

  • Photooxidation: In the presence of molecular oxygen, the excited coumarin molecule, especially in the triplet state, can generate reactive oxygen species (ROS) such as singlet oxygen. These highly reactive species can then attack the coumarin structure, leading to its degradation.

  • Photoreduction: In anaerobic environments, the excited coumarin can react with surrounding solvent molecules or other species through electron or hydrogen atom transfer, resulting in reduced, non-fluorescent products.

  • Photodimerization: Some coumarin derivatives are known to undergo [2+2] cycloaddition reactions upon irradiation, forming non-fluorescent dimers.

  • Structural Rearrangement: The absorbed energy can also induce bond cleavage and rearrangement within the coumarin molecule itself, leading to the formation of various non-fluorescent photoproducts.

The specific pathway and rate of photobleaching are highly dependent on the substitution pattern of the coumarin core. Electron-donating groups, such as amino and hydroxyl groups, at the 7-position generally enhance fluorescence but can also influence photostability. The nature of the substituent at the 3- and 4-positions also plays a significant role in determining the probe's susceptibility to photodegradation.

References

A Comparative Guide to the Quantum Yield of 8-Acetyl-7-methoxycoumarin and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the fluorescence quantum yield of 8-Acetyl-7-methoxycoumarin and related coumarin (B35378) derivatives. The data presented herein is intended to assist researchers in selecting appropriate fluorescent probes and in understanding the structure-property relationships that govern the photophysical characteristics of this important class of compounds.

Introduction to Coumarin Fluorescence

Coumarins are a well-established class of fluorescent molecules widely utilized in various scientific disciplines, including as fluorescent probes in biological imaging, sensors, and as active media in lasers. Their popularity stems from their generally high fluorescence quantum yields, photostability, and the sensitivity of their emission properties to the local environment. The fluorescence of coumarins is largely governed by an intramolecular charge transfer (ICT) mechanism from the electron-donating groups on the benzopyrone ring to the electron-withdrawing groups. The substitution pattern on the coumarin scaffold, therefore, plays a pivotal role in tuning their photophysical properties.

Comparative Analysis of Quantum Yields

| Table 1: Quantum Yields of Selected Coumarin Derivatives | | :--- | :--- | :--- | :--- | | Coumarin Derivative | Substituents | Solvent | Quantum Yield (Φ) | | 3-Acetyl-6,7-dimethoxycoumarin | 3-Acetyl, 6-Methoxy, 7-Methoxy | Not Specified | 0.52[1] | | 7-Methoxycoumarin-4-acetic acid | 7-Methoxy, 4-Acetic Acid | Methanol | 0.18[2] | | Coumarin Derivative (4e) | p-methyl substituted on phenyl ring | DMSO | 0.83[3][4] | | 3-Acetyl-8-methoxy-coumarin | 3-Acetyl, 8-Methoxy | Not Specified | Strong Blue Emission (Φ not quantified)[5] | | 3-(2,2′-dibromoacetyl)-8-methoxy-coumarin | 3-(dibromoacetyl), 8-Methoxy | Not Specified | Strong Blue Emission (Φ not quantified)[5] |

Analysis:

The data suggests that the presence and position of both electron-donating (e.g., methoxy) and electron-withdrawing (e.g., acetyl) groups significantly impact the quantum yield. For instance, 3-Acetyl-6,7-dimethoxycoumarin, which is structurally related to this compound, exhibits a respectable quantum yield of 0.52.[1] This suggests that the combination of acetyl and methoxy (B1213986) groups on the coumarin ring can lead to efficient fluorescence. The high quantum yield of 0.83 observed for a coumarin derivative with a p-methyl substituted phenyl ring highlights the potential for achieving very bright fluorophores within this class of compounds.[3][4] While a specific value for this compound is not provided, the strong blue emission reported for the related 3-Acetyl-8-methoxy-coumarin suggests it is also a fluorescent molecule.[5]

Experimental Protocol: Determination of Fluorescence Quantum Yield (Comparative Method)

The relative quantum yield of a fluorescent compound can be determined by comparing its fluorescence intensity to that of a standard with a known quantum yield.

Materials:

  • Spectrofluorometer

  • UV-Vis Spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • Volumetric flasks and pipettes

  • Solvent (spectroscopic grade, e.g., ethanol, cyclohexane, or water)

  • Quantum yield standard (e.g., quinine (B1679958) sulfate (B86663) in 0.1 M H₂SO₄, Rhodamine 6G in ethanol)

  • Sample of the coumarin derivative

Procedure:

  • Preparation of Solutions:

    • Prepare a stock solution of the standard and the sample in the chosen solvent.

    • Prepare a series of five dilutions for both the standard and the sample, with absorbances ranging from 0.02 to 0.1 at the excitation wavelength. This is to ensure the solutions are in the linear range of the Beer-Lambert law and to minimize inner filter effects.

  • Absorbance Measurements:

    • Using the UV-Vis spectrophotometer, record the absorbance spectra of all prepared solutions.

    • Determine the absorbance of each solution at the selected excitation wavelength.

  • Fluorescence Measurements:

    • Using the spectrofluorometer, record the fluorescence emission spectra of all prepared solutions.

    • The excitation wavelength should be the same as that used for the absorbance measurements.

    • Ensure that the experimental settings (e.g., excitation and emission slit widths) are kept constant for all measurements.

  • Data Analysis:

    • Integrate the area under the fluorescence emission curve for each spectrum to obtain the integrated fluorescence intensity.

    • Plot the integrated fluorescence intensity versus the absorbance for both the standard and the sample.

    • The quantum yield of the sample (Φ_sample) can be calculated using the following equation:

      Φ_sample = Φ_standard × (m_sample / m_standard) × (η_sample² / η_standard²)

      where:

      • Φ_standard is the quantum yield of the standard.

      • m_sample and m_standard are the slopes of the linear plots of integrated fluorescence intensity vs. absorbance for the sample and the standard, respectively.

      • η_sample and η_standard are the refractive indices of the solvents used for the sample and the standard, respectively.

Visualizing Intramolecular Charge Transfer (ICT) in Coumarin Derivatives

The fluorescence of many coumarin derivatives is driven by an intramolecular charge transfer (ICT) process upon photoexcitation. In a typical scenario, electron density is promoted from an electron-donating group (EDG) on the coumarin ring to an electron-withdrawing group (EWG). This charge separation in the excited state is a key factor influencing the emission properties.

Caption: Intramolecular Charge Transfer (ICT) mechanism in a substituted coumarin.

Experimental Workflow for Quantum Yield Determination

The process of determining the relative quantum yield of a fluorescent compound involves a series of well-defined steps, from sample preparation to data analysis.

Quantum_Yield_Workflow A Prepare Stock Solutions (Sample & Standard) B Prepare Serial Dilutions (Absorbance 0.02 - 0.1) A->B C Measure Absorbance Spectra (UV-Vis Spectrophotometer) B->C D Measure Fluorescence Spectra (Spectrofluorometer) B->D F Plot Intensity vs. Absorbance C->F E Integrate Fluorescence Intensity D->E E->F G Calculate Slopes of Linear Fits F->G H Calculate Quantum Yield G->H

Caption: Workflow for relative quantum yield determination.

Conclusion

The quantum yield of this compound derivatives is expected to be influenced by the interplay between the electron-donating methoxy group and the electron-withdrawing acetyl group. Based on data from structurally similar compounds, it is reasonable to anticipate that these derivatives will exhibit significant fluorescence. The provided experimental protocol offers a robust method for the precise determination of their quantum yields, which is essential for their effective application in research and development. The visualization of the ICT mechanism and the experimental workflow provide a clear conceptual and practical framework for understanding and evaluating these promising fluorophores.

References

Comparative Analysis of Coumarin-Based Fluorescent Probes for Metal Ion Detection

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the performance of coumarin-based fluorescent probes in detecting various metal ions. Due to the limited availability of specific cross-reactivity data for 8-Acetyl-7-methoxycoumarin, this document leverages experimental data and protocols from its closely related and extensively studied analogue, 8-Acetyl-7-hydroxycoumarin and its derivatives. The principles and methodologies described herein offer a robust framework for evaluating the selectivity of coumarin-based sensors, including this compound.

Introduction to Coumarin-Based Fluorescent Sensors

Coumarin (B35378) derivatives are a prominent class of fluorescent probes utilized for the detection of metal ions. Their efficacy stems from the modulation of their fluorescence properties upon coordination with a metal ion. This interaction can lead to either an enhancement ("turn-on") or a quenching ("turn-off") of the fluorescence signal. The selectivity of these sensors is dictated by the specific functional groups on the coumarin scaffold that chelate the metal ion. For instance, in 8-Acetyl-7-hydroxycoumarin, the hydroxyl and acetyl groups at the 7th and 8th positions are crucial for metal ion coordination. This binding event can restrict intramolecular vibrations and inhibit photoinduced electron transfer (PET), leading to a significant increase in fluorescence intensity, a phenomenon known as chelation-enhanced fluorescence (CHEF).[1]

Experimental Protocols for Cross-Reactivity Studies

The following is a generalized experimental protocol adapted from studies on 8-Acetyl-7-hydroxycoumarin derivatives for assessing the selectivity of a coumarin-based fluorescent probe against a panel of metal ions.

1. Materials and Reagents:

  • Coumarin-based fluorescent probe (e.g., this compound)

  • Stock solutions (e.g., 1 mM) of various metal salts (e.g., nitrates or chlorides) in an appropriate solvent (e.g., deionized water or ethanol). A common panel of metal ions for testing includes: Al³⁺, Fe³⁺, Cu²⁺, Zn²⁺, Ni²⁺, Co²⁺, Pb²⁺, Cd²⁺, Hg²⁺, Mg²⁺, Ca²⁺, Na⁺, and K⁺.

  • Buffer solution (e.g., HEPES, pH 7.4)

  • Spectrophotometric grade solvent (e.g., DMSO, Methanol, or Acetonitrile) for dissolving the coumarin probe.

  • Quartz cuvettes

  • Fluorometer

2. Preparation of Solutions:

  • Probe Stock Solution: Prepare a stock solution of the coumarin probe (e.g., 1 mM) in a suitable organic solvent.

  • Working Probe Solution: Prepare a dilute working solution of the probe (e.g., 10 µM) in the chosen buffer.

  • Metal Ion Solutions: Prepare stock solutions of the metal salts (e.g., 10 mM) in deionized water. Further dilute these to the desired concentrations for the experiment.

3. Fluorescence Measurements:

  • Place a specific volume of the working probe solution into a quartz cuvette.

  • Record the baseline fluorescence emission spectrum of the probe alone. The excitation wavelength should be set at the absorption maximum of the probe.

  • Add a specific aliquot of a metal ion stock solution to the cuvette to achieve the desired final concentration.

  • After a short incubation period, record the fluorescence emission spectrum.

  • Repeat the measurement for each metal ion to be tested.

4. Data Analysis:

  • Compare the fluorescence intensity of the probe in the presence of each metal ion to the baseline fluorescence.

  • Plot the fluorescence intensity or the change in fluorescence intensity as a function of the metal ion.

  • This comparative analysis will reveal the selectivity of the probe for a particular metal ion.

Data Presentation: Cross-Reactivity of an 8-Acetyl-7-hydroxycoumarin Derivative

The following table summarizes the fluorescence response of an 8-Acetyl-7-hydroxycoumarin derivative to various metal ions, demonstrating its high selectivity for Al³⁺. This data serves as a representative example of how to present cross-reactivity findings.

Metal IonConcentration (µM)Relative Fluorescence Intensity (a.u.)Fold Change
None-101.0
Al³⁺501250125.0
Fe³⁺50151.5
Cu²⁺50252.5
Zn²⁺50404.0
Ni²⁺50202.0
Co²⁺50181.8
Pb²⁺50303.0
Cd²⁺50353.5
Hg²⁺50222.2
Mg²⁺50121.2
Ca²⁺50111.1
Na⁺50101.0
K⁺50101.0

Note: The data presented here is illustrative and based on the behavior of 8-Acetyl-7-hydroxycoumarin derivatives as reported in the literature.

Signaling Pathways and Experimental Workflows

Signaling Mechanism of a Coumarin-Based "Turn-On" Fluorescent Sensor

cluster_0 Unbound State cluster_1 Bound State Free Probe Free Probe Low Fluorescence Low Fluorescence Free Probe->Low Fluorescence Excitation PET PET Free Probe->PET Photoinduced Electron Transfer Probe-Metal Complex Probe-Metal Complex Free Probe->Probe-Metal Complex + Metal Ion Probe-Metal Complex->Free Probe - Metal Ion High Fluorescence High Fluorescence Probe-Metal Complex->High Fluorescence Excitation Inhibited PET Inhibited PET Probe-Metal Complex->Inhibited PET Chelation-Enhanced Fluorescence (CHEF)

Caption: Signaling mechanism of a "turn-on" coumarin fluorescent sensor.

Experimental Workflow for Cross-Reactivity Screening

A Prepare Stock Solutions (Coumarin Probe, Metal Ions) B Prepare Working Solution of Coumarin Probe A->B C Dispense Probe into Cuvettes B->C D Measure Baseline Fluorescence C->D E Add Different Metal Ions to Separate Cuvettes D->E F Incubate E->F G Measure Fluorescence Emission F->G H Compare Fluorescence Intensities G->H I Determine Selectivity H->I

Caption: General experimental workflow for screening metal ion selectivity.

References

A Comparative Guide to Fluorescent Probes for Esterase Activity: Benchmarking Sensitivity and Detection Limits

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of commonly used fluorescent probes for the detection of esterase activity, with a focus on coumarin-based probes and their alternatives. Esterases are a broad class of hydrolase enzymes that play crucial roles in various physiological and pathological processes. The sensitive detection of esterase activity is therefore vital for cellular viability assays, high-throughput screening, and diagnostic applications. This document offers an objective comparison of probe performance, supported by experimental data and detailed protocols to aid in the selection of the most suitable probe for your research needs.

Comparative Performance of Esterase Probes

The selection of a fluorescent probe for measuring esterase activity is critical and depends on several factors, including the required sensitivity, the spectral properties of the probe, and the nature of the experimental system. Below is a summary of the performance characteristics of 8-Acetyl-7-methoxycoumarin and two common alternatives, Fluorescein Diacetate (FDA) and Resorufin Acetate.

ParameterCoumarin-based Probe (Representative)Fluorescein Diacetate (FDA)Resorufin Acetate
Analyte Esterase ActivityEsterase ActivityEsterase Activity
Excitation Max (λex) ~360 nm~494 nm~570 nm
Emission Max (λem) ~450 nm~521 nm~585 nm
Reported Detection Limit In the nanomolar rangeUp to 7.15 x 10⁻⁶ U/mL[1]0.47 µM (for a resorufin-based probe)[2]
Quantum Yield (Φ) of Product HighHigh (Fluorescein)High (Resorufin)
Photostability GoodModerateGood
pH Dependence Emission can be pH-sensitiveFluorescence is pH-dependentFluorescence is pH-dependent
Cell Permeability GoodGoodGood

Experimental Protocols

Protocol for Determining Sensitivity and Limit of Detection (LOD) of Fluorescent Esterase Probes

This protocol provides a generalized method for determining the sensitivity and limit of detection of a profluorogenic esterase substrate.

1. Materials and Reagents:

  • Fluorescent probe stock solution (e.g., 10 mM in DMSO)

  • Purified esterase (e.g., porcine liver esterase) of known activity (U/mL)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • 96-well black microplates, flat bottom

  • Fluorescence microplate reader

  • Calibrated fluorophore standard (e.g., 7-hydroxycoumarin, fluorescein, or resorufin) for generating a standard curve.

2. Preparation of Reagents:

  • Probe Working Solution: Prepare a series of dilutions of the fluorescent probe stock solution in assay buffer to determine the optimal concentration. A typical starting concentration is 10 µM.

  • Enzyme Dilutions: Prepare a serial dilution of the esterase in assay buffer. The concentration range should be chosen to generate a linear response curve.

  • Fluorophore Standard Curve: Prepare a serial dilution of the corresponding fluorescent product (e.g., 7-hydroxycoumarin, fluorescein, or resorufin) in assay buffer to create a standard curve for quantifying the amount of product generated in the enzymatic reaction.

3. Assay Procedure:

  • To each well of the 96-well microplate, add 50 µL of the various esterase dilutions.

  • Include control wells containing 50 µL of assay buffer without the enzyme (blank).

  • Initiate the reaction by adding 50 µL of the fluorescent probe working solution to all wells, bringing the total volume to 100 µL.

  • Incubate the plate at a constant temperature (e.g., 37°C), protected from light.

  • Measure the fluorescence intensity at appropriate time intervals (e.g., every 5 minutes for 60 minutes) using a fluorescence microplate reader with the excitation and emission wavelengths specific to the fluorescent product.

4. Data Analysis and LOD Calculation:

  • Blank Subtraction: Subtract the average fluorescence intensity of the blank wells from the fluorescence intensity of the enzyme-containing wells for each time point.

  • Standard Curve: Plot the fluorescence intensity of the fluorophore standards against their known concentrations to generate a standard curve. Use the linear regression equation of this curve to convert the fluorescence intensity values from the enzymatic reaction into the concentration of the fluorescent product.

  • Initial Rate of Reaction: For each enzyme concentration, plot the concentration of the fluorescent product against time. The initial rate of the reaction (V₀) is the slope of the linear portion of this curve.

  • Sensitivity: The sensitivity of the probe is represented by the slope of the calibration curve obtained by plotting the initial reaction rates (V₀) against the corresponding enzyme concentrations.

  • Limit of Detection (LOD): The LOD is the lowest concentration of the enzyme that can be reliably detected. It is calculated using the formula: LOD = 3 * (SD of blank) / slope of the calibration curve Where the "SD of blank" is the standard deviation of the fluorescence signal from multiple blank replicates.

Visualizations

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the general mechanism of action for an esterase-activated fluorescent probe and the experimental workflow for determining its performance characteristics.

G Mechanism of Esterase-Activated Fluorescent Probes Probe Non-Fluorescent Probe (e.g., this compound) Enzyme Esterase Probe->Enzyme Substrate Binding Product Fluorescent Product (e.g., 7-hydroxycoumarin) Enzyme->Product Enzymatic Cleavage Signal Detectable Fluorescence Product->Signal Fluorescence Emission

Caption: General mechanism of an esterase-activated fluorescent probe.

G Workflow for Determining Probe Sensitivity and LOD cluster_prep 1. Reagent Preparation cluster_assay 2. Fluorescence Assay cluster_analysis 3. Data Analysis A Prepare Probe Working Solution D Incubate Probe with Enzyme A->D B Prepare Enzyme Dilutions B->D C Prepare Fluorophore Standards F Generate Standard Curve C->F E Measure Fluorescence Over Time D->E G Calculate Initial Reaction Rates E->G F->G H Determine Sensitivity & LOD G->H

Caption: Experimental workflow for probe sensitivity and LOD determination.

References

The Rise of 8-Methoxycoumarin Derivatives in Oncology: A Comparative Analysis Against Established Anticancer Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the relentless pursuit of more effective and less toxic cancer therapies, a growing body of research is highlighting the potential of 8-methoxycoumarin (B1348513) derivatives as formidable anticancer agents. Preclinical studies demonstrate that these compounds exhibit significant cytotoxic activity against a range of cancer cell lines, in some cases surpassing the efficacy of established chemotherapy drugs. This guide provides a comprehensive comparison of the efficacy of novel 8-methoxycoumarin derivatives with existing anticancer drugs, supported by experimental data, detailed protocols, and mechanistic insights.

Quantitative Efficacy: A Head-to-Head Comparison

The cytotoxic potential of several novel 8-methoxycoumarin derivatives has been rigorously evaluated against various cancer cell lines. The half-maximal inhibitory concentration (IC50), a key indicator of a compound's potency, has been a central metric in these investigations. The data presented below summarizes the IC50 values of promising 8-methoxycoumarin derivatives in comparison to standard anticancer drugs.

CompoundCancer Cell LineIC50 (µM) of 8-Methoxycoumarin DerivativeStandard DrugIC50 (µM) of Standard Drug
Compound 6 MCF-7 (Breast)6.621Staurosporine (STU)4.086
MDA-MB-231 (Breast)9.62Staurosporine (STU)7.03
Compound 5 HepG2 (Liver)0.9Staurosporine8.4
Compound 4 HL60 (Leukemia)8.09Staurosporine7.48
MCF-7 (Breast)3.26Staurosporine3.06
A549 (Lung)9.34Staurosporine3.7
Compound 15 MCF-7 (Breast)1.24Staurosporine1.65
(E)-2-((3-benzyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy)-N'-(1-(4-bromophenyl)ethylidene)acetohydrazide PC-3 (Prostate)3.56Erlotinib-
MDA-MB-231 (Breast)8.5Erlotinib-
Coumarin-based derivative MCF-7 (Breast)1.24Staurosporine8.81
Compound 2d MCF-7 (Breast)2.54Camptothecin-
Compound 2b HeLa (Cervical)5.23--
Compound 2a HepG2 (Liver)8.57--
Compound 6 (Aromatase Inhibition) -0.401-fold decrease in aromatase concentrationLetrozole0.139-fold decrease in aromatase concentration

Unraveling the Mechanisms of Action

The anticancer effects of 8-methoxycoumarin derivatives are not limited to cytotoxicity; they engage multiple cellular mechanisms to thwart cancer progression.[1] These compounds have been shown to induce apoptosis (programmed cell death), trigger cell cycle arrest, and inhibit key enzymes and signaling pathways crucial for tumor growth and survival.[1][2][3][4]

One of the primary mechanisms of action is the inhibition of β-tubulin polymerization.[2][3] By disrupting the dynamics of microtubules, which are essential for cell division, these derivatives can halt the proliferation of cancer cells, leading to cell cycle arrest and subsequent apoptosis.[2]

Furthermore, certain 8-methoxycoumarin derivatives have demonstrated potent inhibitory effects on enzymes like aromatase and sulfatase, which are involved in hormone-dependent cancers such as breast cancer.[2] The inhibition of aromatase, in particular, is a cornerstone of endocrine therapy for breast cancer.

The PI3K/Akt/mTOR signaling pathway, a critical regulator of cell growth, proliferation, and survival, is another key target.[1][4] By suppressing this pathway, 8-methoxycoumarin derivatives can effectively stifle the molecular machinery that drives cancer progression.[1][4]

G cluster_0 8-Methoxycoumarin Derivative Action cluster_1 Cellular Targets cluster_2 Downstream Effects cluster_3 Cellular Outcomes Derivative 8-Methoxycoumarin Derivative Tubulin β-Tubulin Derivative->Tubulin Aromatase Aromatase Derivative->Aromatase Sulfatase Sulfatase Derivative->Sulfatase PI3K PI3K Derivative->PI3K Disruption Microtubule Disruption Tubulin->Disruption Estrogen Decreased Estrogen Production Aromatase->Estrogen Sulfatase->Estrogen Akt_mTOR Inhibition of Akt/mTOR Signaling PI3K->Akt_mTOR Arrest Cell Cycle Arrest Disruption->Arrest Proliferation Decreased Cell Proliferation Estrogen->Proliferation Apoptosis Apoptosis Akt_mTOR->Apoptosis Akt_mTOR->Proliferation Arrest->Apoptosis

Caption: Signaling pathways targeted by 8-methoxycoumarin derivatives.

Experimental Protocols: A Closer Look at the Methodology

The evaluation of these novel compounds relies on a suite of well-established experimental protocols. These assays provide the quantitative data necessary to assess their anticancer potential.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

  • Cell Seeding: Cancer cells (e.g., MCF-7, MDA-MB-231, HepG2) are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the 8-methoxycoumarin derivatives or a standard anticancer drug for a specified period (e.g., 24, 48 hours).

  • MTT Incubation: After treatment, the medium is replaced with fresh medium containing MTT solution, and the plates are incubated.

  • Formazan (B1609692) Solubilization: The resulting formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength using a microplate reader. The IC50 value is then calculated from the dose-response curve.

Caption: Workflow of the MTT assay for cell viability.

Cell Cycle Analysis by Flow Cytometry

Flow cytometry is employed to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

  • Cell Treatment: Cells are treated with the test compound for a defined period.

  • Cell Harvesting and Fixation: Cells are harvested, washed, and fixed in cold ethanol.

  • Staining: The fixed cells are stained with a fluorescent dye that intercalates with DNA, such as propidium (B1200493) iodide (PI), in the presence of RNase.

  • Flow Cytometry Analysis: The DNA content of the cells is analyzed using a flow cytometer. The percentage of cells in each phase of the cell cycle is determined based on the fluorescence intensity.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment and Harvesting: Similar to the cell cycle analysis, cells are treated and then harvested.

  • Staining: Cells are resuspended in a binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI). Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. PI is a nuclear stain that is excluded by viable cells but can penetrate the compromised membranes of late apoptotic and necrotic cells.

  • Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry to quantify the different cell populations.

Conclusion and Future Directions

The compelling preclinical data strongly suggest that 8-methoxycoumarin derivatives represent a promising new class of anticancer agents. Their ability to outperform established drugs in certain contexts, coupled with their multifaceted mechanisms of action, warrants further investigation. Future research should focus on lead optimization to enhance potency and selectivity, as well as in vivo studies to evaluate their efficacy and safety in animal models. The continued exploration of these compounds could pave the way for novel therapeutic strategies in the fight against cancer.

References

A comparative study of the antimicrobial activity of different coumarin hybrids

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the antimicrobial activities of various coumarin (B35378) hybrid molecules, offering a comparative perspective for researchers and drug development professionals. This guide synthesizes experimental data on their performance against key pathogenic microbes.

The rise of multidrug-resistant pathogens presents a formidable challenge to global health, necessitating the urgent development of novel antimicrobial agents. Coumarin, a naturally occurring benzopyrone, and its derivatives have long been recognized for a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] The hybridization of the coumarin scaffold with other pharmacologically active moieties has emerged as a promising strategy to enhance their therapeutic potential and overcome resistance mechanisms.[1][4] This guide provides a comparative overview of the antimicrobial activity of different classes of coumarin hybrids, supported by quantitative data and detailed experimental protocols.

Comparative Antimicrobial Activity

The antimicrobial efficacy of coumarin hybrids is significantly influenced by the nature of the hybridized moiety.[1] This section presents a comparative summary of the Minimum Inhibitory Concentration (MIC) values for different coumarin hybrids against a panel of common Gram-positive and Gram-negative bacteria, as well as a fungal pathogen. The data, collated from various studies, is presented in the table below to facilitate a clear comparison. Lower MIC values indicate higher antimicrobial activity.

Coumarin Hybrid ClassTest OrganismMIC (µg/mL)Reference
Coumarin-Chalcone Staphylococcus aureus12 - 13[1][5]
Escherichia coli12 - 13[1][5]
Pseudomonas aeruginosa12 - 13[1][5]
Coumarin-Triazole Staphylococcus aureus6.25 - 62.5[6][7]
Escherichia coli62.5[7]
Pseudomonas aeruginosa>100[8]
Candida albicans8 - 32[7]
Coumarin-Thiazole Staphylococcus aureus62.5 - 125[9]
Escherichia coli15.62[9]
Pseudomonas aeruginosa15.62 - 31.25[9]
Candida albicans15.62[9]
Coumarin-Sulfonamide Staphylococcus aureus4.88[1]
Escherichia coli>100[1]
Candida albicans9.76[1]

Key Observations:

  • Coumarin-Sulfonamide hybrids have demonstrated potent activity against Staphylococcus aureus.[1]

  • Coumarin-Chalcone hybrids exhibit broad-spectrum activity against both Gram-positive and Gram-negative bacteria.[1][5]

  • Coumarin-Thiazole hybrids show promising activity against Pseudomonas aeruginosa and Candida albicans.[9]

  • The antimicrobial efficacy of Coumarin-Triazole hybrids can vary significantly depending on the specific substitutions on the triazole ring.[6][7]

Experimental Protocols

The determination of antimicrobial activity is conducted using standardized methodologies to ensure reproducibility and comparability of results. The most common methods employed are the broth microdilution and agar (B569324) well diffusion assays.

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This method is a quantitative technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[10][11][12]

Materials:

  • Test coumarin hybrid compounds

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

  • Sterile 96-well microtiter plates

  • Standardized microbial inoculum (0.5 McFarland standard)

  • Positive control (known antibiotic, e.g., ciprofloxacin, fluconazole)

  • Negative control (broth only)

  • Solvent for dissolving compounds (e.g., DMSO)

Procedure:

  • Preparation of Compound Dilutions: A stock solution of the coumarin hybrid is prepared in a suitable solvent like DMSO.[10] Serial two-fold dilutions of the stock solution are then made in the appropriate broth within the wells of a 96-well plate.[12]

  • Inoculum Preparation: Bacterial or fungal colonies are suspended in broth and the turbidity is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[11] This suspension is then further diluted to achieve the desired final inoculum concentration in the wells.

  • Inoculation and Incubation: Each well containing the serially diluted compound is inoculated with the standardized microbial suspension.[10] The plates are then incubated at 37°C for 18-24 hours for bacteria or at an appropriate temperature and duration for fungi.[10][12]

  • MIC Determination: Following incubation, the plates are visually inspected for turbidity. The MIC is recorded as the lowest concentration of the compound at which no visible growth is observed.[10]

Agar Well Diffusion Assay

This method is a qualitative or semi-quantitative assay used to assess the antimicrobial activity of a compound by measuring the zone of growth inhibition around a well containing the test substance.

Materials:

  • Mueller-Hinton Agar (MHA) plates

  • Standardized microbial inoculum (0.5 McFarland standard)

  • Sterile cotton swabs

  • Sterile cork borer or pipette tip

  • Test coumarin hybrid solutions

  • Positive control (known antibiotic disc)

  • Negative control (solvent)

Procedure:

  • Inoculation of Agar Plate: A sterile cotton swab is dipped into the standardized microbial suspension and streaked evenly across the entire surface of an MHA plate to create a uniform lawn of bacteria.[11]

  • Well Creation: A sterile cork borer is used to create uniform wells in the agar.[11]

  • Addition of Test Compound: A specific volume of the coumarin hybrid solution is added to a designated well.[11]

  • Incubation: The plates are incubated at 37°C for 18-24 hours.[10]

  • Result Interpretation: The diameter of the clear zone of inhibition around each well is measured in millimeters. A larger diameter indicates greater antimicrobial activity.[10]

Visualizing Experimental Workflows and Mechanisms

To further elucidate the processes involved in antimicrobial testing and the potential mechanisms of action, the following diagrams are provided.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_results Results Inoculum Standardized Microbial Inoculum Inoculation Inoculation of Microtiter Plate Inoculum->Inoculation Compounds Serial Dilutions of Coumarin Hybrids Compounds->Inoculation Incubation Incubation (37°C, 18-24h) Inoculation->Incubation MIC MIC Determination (Visual Inspection) Incubation->MIC Signaling_Pathway CoumarinHybrid Coumarin Hybrid DNAGyrase DNA Gyrase (GyrB Subunit) CoumarinHybrid->DNAGyrase Inhibition DNA_Supercoiling DNA Supercoiling DNAGyrase->DNA_Supercoiling Cell_Death Bacterial Cell Death DNAGyrase->Cell_Death Inhibition leads to DNA_Replication DNA Replication DNA_Supercoiling->DNA_Replication DNA_Replication->Cell_Death Essential for Cell Viability

References

Safety Operating Guide

Essential Procedures for the Safe Disposal of 8-Acetyl-7-methoxycoumarin

Author: BenchChem Technical Support Team. Date: December 2025

Immediate Safety and Handling Protocols

Before initiating any disposal procedures, it is critical to employ appropriate personal protective equipment (PPE) to prevent exposure. Based on the hazard profiles of similar coumarin (B35378) compounds, 8-Acetyl-7-methoxycoumarin should be handled with caution.

Recommended Personal Protective Equipment:

PPE CategorySpecification
Eye/Face Protection Wear chemical safety goggles or glasses conforming to OSHA's 29 CFR 1910.133 or European Standard EN166.[1][2]
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber) and a lab coat are mandatory to prevent skin contact.[2][3]
Respiratory Protection In instances where dust generation is possible, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used.[2][3]

Step-by-Step Disposal Protocol

The recommended method for the disposal of this compound is to treat it as hazardous chemical waste, which must be handled by a licensed professional waste disposal service.[3][4][5] Under no circumstances should this compound be disposed of down the drain or in regular trash.[4][6]

Experimental Protocol for Waste Handling and Disposal:

  • Waste Segregation and Labeling:

    • Isolate waste this compound from other laboratory waste streams to prevent unforeseen chemical reactions.[4]

    • Store the chemical waste in a clearly labeled, sealed, and appropriate container.[4][7]

    • The label must include the full chemical name, "Hazardous Waste," and any other identifiers required by your institution's Environmental Health and Safety (EHS) department.[4][7]

  • Containment:

    • Ensure the waste container is in good condition and is chemically compatible with the compound.

    • Keep the container tightly closed and store it in a designated, well-ventilated, cool, and dry area.[1] This storage area should be away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[2]

  • Arranging for Disposal:

    • Contact your institution's EHS department to schedule a pickup by a licensed waste disposal contractor.[4]

    • A common disposal method for coumarin compounds is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[3][5] However, the exact method will be determined by the waste disposal service in accordance with local, state, and federal regulations.[8]

  • Accidental Spill Response:

    • In the event of a spill, ensure the area is well-ventilated and all personnel are wearing the appropriate PPE.[2]

    • Avoid generating dust.[3][8]

    • Carefully sweep up the solid material and place it into a suitable, labeled container for disposal.[2][3]

    • Thoroughly clean the spill area with an appropriate solvent, followed by washing with soap and water.[2]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

A Start: this compound Waste B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Is the waste in a properly labeled and sealed container? B->C D Segregate and containerize waste. Label clearly as 'Hazardous Waste' with the chemical name. C->D No E Store in a designated, cool, dry, and well-ventilated area. C->E Yes D->E F Contact Institutional EHS for waste pickup. E->F G Licensed professional waste disposal service handles final disposal. F->G

Caption: Disposal workflow for this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
8-Acetyl-7-methoxycoumarin
Reactant of Route 2
Reactant of Route 2
8-Acetyl-7-methoxycoumarin

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.